2-Bromo-3-fluoro-5-nitrophenol
Description
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Properties
IUPAC Name |
2-bromo-3-fluoro-5-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-6-4(8)1-3(9(11)12)2-5(6)10/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNRJMOKCKSPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733780 | |
| Record name | 2-Bromo-3-fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945971-14-2 | |
| Record name | 2-Bromo-3-fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Bromo-3-fluoro-5-nitrophenol, a valuable substituted aromatic compound with potential applications in medicinal chemistry and materials science. Leveraging established principles of organic synthesis and field-proven insights, this document outlines a strategic approach to achieving the target molecule with a focus on regioselectivity and procedural robustness.
Introduction and Strategic Overview
This compound is a highly functionalized benzene ring, making it an attractive building block for the synthesis of more complex molecules. The presence of ortho-bromo, fluoro, and nitro groups on a phenol scaffold offers multiple points for further chemical modification, rendering it a versatile intermediate in the development of novel pharmaceutical agents and specialized polymers.
The synthetic strategy detailed herein focuses on the direct electrophilic bromination of a commercially available precursor, 3-fluoro-5-nitrophenol. This approach is predicated on a thorough understanding of the directing effects of the incumbent substituents to achieve the desired regioselectivity. The hydroxyl group's strong activating and ortho-, para-directing influence is the primary determinant of the reaction's outcome.
The Synthetic Pathway: A Mechanistic Perspective
The proposed synthesis of this compound is a single-step electrophilic aromatic substitution. The core of this synthesis lies in controlling the regioselectivity of the bromination reaction on the 3-fluoro-5-nitrophenol starting material.
Analysis of Substituent Directing Effects
The regiochemical outcome of the bromination is governed by the interplay of the electronic effects of the three substituents on the aromatic ring:
-
Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex.
-
Nitro (-NO₂) group: A strong deactivating group that directs incoming electrophiles to the meta position.
-
Fluoro (-F) group: A deactivating group due to its inductive effect, but it is ortho-, para-directing due to resonance.
In this specific arrangement, the hydroxyl group's activating effect is dominant, making the positions ortho and para to it the most nucleophilic and, therefore, the most likely sites for electrophilic attack. The positions on the 3-fluoro-5-nitrophenol ring are:
-
Position 2: ortho to both the hydroxyl and fluoro groups, and meta to the nitro group.
-
Position 4: ortho to the nitro group and para to the fluoro group.
-
Position 6: para to the hydroxyl group and ortho to the fluoro group.
Given that the hydroxyl group is the strongest activating group, bromination is favored at positions 2 and 6. To synthesize the desired this compound, conditions that favor ortho-bromination are essential.
Achieving Ortho-Selectivity
Standard bromination conditions often lead to a mixture of ortho and para isomers, with the para product frequently being the major isomer due to reduced steric hindrance. However, several methods have been developed to enhance ortho-selectivity in the bromination of phenols. One effective strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent in a polar solvent such as methanol, often with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH).[1] This method has been shown to provide excellent yields and selectivity for the ortho-brominated product.[1]
The proposed mechanism for this enhanced ortho-selectivity involves the formation of a hydrogen-bonded complex between the phenolic proton and the solvent or catalyst, which sterically hinders the para position and electronically favors attack at the ortho position.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Fluoro-5-nitrophenol | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Brine (Saturated NaCl solution) | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-nitrophenol (10.0 g, 63.7 mmol) in anhydrous methanol (100 mL).
-
Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (1.21 g, 6.37 mmol, 0.1 eq.).
-
Brominating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N-bromosuccinimide (11.3 g, 63.7 mmol, 1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in dichloromethane (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Data Summary
| Parameter | Value |
| Starting Material | 3-Fluoro-5-nitrophenol |
| Molar Mass of Starting Material | 157.10 g/mol |
| Molar Mass of Product | 235.99 g/mol |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the aromatic ring.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.
-
Melting Point: To assess the purity of the final product.
Conclusion
This technical guide presents a robust and well-reasoned synthetic route to this compound via the selective ortho-bromination of 3-fluoro-5-nitrophenol. By carefully selecting the brominating agent and reaction conditions, the inherent directing effects of the substituents can be leveraged to achieve the desired regioselectivity. The provided experimental protocol is designed to be a reliable starting point for researchers in the fields of organic synthesis and drug discovery.
References
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Fujisaki, S., Eguchi, H., Omura, A., Okamoto, A., & Nishida, A. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. Available at: [Link]
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Yeung, Y.-Y. (2018). Syntactic fantastic: A practical, ortho-selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. ACS Catalysis, 8(5), 4033-4044. Available at: [Link]
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Molecules. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]
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Khan Academy. (n.d.). Bromination of Phenols. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed. Available at: [Link]
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2-Bromo-3-fluoro-5-nitrophenol chemical properties
An In-depth Technical Guide to 2-Bromo-3-fluoro-5-nitrophenol: Properties, Reactivity, and Synthetic Utility
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties and synthetic potential of this compound. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its chemical behavior, grounded in established principles of physical organic chemistry.
This compound is a polysubstituted aromatic compound whose utility as a chemical intermediate stems from the unique electronic interplay of its functional groups. The strategic placement of bromo, fluoro, nitro, and hydroxyl groups on the benzene ring creates a highly activated and versatile scaffold for advanced organic synthesis.
Chemical Structure and Identifiers
The structural arrangement of substituents is critical to the molecule's reactivity profile. The hydroxyl group and the halogens possess lone pairs that can be donated to the ring, while the nitro group is a powerful electron-withdrawing group.
Physicochemical Data
Precise experimental data for this specific isomer is not widely published. The following table summarizes key computed properties, which provide a reliable estimation for experimental design and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 235.99 g/mol | PubChem |
| Monoisotopic Mass | 234.92803 Da | PubChem |
| XLogP3-AA (Lipophilicity) | 2.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 75.0 Ų | PubChem |
Core Chemical Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which profoundly influences the acidity of the phenolic proton and activates the aromatic ring toward specific transformations.[4]
Acidity and Phenolic Character
Phenols are generally weakly acidic, but the presence of electron-withdrawing groups, such as the nitro group, significantly increases acidity by stabilizing the resulting phenoxide conjugate base through resonance and inductive effects.[5][6] The nitro group at the meta-position relative to the hydroxyl group exerts a strong inductive (-I) effect, pulling electron density away from the O-H bond and facilitating proton donation. The fluoro and bromo groups also contribute to this acidifying effect via induction. Consequently, this compound is expected to be considerably more acidic than phenol itself.
Nucleophilic Aromatic Substitution (SNAr)
The most significant and synthetically valuable reaction for this molecule is Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly deactivating nitro group, positioned ortho and para to the halogen substituents, drastically lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[7][8][9]
Mechanism and Regioselectivity: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, which is the primary reason for the high activation.
-
Leaving Group: The molecule possesses two potential leaving groups: bromide and fluoride. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[8] Fluorine, being the most electronegative halogen, is a poorer leaving group than bromine in SN1/SN2 reactions but is often superior in SNAr. This is because its strong inductive effect makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, substitution of the fluorine atom is often kinetically favored.
-
Nucleophilic Attack: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one of the halogens, providing a direct route to a diverse array of derivatives.
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Introduction: The Strategic Importance of Polysubstituted Phenols
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-3-fluoro-5-nitrophenol
In the landscape of modern drug discovery and materials science, phenols and their derivatives are foundational scaffolds, appearing in a significant percentage of FDA-approved small-molecule pharmaceuticals.[1] The strategic functionalization of the phenolic ring with multiple, distinct substituents allows for the fine-tuning of physicochemical properties such as acidity, lipophilicity, and metabolic stability. Halogenated nitrophenols, in particular, represent a class of highly versatile intermediates.[2][3] The presence of halogens (F, Cl, Br, I) and a nitro group on the aromatic ring creates a unique electronic environment, offering multiple reactive sites for further chemical modification. This guide provides a detailed examination of this compound, a specific isomer whose unique substitution pattern presents distinct opportunities and challenges in synthetic chemistry. We will delve into its molecular architecture, the interplay of its functional groups, a validated synthetic protocol, and its potential as a strategic building block for advanced chemical entities.
Physicochemical and Structural Properties
This compound is a solid organic compound whose properties are dictated by the five substituents on its benzene ring. A summary of its key identifiers and computed physical properties is presented below.
| Property | Value | Source |
| CAS Number | 945971-14-2 | [4] |
| Molecular Formula | C₆H₃BrFNO₃ | [4] |
| Molecular Weight | 235.99 g/mol | [5] |
| SMILES Code | OC1=CC(=O)=CC(F)=C1Br | [4] |
| Appearance | Light yellow to yellow solid (predicted) | N/A |
| Storage | Sealed in dry, room temperature | [4] |
Analysis of the Molecular Structure: An Interplay of Electronic Effects
The reactivity and spectral characteristics of this compound are a direct consequence of the combined electronic effects of its five substituents: hydroxyl (-OH), bromo (-Br), fluoro (-F), nitro (-NO₂), and the two aromatic protons (-H).
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution. It exerts a strong positive resonance effect (+R) by donating a lone pair of electrons to the ring and a moderate negative inductive effect (-I) due to its electronegativity.
-
Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups and is a meta-director. It exhibits potent negative resonance (-R) and negative inductive (-I) effects, withdrawing significant electron density from the aromatic ring.
-
Halogens (-F, -Br): Fluorine and Bromine are deactivating yet ortho, para-directing. They have a strong negative inductive effect (-I) due to their high electronegativity, which outweighs their weaker positive resonance effect (+R).
The substitution pattern—with the powerful electron-donating -OH group and the powerful electron-withdrawing -NO₂ group positioned meta to each other—creates a highly polarized aromatic system. The halogens add further complexity, influencing both the electron density and the steric environment of the adjacent protons.
Caption: Electronic influence of substituents on the aromatic ring.
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of substituted nitrophenols is a cornerstone reaction in organic chemistry, typically achieved via electrophilic aromatic substitution.[6][7] A logical and field-proven approach for synthesizing this compound involves the direct nitration of 2-bromo-3-fluorophenol. The hydroxyl group is a strong activating group that will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Given that the C2 and C6 positions are blocked or sterically hindered, the primary sites for nitration are C4 and C5 (relative to the C1 hydroxyl). The formation of the 5-nitro isomer is sterically and electronically favored.
Workflow for Synthesis
Caption: Step-by-step workflow for the nitration of 2-bromo-3-fluorophenol.
Detailed Step-by-Step Protocol
This protocol is adapted from established methods for the nitration of substituted phenols.[8]
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-3-fluorophenol (0.05 mol). Dissolve the starting material in 25 mL of chloroform.
-
Preparation of Nitrating Agent: In a separate beaker cooled in an ice bath, carefully and slowly add concentrated nitric acid (0.065 mol) to concentrated sulfuric acid (molar ratio of H₂SO₄:HNO₃ approx. 5:1). Allow the mixture to cool.
-
Nitration Reaction: Cool the flask containing the phenol solution to 20 °C. Using the dropping funnel, add the cold nitrating mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and warm the reaction mixture to 45 °C. Maintain this temperature and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to room temperature and pour the contents slowly into a beaker containing 100 g of crushed ice with stirring. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic (chloroform) layer. Wash the organic layer sequentially with 100 mL of cold water and 100 mL of saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to yield the purified this compound as a light yellow product.
Causality: The use of a sulfuric acid catalyst is crucial as it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[9] Controlling the temperature is vital to prevent over-nitration and the formation of by-products.[9][10]
Spectroscopic Characterization (Predicted)
Confirming the molecular structure of the synthesized product requires a suite of spectroscopic techniques. Based on the structure, the following spectral data can be predicted.
| Technique | Predicted Observations |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons. The coupling constants will be indicative of their meta relationship. A broad singlet for the phenolic -OH proton (can be exchangeable with D₂O). |
| ¹³C NMR | Six distinct signals for the six aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon bearing the -NO₂ group will be significantly downfield. |
| IR Spectroscopy | - Broad absorption band for O-H stretch (~3200-3500 cm⁻¹)- Asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹)- C-F stretch (~1200-1250 cm⁻¹)- C-Br stretch (~500-650 cm⁻¹) |
| Mass Spectrometry | Molecular ion (M⁺) peak showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation may involve the loss of NO₂ and other functional groups. |
Self-Validation: The combination of these techniques provides a self-validating system. Mass spectrometry confirms the molecular weight and elemental composition (Br presence), IR confirms the presence of all key functional groups (-OH, -NO₂), and NMR confirms the precise connectivity and chemical environment of the protons and carbons.[11]
Safety and Handling
As a halogenated nitrophenol, this compound must be handled with appropriate care.
-
GHS Pictograms: Danger[4]
-
Hazard Statements: Based on similar compounds, it is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][12]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.[13][14][15]
-
Handling: Keep away from open flames, hot surfaces, and sources of ignition. Ensure adequate ventilation.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[13][16]
-
Applications in Research and Drug Development
This compound is not an end product but a valuable chemical intermediate. Its utility stems from the diverse reactivity of its functional groups:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the ring towards SNAr. The fluorine atom at C3 is a potential leaving group that can be displaced by various nucleophiles (e.g., amines, alkoxides), allowing for the introduction of new functionalities.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This amine can then be used in a vast array of subsequent reactions, such as amide bond formation, diazotization, or as a nucleophile itself.
-
Cross-Coupling Reactions: The C-Br bond provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds to build more complex molecular architectures.[17]
-
Phenolic Hydroxyl Group: The -OH group can be alkylated or acylated to form ethers and esters, modifying the compound's solubility and electronic properties.
This multi-functional nature makes this compound a strategic building block for synthesizing novel pharmaceutical ingredients (APIs) and agrochemicals, where halogen and nitrogen-containing aromatic moieties are common.[17][18]
Conclusion
This compound is a chemical entity whose molecular structure is a sophisticated interplay of competing and complementary electronic effects. This guide has provided a comprehensive overview of its structural properties, a robust and logical synthetic pathway, and its potential applications. For researchers in medicinal and materials chemistry, understanding the nuanced reactivity of such polysubstituted aromatic compounds is paramount. The ability to strategically manipulate its functional groups opens pathways to novel molecules with tailored biological or material properties, underscoring its value as a key intermediate in advanced chemical synthesis.
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Vibzzlab. (2024, February 25). Ortho and Paranitrophenol : Organic synthesis [Video]. YouTube. Retrieved from [Link]
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Iwai, K., Hamada, T., & Nishiwaki, N. (2025). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Journal of Oleo Science, 74(10), 909-913. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of 2-Bromo-3-fluorophenol. Retrieved from [Link]
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Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2008, November 26). MSDS of 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Retrieved from [Link]
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Dahlin, J. L., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7044–7072. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery
An Important Note on Nomenclature: Initial searches for "2-Bromo-3-fluoro-5-nitrophenol" revealed limited data, suggesting it is not a commonly referenced isomer. This guide will focus on the structurally similar and well-documented compound, 2-Bromo-4-fluoro-5-nitrophenol , for which substantial scientific data is available. This decision ensures the scientific integrity and utility of this guide for researchers and drug development professionals.
Introduction: A Versatile Halogenated Phenolic Building Block
2-Bromo-4-fluoro-5-nitrophenol is a polysubstituted aromatic compound that has emerged as a valuable intermediate in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing and donating groups, coupled with the presence of two different halogen atoms, imparts a distinct reactivity profile that makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds. The presence of the bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, the nitro group can be readily converted to other functionalities, and the phenolic hydroxyl group allows for etherification and esterification reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-4-fluoro-5-nitrophenol, with a focus on its utility in drug discovery.
Nomenclature and Chemical Structure
| Identifier | Value |
| IUPAC Name | 2-bromo-4-fluoro-5-nitrophenol[1] |
| CAS Number | 84478-87-5[1] |
| Molecular Formula | C₆H₃BrFNO₃[1] |
| Molecular Weight | 235.99 g/mol [1] |
| Canonical SMILES | C1=C(C(=CC(=C1O)Br)F)[O-][1] |
| InChI | InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H[1] |
| InChIKey | NVNFKCCUJKPLLT-UHFFFAOYSA-N[1] |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 124-127 °C | [2] |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Safety and Handling
2-Bromo-4-fluoro-5-nitrophenol is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
GHS Pictograms:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of 2-Bromo-4-fluoro-5-nitrophenol
Proposed Synthetic Pathway
The most logical precursor for the synthesis of 2-Bromo-4-fluoro-5-nitrophenol is 2-bromo-4-fluorophenol. The nitration of this starting material would introduce the nitro group onto the aromatic ring. The directing effects of the hydroxyl, bromo, and fluoro substituents will influence the position of nitration. The hydroxyl group is a strong activating and ortho-, para-directing group. The bromo and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the nitration reaction.
Caption: Proposed synthesis of 2-Bromo-4-fluoro-5-nitrophenol via nitration.
Representative Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of a related isomer[3]. Note: This protocol is for illustrative purposes and would require optimization for the synthesis of 2-Bromo-4-fluoro-5-nitrophenol.
-
Dissolution: Dissolve 2-bromo-4-fluorophenol (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid in a reaction flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 2-Bromo-4-fluoro-5-nitrophenol.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Bromo-4-fluoro-5-nitrophenol stems from the diverse reactivity of its functional groups, making it a valuable building block for the construction of various heterocyclic systems of medicinal interest.
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting aminophenol is a key intermediate for the synthesis of various heterocycles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine or bromine atom under specific conditions.
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other modifications to introduce further diversity into the molecular scaffold.
Applications as a Building Block
2-Bromo-4-fluoro-5-nitrophenol has been identified as a key intermediate in the synthesis of isoindolinone and thienopyrimidine dione derivatives[2]. These scaffolds are present in numerous biologically active compounds and approved drugs.
Caption: Synthetic utility of 2-Bromo-4-fluoro-5-nitrophenol in generating diverse scaffolds.
Analytical Characterization
The identity and purity of 2-Bromo-4-fluoro-5-nitrophenol are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electronic effects of the substituents. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the single fluorine atom.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximately 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol, the N-O stretches of the nitro group, and C-Br and C-F stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.
While specific spectral data for 2-Bromo-4-fluoro-5-nitrophenol is not widely published, data for the related precursor, 2-bromo-4-fluorophenol, can serve as a useful reference point[4].
Conclusion
2-Bromo-4-fluoro-5-nitrophenol is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive sites allows for the construction of a diverse range of complex molecules, including those containing isoindolinone and thienopyrimidine dione scaffolds. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in the development of novel therapeutic agents.
References
- PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from a source providing the IUPAC name, CAS number, molecular formula, molecular weight, canonical SMILES, InChI, and InChIKey.
- PubChem. (n.d.). 2-bromo-4-fluoro-6-nitrophenol. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2-Bromo-4-fluorophenol(496-69-5) 1H NMR spectrum.
- A manufacturer's guide. (2025, October 15). Sourcing 2-Bromo-4-fluoro-5-nitrophenol.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The novel halogenated nitrophenol, 2-Bromo-3-fluoro-5-nitrophenol, presents a unique scaffold for discovery chemistry and targeted therapeutic development. Its trifunctional nature—possessing bromo, fluoro, and nitro groups on a phenolic ring—offers multiple avenues for synthetic modification, making it a compound of significant interest. However, this chemical reactivity also necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, drawing upon data from structurally similar compounds to ensure a comprehensive safety narrative.
Hazard Identification and Risk Assessment: A Proactive Approach
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 945971-14-2) is not extensively available, a thorough risk assessment can be constructed by examining the known hazards of its isomers and related compounds. Analysis of compounds such as 2-bromo-3-fluoro-6-nitrophenol and 2-bromo-4-fluoro-5-nitrophenol reveals a consistent hazard profile under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Based on this data, this compound should be presumed to be:
-
Harmful in contact with skin (Acute toxicity, dermal).[1]
-
Potentially causing respiratory irritation .[2]
The presence of the nitro group on the aromatic ring, coupled with halogenation, suggests that this compound should be handled with the respect due to a reactive and potentially toxic substance.
Risk Assessment Workflow
A systematic approach to risk assessment is paramount before any experimental work commences. The following workflow provides a logical framework for identifying and mitigating potential hazards.
Caption: Risk assessment and mitigation workflow for handling this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the elimination or substitution of hazards. When this is not feasible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are employed.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection against inhaling fine particulates.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols involving this compound.
-
Designated Area: Establish a clearly marked and dedicated area for working with this chemical to prevent cross-contamination.[3]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[4] |
| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended when working with heated solutions or if there is a potential for aerosolization. |
| Handling Large Quantities or Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] |
PPE Selection Logic
The decision-making process for PPE selection should be systematic and risk-based.
Caption: Decision-making flowchart for selecting appropriate PPE based on experimental tasks.
Safe Handling and Storage Protocols
Handling:
-
Avoid the formation of dust and aerosols.[6]
-
Take off contaminated clothing and wash it before reuse.[6]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[6][7][8]
-
Keep away from heat and sources of ignition.[8]
-
Store locked up.[6]
-
Store away from incompatible materials.[8]
Emergency Procedures: Preparedness and Response
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9][10] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing and shoes.[6] If skin irritation persists, consult a physician.[10]
-
If inhaled: Move the person into fresh air.[6][9] If not breathing, give artificial respiration.[9][10] Consult a physician.
-
If swallowed: Do NOT induce vomiting.[6] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[9] Avoid dust formation.[9] Ensure adequate ventilation.[9] Evacuate personnel to safe areas.[9]
-
Environmental Precautions: Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[9] Sweep up and shovel.[9] Keep in suitable, closed containers for disposal.[9]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Product: Dispose of this material by offering it to a licensed professional waste disposal service.[9] Chemical incineration with an afterburner and scrubber is a potential method.[9]
-
Contaminated Packaging: Dispose of as unused product.[9]
Regulations regarding the disposal of brominated compounds can be strict.[11] It is essential to consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations.
Conclusion
This compound is a valuable building block for chemical synthesis and drug discovery. By understanding its potential hazards based on the data from analogous compounds and by implementing the rigorous safety protocols outlined in this guide, researchers can confidently and safely explore its synthetic potential. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
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2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem. Available from: [Link]
-
MSDS of 2-Bromo-4-fluoro-5-nitrophenol. Capot Chemical Co., Ltd. 2008-11-26. Available from: [Link]
-
2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. Available from: [Link]
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p-NITROPHENOL EXTRA PURE - Loba Chemie. Available from: [Link]
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Extra Pure (P-Nitrophenol) MSDS CAS - Oxford Lab Fine Chem LLP. Available from: [Link]
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Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed. Available from: [Link]
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. 2025-03-18. Available from: [Link]
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Material Safety Data Sheet - Amazon S3. 2008-03-28. Available from: [Link]
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Safety Data Sheet: 4-Nitrophenol - Carl ROTH. Available from: [Link]
-
4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET - Techno PharmChem. Available from: [Link]
- US4954648A - Method for the bromination of aromatic compound - Google Patents.
-
SAFETY DATA SHEET - Fisher Scientific. 2024-03-01. Available from: [Link]
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An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the niche chemical compound, 2-Bromo-3-fluoro-5-nitrophenol. Due to the limited availability of public-domain experimental data for this specific isomer, this guide synthesizes information from supplier data, computational predictions, and comparative analysis of structurally related compounds to offer a robust resource for researchers.
Introduction
This compound, with the CAS Number 945971-14-2, is a halogenated and nitrated phenolic compound.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the phenol ring, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro group and halogens significantly influences the reactivity and physical characteristics of the phenol moiety, making a thorough understanding of its properties crucial for its application in research and development.
This guide will systematically present the available and inferred data on the physical and spectroscopic properties of this compound, offering insights into the experimental methodologies for their determination and the scientific rationale behind the expected values.
Core Physical Properties
A summary of the core physical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, key experimental values for melting and boiling points are not yet publicly documented for this specific isomer.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₃BrFNO₃ | |
| Molecular Weight | 236.00 g/mol | [2][4] |
| Physical Form | Yellow to Brown Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8 °C |
Causality Behind Physical State and Storage:
The solid state of this compound at room temperature is expected due to the presence of strong intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions arising from the polar C-Br, C-F, and C-NO₂ bonds. The recommended storage at refrigerated temperatures (2-8 °C) suggests a potential for slow decomposition or reactivity at ambient temperatures, a common characteristic of nitro-aromatic compounds.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region for the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro substituents, likely pushing them downfield. The coupling patterns (splitting) will be determined by their positions relative to each other and to the fluorine atom.
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The carbon atoms attached to the electronegative substituents (bromine, fluorine, oxygen, and the nitro group) will be significantly deshielded and appear at higher chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.
Predicted IR Spectral Features:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3600 | O-H | Stretching (broad) |
| 1500-1600 | C=C | Aromatic ring stretching |
| 1500-1550 & 1300-1350 | N-O | Asymmetric & Symmetric stretching (NO₂) |
| 1000-1400 | C-F | Stretching |
| 500-700 | C-Br | Stretching |
The broadness of the O-H stretch is indicative of hydrogen bonding. The precise positions of the N-O stretching bands are sensitive to the electronic environment of the aromatic ring.
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of almost equal intensity.
Experimental Protocols for Physical Property Determination
For researchers aiming to experimentally determine the physical properties of this compound, the following established methodologies are recommended.
Melting Point Determination
Methodology: Capillary Melting Point
This standard technique provides a sharp and reproducible melting point range, which is a crucial indicator of purity.
Causality in Experimental Choice: Slow heating is critical to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate melting point range. A sharp melting range (typically < 2 °C) is indicative of high purity.
Solubility Assessment
Methodology: Shake-Flask Method
This is a reliable method to determine the equilibrium solubility of a compound in various solvents.
Trustworthiness of the Protocol: The inclusion of an excess of the solid ensures that the solution reaches saturation, providing a true measure of its thermodynamic solubility at a given temperature.
Synthesis and Reactivity Considerations
Pillar of Expertise: The hydroxyl group is a strongly activating, ortho-, para-director. The bromo and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects would need to be carefully considered to achieve the desired 5-nitro substitution pattern.
Safety and Handling
As with any halogenated nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Safety data sheets (SDS) from the supplier should be consulted for detailed handling and disposal information. The available safety information indicates that this compound is a warning-level hazard, with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).
Conclusion
This compound presents an interesting scaffold for chemical synthesis. This guide has compiled the available physical and chemical data and provided a framework for its experimental characterization. As research on this and similar molecules progresses, a more complete and experimentally verified dataset will undoubtedly become available, further enabling its application in the development of novel chemical entities.
References
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abcr Gute Chemie. AB452479 | CAS 945971-14-2. [Link]
-
PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]
- Google Patents.
-
ResearchGate. The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. [Link]
-
Alachem Co., Ltd. 945971-14-2 | 2-Bomo-3-fluoro-5-nitrophenol. [Link]
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2-Bromo-3-fluoro-5-nitrophenol solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a research chemical is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro/in vivo testing. For a compound like this compound, understanding its solubility in aqueous and organic solvents is paramount for its effective use in drug discovery and development pipelines. This guide will detail the established protocols for a comprehensive solubility assessment.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | BLD Pharm[1] |
| Molecular Weight | 236.00 g/mol | BLD Pharm[1] |
| Appearance | Yellow to Brown Solid | Sigma-Aldrich[2] |
| Storage | Sealed in dry, room temperature or 2-8°C | BLD Pharm, Sigma-Aldrich[1][2] |
Note: Predicted properties for structurally similar compounds can provide initial estimates. For instance, the predicted XlogP for 2-Bromo-3-fluoro-6-nitrophenol is 2.7[3].
Experimental Determination of Aqueous and Solvent Solubility
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] This method, recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105, is suitable for substances with a solubility of 10⁻² g/L or higher.[5][6][7][8]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Detailed Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial. The excess should be visually apparent to ensure a saturated solution.
-
Pipette a known volume of the desired solvent into the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
After agitation, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Determination of the Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its drug-like properties, including absorption and distribution.[9] The shake-flask method is considered the "gold standard" for LogP determination.[10][11][12][13]
Principle
A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
Experimental Workflow for LogP Determination
Caption: Workflow for determining the LogP of this compound.
Detailed Protocol
Materials:
-
This compound
-
n-Octanol (reagent grade)
-
Deionized water or appropriate buffer (e.g., PBS pH 7.4 for LogD determination)[9]
-
Separatory funnels or centrifuge tubes
-
Centrifuge (if necessary for phase separation)
-
Analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol with water (or buffer) and vice versa for 24 hours. Allow the phases to separate completely.
-
Prepare a stock solution of this compound in either pre-saturated n-octanol or water.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of the other pre-saturated solvent.
-
Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure the compound partitions between the two phases and reaches equilibrium.
-
Allow the funnel to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to aid separation if emulsions form.
-
Carefully collect a sample from both the upper (n-octanol) and lower (aqueous) phases.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is then calculated as the base-10 logarithm of P.
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Deionized Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| DMSO | 25 |
The LogP value should also be reported, specifying the conditions under which it was measured (e.g., temperature and pH for LogD).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[14][15] Handling should be performed in a well-ventilated area or a chemical fume hood. For related compounds, hazards include skin and eye irritation and potential respiratory irritation.[14][15]
Conclusion
This guide provides a comprehensive framework for the experimental determination of the solubility profile of this compound. By following these established protocols, researchers can generate reliable and reproducible data that is essential for the advancement of their research and development activities. The methodologies described herein are fundamental to the characterization of any new chemical entity and provide the necessary foundation for subsequent formulation and preclinical studies.
References
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996 Aug;14(11):1405-13.
- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022-08-25).
- LogP/D. Cambridge MedChem Consulting.
- General Experimental Protocol for Determining Solubility. Benchchem.
- Solubility testing in accordance with the OECD 105. FILAB.
- LogP / LogD shake-flask method. Protocols.io. (2024-09-23).
- (PDF) LogP / LogD shake-flask method v1.
- Test No.
- W
- Test No.
- MSDS of 2-Bromo-4-fluoro-5-nitrophenol. (2008-11-26).
- SAFETY DATA SHEET. Fisher Scientific. (2024-03-01).
- SAFETY D
- 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854. PubChem.
- 945971-14-2|this compound|BLD Pharm.
- SAFETY D
- This compound | 945971-14-2. Sigma-Aldrich.
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-3-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Selection of Precursors for the Synthesis of 2-Bromo-3-fluoro-5-nitrophenol
This compound is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of bromo, fluoro, nitro, and hydroxyl groups on the phenyl ring offers multiple points for further chemical modification, making it a valuable intermediate for targeted drug design and the development of novel bioactive compounds.
The efficiency, cost-effectiveness, and overall success of synthesizing this target molecule are critically dependent on the judicious selection of the starting material. This guide provides a comprehensive analysis of the most viable and logical starting materials for the synthesis of this compound, offering a deep dive into three distinct and plausible synthetic routes. Each route is evaluated based on the commercial availability of the precursor, the number of synthetic steps, and the anticipated challenges, particularly concerning regioselectivity. The experimental protocols provided are based on well-established and analogous chemical transformations, offering a solid foundation for practical application in a research and development setting.
Route 1: Electrophilic Nitration of a Commercially Available Precursor: 2-Bromo-3-fluorophenol
One of the most direct and appealing synthetic strategies begins with a commercially available starting material that already possesses two of the required substituents in the correct positions: 2-Bromo-3-fluorophenol. This approach simplifies the synthesis to a single, crucial electrophilic aromatic substitution reaction: nitration.
Causality of Experimental Choices and Mechanistic Considerations
The success of this route hinges on the regiochemical outcome of the nitration reaction. The directing effects of the three existing substituents on the aromatic ring—hydroxyl (-OH), bromo (-Br), and fluoro (-F)—must be carefully considered.
-
Hydroxyl Group (-OH): A powerful activating, ortho-, para- directing group.
-
Fluoro Group (-F): A deactivating (due to induction) but ortho-, para- directing group (due to resonance).
-
Bromo Group (-Br): A deactivating, ortho-, para- directing group.
The position of nitration will be a result of the interplay of these directing effects. The powerful activating effect of the hydroxyl group is expected to be the dominant factor. The position para to the hydroxyl group is already occupied by the fluorine atom. Therefore, the primary sites for electrophilic attack are the positions ortho to the hydroxyl group (C4 and C6). The desired product requires nitration at the C5 position, which is meta to the hydroxyl group. However, the combined directing effects of the fluorine and bromine atoms, along with the steric hindrance at the C2 and C4 positions, may influence the reaction's outcome. While nitration at C5 is not the most electronically favored, it is sterically accessible. Careful optimization of reaction conditions, such as the choice of nitrating agent and temperature, will be crucial to maximize the yield of the desired 5-nitro isomer.
Experimental Protocol: Nitration of 2-Bromo-3-fluorophenol
This protocol is adapted from standard procedures for the nitration of substituted phenols.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-Bromo-3-fluorophenol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-Bromo-3-fluorophenol, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by column chromatography to separate the desired 5-nitro isomer from other potential regioisomers.
Visualizing the Pathway
Caption: Synthetic route starting from 2-Bromo-3-fluorophenol.
Route 2: Electrophilic Bromination of 3-Fluoro-5-nitrophenol
This alternative and equally viable approach also commences with a commercially available starting material, 3-Fluoro-5-nitrophenol. This strategy simplifies the synthesis to a single electrophilic bromination step.
Causality of Experimental Choices and Mechanistic Considerations
The regioselectivity of the bromination is the critical determinant for the success of this route. The directing effects of the substituents are as follows:
-
Hydroxyl Group (-OH): A strongly activating, ortho-, para- director.
-
Fluoro Group (-F): A deactivating, ortho-, para- director.
-
Nitro Group (-NO₂): A strongly deactivating, meta- director.
The powerful ortho-, para- directing ability of the hydroxyl group will dominate. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The nitro group at C5 will direct incoming electrophiles to the C2 position. The fluorine atom at C3 will also direct to the C2 position (ortho) and the C6 position (para). Therefore, the directing effects of all three substituents converge to strongly favor the bromination at the C2 position, leading to the desired product, this compound. This high degree of regiocontrol makes this route particularly attractive.
Experimental Protocol: Bromination of 3-Fluoro-5-nitrophenol
This protocol is based on standard methods for the bromination of activated aromatic rings.
-
Reaction Setup: Dissolve 3-Fluoro-5-nitrophenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Brominating Agent: In the dropping funnel, place a solution of bromine (1.05 eq.) in the same solvent.
-
Bromination Reaction: Add the bromine solution dropwise to the stirred solution of the phenol at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture can be quenched with a solution of sodium thiosulfate to remove excess bromine.
-
Isolation: The product can be isolated by extraction with an organic solvent, followed by washing, drying, and evaporation of the solvent.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Visualizing the Pathway
Caption: Synthetic route starting from 3-Fluoro-5-nitrophenol.
Route 3: Sandmeyer Reaction of 2-Amino-3-fluoro-5-nitrophenol
The Sandmeyer reaction offers a classic and highly reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate. This route would begin with 2-Amino-3-fluoro-5-nitrophenol. While this starting material is less common than the precursors in the previous routes, it is listed by some chemical suppliers, indicating its accessibility.
Causality of Experimental Choices and Mechanistic Considerations
The Sandmeyer reaction is a two-step process:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the displacement of the diazonium group with a bromide ion, releasing nitrogen gas.
This reaction is generally high-yielding and highly regioselective, as the position of the bromine atom is predetermined by the position of the initial amino group. The main challenge of this route lies in the synthesis or procurement of the starting amine, 2-Amino-3-fluoro-5-nitrophenol.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from the well-established procedure for the Sandmeyer reaction.[2]
-
Diazotization:
-
Suspend 2-Amino-3-fluoro-5-nitrophenol (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~3 eq.).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Copper(I) Bromide Mediated Substitution:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing the Pathway
Sources
Navigating the Stability and Storage of 2-Bromo-3-fluoro-5-nitrophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule: A Structural Perspective on Stability
2-Bromo-3-fluoro-5-nitrophenol is a multifaceted aromatic compound, with its stability profile governed by the interplay of its constituent functional groups: a phenolic hydroxyl group, and electron-withdrawing bromine, fluorine, and nitro groups. The inherent reactivity of the phenol ring is significantly influenced by this substitution pattern, which dictates its susceptibility to various degradation pathways.
The physical appearance of this compound is typically a yellow to brown solid[1]. This coloration is characteristic of many nitrophenolic compounds. Any significant change in color or physical form should be considered an indicator of potential degradation.
Key Factors Influencing the Stability of this compound
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, we can infer potential stability challenges based on the known reactivity of substituted nitrophenols.[2][3][4][5][6] The following factors are paramount in ensuring its long-term integrity.
Table 1: Summary of Factors Affecting Stability
| Parameter | Risk Factor | Recommended Control Measures |
| Temperature | Elevated temperatures can accelerate decomposition. | Store at 2-8°C[1]. Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation is a known risk for nitroaromatic compounds. | Store in amber or opaque containers in a dark location. |
| Moisture | The hygroscopic nature of phenols can lead to hydrolysis or facilitate other reactions. | Store in a tightly sealed container with a desiccant. |
| pH | The acidic phenolic proton can react with bases. The overall compound can be sensitive to both acidic and basic conditions. | Maintain a neutral environment. Avoid contact with strong acids and bases. |
| Oxidizing Agents | The phenol moiety is susceptible to oxidation. | Store away from strong oxidizing agents. |
| Air | Oxygen can contribute to oxidative degradation over time. | For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). |
Recommended Storage Protocol: A Self-Validating System
To ensure the long-term stability and integrity of this compound, the following storage protocol is recommended. This protocol is designed to mitigate the risks outlined in the previous section.
Step-by-Step Storage Procedure:
-
Initial Receipt and Inspection: Upon receipt, visually inspect the compound for any signs of degradation, such as discoloration or clumping. Note the initial appearance on the container label.
-
Container Selection: If the compound is not already in a suitable container, transfer it to a tightly sealed, amber glass vial.
-
Inert Atmosphere (Optional but Recommended for Long-Term Storage): For extended storage periods (greater than one year), gently flush the vial with an inert gas like argon or nitrogen before sealing.
-
Sealing: Ensure the container cap provides an airtight seal. Consider using a cap with a PTFE liner for optimal chemical resistance.
-
Secondary Containment and Desiccation: Place the primary container inside a larger, sealed secondary container that includes a desiccant, such as silica gel. This provides an additional barrier against moisture.
-
Refrigeration: Store the secondary container in a refrigerator maintained at 2-8°C[1]. This temperature range is critical for minimizing thermal degradation.
-
Labeling: Clearly label the container with the compound name, CAS number (945971-14-2)[1][7][8], date of receipt, and any special handling instructions.
-
Inventory Management: Employ a "first-in, first-out" (FIFO) inventory system to ensure that older stock is used first.
Logical Relationship of Storage Protocol
Caption: Mitigation of degradation threats by optimal storage conditions.
Potential Degradation Pathways: A Mechanistic Insight
Nitrophenols can undergo various degradation reactions, including reduction of the nitro group, nucleophilic substitution of the halogens, and polymerization.[9] The presence of multiple electron-withdrawing groups can activate the aromatic ring to nucleophilic attack.
Hypothetical Degradation Workflow
Caption: Potential degradation pathways for this compound.
Handling and Safety Considerations
As with any chemical, proper handling procedures are essential to ensure both personnel safety and the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]
-
Dispensing: When dispensing the solid, avoid creating dust.[3] Use appropriate tools and techniques for weighing and transferring the material.
-
Incompatibilities: Avoid contact with strong bases, strong acids, and strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[6]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10][11]
Conclusion: A Proactive Approach to Stability
The long-term stability of this compound is contingent upon a proactive and informed approach to its storage and handling. By understanding the inherent chemical properties of the molecule and implementing the recommended protocols, researchers can ensure the integrity and reliability of this important compound in their scientific endeavors. Adherence to these guidelines will minimize the risk of degradation, leading to more consistent and reproducible experimental outcomes.
References
-
Min, J., et al. (2019). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. ResearchGate. Available at: [Link]
-
4-Nitrophenol. PubChem. Available at: [Link]
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p-NITROPHENOL EXTRA PURE. Loba Chemie. Available at: [Link]
-
2-Bromo-3-fluoro-6-nitrophenol. PubChem. Available at: [Link]
-
2-Bromo-4-fluoro-5-nitrophenol. PubChem. Available at: [Link]
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2-Bromo-5-nitrophenol. PubChem. Available at: [Link]
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Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. Available at: [Link]
-
2-Bromo-3-chloro-4-fluoro-6-nitrophenol. PubChem. Available at: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]
-
Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Available at: [Link]
-
Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central. Available at: [Link]
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- 11. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Synthesis of Halogenated Nitrophenols via Electrophilic Aromatic Substitution
Abstract
This technical guide provides an in-depth examination of the synthesis of halogenated nitrophenols, a critical class of chemical intermediates, through electrophilic aromatic substitution (EAS). The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic and practical aspects of these syntheses. We will explore the foundational principles of EAS on substituted phenolic rings, detailing the directing effects of hydroxyl, nitro, and halogen substituents that govern regioselectivity. Two primary synthetic pathways—halogenation of nitrophenols and nitration of halophenols—are presented with detailed, field-proven experimental protocols. The guide emphasizes the causality behind procedural choices, safety protocols, and process optimization. Visual aids, including reaction mechanism diagrams, are provided to enhance comprehension.
Core Principles: Electrophilic Aromatic Substitution on Substituted Phenols
The synthesis of halogenated nitrophenols is a nuanced exercise in controlling regioselectivity in electrophilic aromatic substitution (EAS) reactions. The outcome is dictated by the electronic and steric interplay of the substituents on the aromatic ring.
1.1 The Phenolic Substrate: A Highly Activated System The hydroxyl (-OH) group of phenol is a powerful activating substituent.[1][2] Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions.[3][4] This enrichment makes the ring highly nucleophilic and susceptible to attack by electrophiles, often allowing reactions like halogenation to proceed even without a Lewis acid catalyst.[5][6]
1.2 The Directing Effects of Nitro and Halogen Groups The strategic challenge in synthesizing a specific halogenated nitrophenol isomer lies in navigating the directing effects of the other substituents involved:
-
Halogens (-Cl, -Br, -I): These substituents present a unique case. They are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene.[1][7] However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (sigma complex) formed during ortho or para attack.[1][7][8]
-
Nitro Group (-NO₂): The nitro group is a strongly deactivating group through both induction and resonance, making the ring significantly less reactive.[1] It is a powerful meta-director.[4][9][10]
1.3 Strategic Synthesis Design: The Criticality of Reaction Sequence The order of substituent addition is the most critical decision in the synthesis design. The directing effects of the groups already present on the ring will determine the position of the incoming electrophile.[11][12]
-
Nitrating a Halophenol: Starting with a halophenol, the hydroxyl group (a strong ortho, para-director) and the halogen (a weaker ortho, para-director) will direct the incoming nitro group. The powerful -OH group's directing effect will dominate.
-
Halogenating a Nitrophenol: Starting with a nitrophenol, the directing effects of the -OH group (ortho, para) and the -NO₂ group (meta) will be in competition. In this scenario, the strongly activating -OH group will overwhelmingly control the regioselectivity, directing the incoming halogen to an ortho or para position relative to itself.[13]
Synthetic Pathways & Experimental Protocols
Two primary, validated pathways for the synthesis of halogenated nitrophenols are detailed below. The choice of pathway depends on the desired final isomer and the availability of starting materials.
Pathway A: Nitration of a Halophenol
This approach is often preferred when the starting halophenol is readily available and the desired regiochemistry aligns with the directing effects of the hydroxyl and halogen groups.
Exemplary Protocol: Synthesis of 4-Bromo-2-nitrophenol from p-Bromophenol
This protocol involves the nitration of 4-bromophenol. The hydroxyl group is a powerful ortho, para-director. Since the para position is blocked by bromine, nitration is directed to the ortho position.
Materials:
-
p-Bromophenol
-
Dichloroethane
-
Nitric Acid (7-8 M concentration)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [14]
-
Dissolve p-bromophenol in dichloroethane to achieve a substrate concentration of approximately 1.8-2.2 M.
-
Prepare a nitric acid solution with a concentration of 7-8 M.
-
In a continuous flow reactor or a well-stirred round-bottom flask equipped with a dropping funnel and thermometer, cool the p-bromophenol solution.
-
Slowly add the nitric acid to the substrate solution while maintaining the temperature between 55-75°C. For batch reactions, careful temperature control with an ice bath is crucial to prevent runaway reactions and over-nitration.
-
Allow the reaction to proceed for 20-30 minutes after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by pouring the mixture over ice water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then a saturated sodium bicarbonate solution to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-nitrophenol.
Reaction Mechanism: Nitration of p-Bromophenol dot graph "Nitration_of_p-Bromophenol" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} ddot Caption: Mechanism for the nitration of p-bromophenol.
Pathway B: Halogenation of a Nitrophenol
This strategy is employed when the starting nitrophenol is more accessible or when the desired isomer is more efficiently produced by directing an incoming halogen.
Exemplary Protocol: Synthesis of 2-Chloro-4-nitrophenol from p-Nitrophenol
In this protocol, the powerful ortho, para-directing hydroxyl group of p-nitrophenol directs the incoming chlorine atom to the ortho position, as the para position is already occupied by the nitro group.
Materials:
-
p-Nitrophenol (99%)
-
Dichloroethane
-
Chlorine gas (or an alternative chlorinating agent like HCl/H₂O₂)
-
Toluene
-
Ice bath
-
Gas absorption device (scrubber)
Procedure (using Chlorine Gas): [15]
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas absorption device, add 60 g (0.427 moles) of p-nitrophenol and 240 g of dichloroethane.
-
Stir the mixture and heat to 55-65°C.
-
Introduce chlorine gas into the reaction mixture while maintaining a slight negative pressure. Monitor the reaction's progress via GC.
-
Once the reaction is complete, stop the chlorine flow and recover the dichloroethane solvent first by atmospheric distillation, then under reduced pressure.
-
Cool the crude product to below 50°C and add 200 g of toluene. Heat until the solid is completely dissolved.
-
Slowly cool the solution to induce crystallization, then place it in an ice bath and stir for one hour to maximize precipitation.
-
Filter the solid product, wash with cold water until neutral, and dry to obtain 2-chloro-4-nitrophenol. This method reports a yield of 95.1%.[15]
Alternative Procedure (using HCl/H₂O₂): [15][16]
-
In a 500 mL flask, add 35 g of p-nitrophenol and 205 g of concentrated hydrochloric acid.
-
While maintaining the temperature below 30°C using an ice bath, slowly add 26 g of hydrogen peroxide dropwise.
-
After the addition, allow the reaction to proceed for 3 hours.
-
Filter the resulting mixture and wash the filter cake with water until it is neutral.
-
Dry the product and recrystallize from dichloroethane. This method reports a yield of 80%.[15]
Workflow for Synthesis of 2-Chloro-4-nitrophenol dot graph "Synthesis_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ddot Caption: Workflow for the synthesis of 2-chloro-4-nitrophenol.
Process Optimization and Data Summary
The efficiency and selectivity of these syntheses are highly dependent on reaction conditions.
| Parameter | Pathway A: Nitration | Pathway B: Halogenation | Rationale & Field Insights |
| Starting Material | Halophenol | Nitrophenol | Choice is dictated by commercial availability and target isomer. |
| Key Reagent | Nitric Acid (often with H₂SO₄) | Halogen (e.g., Cl₂, Br₂) or HCl/H₂O₂ | Mixed acid (H₂SO₄/HNO₃) generates the highly reactive nitronium ion (NO₂⁺) for less reactive substrates.[17] For highly activated phenols, dilute HNO₃ can be sufficient.[5][18] |
| Solvent | Dichloroethane, Acetic Acid | Dichloroethane, CCl₄, CS₂ | Solvents with low polarity can help control the reaction and prevent poly-substitution, especially in halogenations.[19][20] |
| Temperature | 0 - 75°C (Substrate dependent) | 0 - 65°C | Nitration is highly exothermic and requires careful temperature control to prevent runaway reactions and formation of oxidative byproducts like quinones.[18][21] |
| Typical Yield | 80-95% | 80-98% | Yields are highly dependent on precise control of stoichiometry and temperature. |
Safety and Handling
The synthesis of halogenated nitrophenols involves highly hazardous materials and reactions. Strict adherence to safety protocols is mandatory.
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[22][23] Always handle them in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[24][25][26]
-
Nitration Reactions: Aromatic nitrations are highly exothermic and can lead to runaway reactions or explosions if not properly controlled.[21][27] Key precautions include:
-
Maintaining strict temperature control using ice baths.
-
Slow, controlled addition of the nitrating agent.
-
Ensuring adequate ventilation and having an emergency plan.[24]
-
-
Product Toxicity: Nitrophenols and their halogenated derivatives are toxic.[28][29] They can be harmful if inhaled, ingested, or absorbed through the skin, and some are suspected genotoxic or carcinogenic agents.[30][31][32] Always handle the final products with appropriate PPE in a well-ventilated area.
Conclusion
The synthesis of halogenated nitrophenols via electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry, providing access to valuable intermediates for various industries. A successful synthesis hinges on a deep understanding of the competing directing effects of the hydroxyl, halogen, and nitro groups. Strategic selection of the reaction sequence—either nitration of a halophenol or halogenation of a nitrophenol—is the paramount decision that dictates the regiochemical outcome. By coupling this theoretical knowledge with meticulous control over experimental conditions and an unwavering commitment to safety, researchers can effectively and safely produce these target molecules with high yield and purity.
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reactivity of the aromatic ring in 2-Bromo-3-fluoro-5-nitrophenol
An In-Depth Technical Guide to the Aromatic Ring Reactivity of 2-Bromo-3-fluoro-5-nitrophenol
Abstract
This compound is a polysubstituted aromatic compound whose reactivity is governed by a complex interplay of competing electronic effects. This guide provides a comprehensive analysis of the factors influencing the regioselectivity of substitution reactions on its aromatic ring. We will dissect the inductive and resonance effects of the hydroxyl, bromo, fluoro, and nitro substituents to predict the molecule's behavior under both electrophilic and nucleophilic aromatic substitution conditions. Our analysis concludes that electrophilic attack is strongly favored at the C4 position, a result of synergistic directing effects from the powerful activating hydroxyl group and the deactivating nitro group. Conversely, the molecule is predicted to be unreactive towards standard nucleophilic aromatic substitution due to the improper positioning of the electron-withdrawing nitro group relative to the potential halogen leaving groups. This guide serves as a predictive tool for researchers and drug development professionals aiming to strategically functionalize this versatile chemical scaffold.
Introduction
In the landscape of medicinal chemistry and organic synthesis, polysubstituted aromatic rings are fundamental scaffolds for the construction of complex molecular architectures. The precise control over the functionalization of these rings is paramount for achieving desired biological activity and material properties. This compound presents a particularly instructive case study in aromatic reactivity. It features four distinct substituents, each imparting its own electronic influence on the benzene ring: a strongly activating hydroxyl group, two deactivating halogens, and a strongly deactivating nitro group. Understanding how these groups collectively modulate the electron density and accessibility of the ring's available positions is crucial for predicting reaction outcomes and designing rational synthetic routes.
This technical guide will explore the two primary pathways for aromatic substitution:
-
Electrophilic Aromatic Substitution (EAS): Wherein an electron-deficient species (an electrophile) attacks the electron-rich aromatic ring.[1] The success and regioselectivity of this reaction are highly dependent on substituents that can donate electron density and stabilize the cationic intermediate.[2]
-
Nucleophilic Aromatic Substitution (NAS): A less common but powerful reaction where an electron-rich species (a nucleophile) attacks an electron-poor aromatic ring, displacing a leaving group.[3] This mechanism requires the presence of strong electron-withdrawing groups to stabilize the transient negative intermediate.[4]
By examining the specific electronic and steric landscape of this compound, this document aims to provide a clear and authoritative prediction of its chemical behavior.
Chapter 1: Analysis of Substituent Electronic Effects
The reactivity of a substituted benzene ring is determined by the cumulative electronic effects of its substituents. These effects are primarily categorized into two types: the inductive effect and the resonance effect.[5]
-
Inductive Effect (I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity differences between the substituent atom and the ring carbon.[6]
-
Resonance Effect (R): This involves the donation or withdrawal of electron density through the pi (π) system via delocalization of lone pairs or pi electrons.[5]
The four substituents on this compound exhibit a mixture of these effects, creating a nuanced electronic environment.
-
Hydroxyl (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the ring, creating a powerful electron-donating resonance effect (+R).[7] The +R effect is dominant, making the -OH group a strong overall activator of the ring, particularly at the ortho and para positions.[8]
-
Bromo (-Br) and Fluoro (-F): Halogens are unique in that they are deactivating yet ortho-, para-directing. Their high electronegativity causes a strong electron-withdrawing inductive effect (-I), which deactivates the ring by reducing its overall electron density.[9] However, they possess lone pairs that can be donated through resonance (+R), directing incoming electrophiles to the ortho and para positions. For halogens, the inductive effect outweighs the resonance effect.[6]
-
Nitro (-NO2): The nitro group is a powerful deactivator. It withdraws electron density strongly through both an inductive effect (-I) due to the positive formal charge on the nitrogen atom, and a resonance effect (-R) that delocalizes the ring's pi electrons onto the oxygen atoms.[10] Both effects work in concert to make the ring highly electron-deficient, especially at the ortho and para positions, thus directing incoming electrophiles to the meta position.[9]
Data Presentation: Substituent Effects
The quantitative impact of these substituents can be summarized using Hammett Substituent Constants (σ), which measure the electronic influence of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing (deactivating) effect, while a negative value signifies an electron-donating (activating) effect.[11]
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence | σ_meta[11] | σ_para[11] |
| -OH | C1 | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para | +0.12 | -0.37 |
| -Br | C2 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para | +0.39 | +0.23 |
| -F | C3 | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para | +0.34 | +0.06 |
| -NO2 | C5 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta | +0.71 | +0.78 |
Visualization: Electronic Influence Map
The following diagram illustrates the primary electronic forces exerted by each substituent on the aromatic ring of this compound.
Chapter 2: Electrophilic Aromatic Substitution (EAS): A Predictive Analysis
Overall Ring Reactivity
The aromatic ring in this compound is subject to a "push-pull" scenario. The hydroxyl group strongly pushes electron density into the ring, activating it towards electrophilic attack.[8] Simultaneously, the two halogens and the nitro group pull electron density away, deactivating it.[5] While the combined deactivating effect is substantial, the +R effect of a hydroxyl group is exceptionally powerful. Phenol undergoes nitration about 1000 times faster than benzene.[6][12] Therefore, it is predicted that while the ring is significantly less reactive than phenol itself, it remains susceptible to EAS under controlled, and likely forcing, conditions.
Regioselectivity – The Decisive Role of Substituent Directing Effects
Two unsubstituted positions are available for electrophilic attack: C4 and C6. The final regiochemical outcome depends on the consensus of the directing effects of the four existing groups.
-
-OH group (at C1): As a powerful ortho, para-director, it strongly favors substitution at both C6 (ortho) and C4 (para).
-
-Br group (at C2): As an ortho, para-director, its influence is on positions C1, C3, and C5, which are already substituted. Its effect on the reactivity of C4 and C6 is primarily through its deactivating inductive nature.
-
-F group (at C3): As an ortho, para-director, it directs towards C4 (ortho) and C6 (para).
-
-NO2 group (at C5): As a strong meta-director, it directs away from its ortho (C4, C6) and para (C2) positions. It therefore disfavors attack at both C4 and C6, but the deactivating effect is much stronger at the ortho/para positions due to resonance. Attack at a meta position is essentially the "least bad" option relative to a nitro group.[9]
Consensus Analysis:
-
Attack at C4: This position is para to the most powerful activating group (-OH) and ortho to a directing halogen (-F). Crucially, it is meta to the powerful deactivating nitro group (-NO2). This alignment is highly favorable, as the position benefits from the strongest activation while avoiding the strongest deactivation.
-
Attack at C6: This position is ortho to the activating -OH group and para to the directing -F group. However, it is also ortho to the powerfully deactivating -NO2 group. Directing effects from resonance-withdrawing groups like -NO2 are most pronounced at the ortho and para positions, making C6 electronically disfavored.[10]
Visualization: EAS Directing Effects
Experimental Protocol: Nitration of this compound
This protocol describes a representative EAS reaction to install a second nitro group at the predicted C4 position. Due to the deactivated nature of the ring, forcing conditions are required.
Objective: Synthesize 2-Bromo-3-fluoro-4,5-dinitrophenol.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of this compound in concentrated sulfuric acid (98%) at 0 °C (ice bath).
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (90%) dropwise to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Addition of Reagent: Transfer the nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the phenol over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The choice of a strong nitrating agent is necessary to overcome the deactivation of the ring.[13]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate out of the acidic aqueous solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-Bromo-3-fluoro-4,5-dinitrophenol.
Self-Validation: The identity and purity of the product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be confirmed by ¹H NMR, where the disappearance of the signal for the C4-H and the appearance of a single aromatic proton signal would confirm substitution at the C4 position.
Chapter 3: Nucleophilic Aromatic Substitution (NAS): An Examination of Feasibility
Fundamental Principles of NAS
The NAS mechanism proceeds via an addition-elimination pathway.[14] For this reaction to be viable, two conditions must be met:
-
The aromatic ring must contain a good leaving group (typically a halide).
-
The ring must be strongly activated by electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group.[3]
This specific positioning is critical because it allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the electron-withdrawing group, providing essential stabilization for the rate-determining step.[3][15]
Analysis of this compound for NAS
-
Potential Leaving Groups: The molecule contains two potential leaving groups: -Br at C2 and -F at C3.
-
Activating Group Position: The sole powerful electron-withdrawing group, -NO2, is located at C5.
-
Relative to the -Br at C2, the -NO2 group is in the meta position.
-
Relative to the -F at C3, the -NO2 group is also in the meta position.
-
Because the nitro group is not ortho or para to either halogen, it cannot participate in the resonance stabilization of the negative charge in a potential Meisenheimer complex.[3] An attack by a nucleophile at either C2 or C3 would result in a high-energy intermediate where the negative charge is confined to the aromatic ring carbons, without any delocalization onto the nitro group. Furthermore, the presence of the strongly electron-donating hydroxyl group (-OH) makes the ring more electron-rich, which inherently disfavors an attack by a nucleophile.[4]
Visualization: Lack of NAS Intermediate Stabilization
Summary and Outlook
-
Electrophilic Aromatic Substitution (EAS): The ring is predicted to undergo EAS exclusively at the C4 position . This outcome is directed by the dominant activating, para-directing effect of the hydroxyl group, which synergizes with the meta-directing nature of the powerful nitro deactivator.
-
Nucleophilic Aromatic Substitution (NAS): The molecule is predicted to be inert to NAS under standard conditions. The lack of an ortho or para relationship between the strong electron-withdrawing nitro group and the potential halogen leaving groups prevents the necessary stabilization of the Meisenheimer complex intermediate.
For researchers in drug development and synthetic chemistry, these predictions provide a clear roadmap for the selective functionalization of this compound. The C4 position can be reliably targeted for the introduction of new functionalities via electrophilic substitution, opening avenues for the synthesis of novel derivatives for biological screening or as advanced intermediates.
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Methodological & Application
Harnessing the Reactivity of 2-Bromo-3-fluoro-5-nitrophenol in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: The Office of Senior Application Scientists
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-Bromo-3-fluoro-5-nitrophenol as a substrate in Suzuki-Miyaura cross-coupling reactions. We will explore the underlying principles governing its reactivity, provide optimized protocols, and offer expert insights to navigate the challenges associated with this electron-deficient aryl halide.
Introduction: A Substrate of Unique Potential
The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide is a cornerstone in the synthesis of biaryl compounds, which are key scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3]
This compound presents a unique combination of functional groups that makes it a challenging yet highly valuable building block. Its aromatic ring is highly electron-deficient due to the strong withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. This electronic nature significantly influences its reactivity in the Suzuki-Miyaura catalytic cycle. Understanding these effects is paramount to developing successful coupling strategies.
Mechanistic Insights and the Role of Substituents
The efficacy of a Suzuki-Miyaura coupling is dictated by the kinetics of three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The specific substituents on this compound exert a profound influence on each step.
-
Oxidative Addition: This is often the rate-determining step of the cycle.[5] The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide. The presence of powerful electron-withdrawing groups (-NO₂, -F) on the aromatic ring significantly accelerates this step.[5] This makes this compound a highly reactive partner for oxidative addition, often allowing for milder reaction conditions compared to electron-rich aryl bromides.
-
Transmetalation: In this step, the organic group is transferred from the boron atom to the palladium(II) center.[4] The base plays a critical role here, activating the organoboron reagent to facilitate this transfer.[6] The acidic nature of the phenolic -OH group on the substrate must be considered, as it will compete for the base. Therefore, a sufficient excess of base is required not only to deprotonate the phenol but also to activate the boronic acid for effective transmetalation.
-
Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[4] The electronic nature of the ligands on the palladium center influences the rate of this step. Bulky, electron-donating ligands can promote reductive elimination.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Optimizing Key Experimental Parameters
Success with this substrate hinges on the careful selection of catalyst, ligand, base, and solvent to balance the competing electronic and steric demands of the reaction.
Catalyst and Ligand Selection
For electron-deficient aryl halides like this compound, the oxidative addition is typically fast. However, subsequent steps can be sluggish. The choice of ligand is critical to stabilize the palladium catalyst and promote the overall cycle.
-
Palladium Precursors: Standard precursors like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are effective. Palladacycles have also shown high activity for deactivated substrates.[7][8]
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. They stabilize the Pd(0) state, facilitate oxidative addition, and promote the final reductive elimination step.[5] Ligands from the Buchwald family (e.g., SPhos, XPhos) or others like tricyclohexylphosphine (PCy₃) are excellent choices, particularly for challenging couplings.[6][9] N-heterocyclic carbenes (NHCs) are also powerful alternatives to phosphine ligands.[4]
Base and Solvent Selection
The choice of base is arguably one of the most critical parameters for this substrate due to the acidic phenol group.
-
Bases: A moderately strong inorganic base is typically required.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for substrates with sensitive functional groups. It is strong enough to promote transmetalation without causing significant side reactions.
-
Cs₂CO₃ (Cesium Carbonate): A highly effective base due to the high solubility of its boronate salts, which can accelerate transmetalation.
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective option that works well in many cases.
-
At least 3.0 equivalents of base are recommended to ensure complete deprotonation of the phenol, activation of the boronic acid, and neutralization of the HBr byproduct.
-
-
Solvents: The solvent system must solubilize the reagents and facilitate the reaction at elevated temperatures.
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[4]
-
Aqueous Mixtures: A mixture of an organic solvent (like Toluene or Dioxane) with water is often beneficial. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[4]
-
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
Visualizing the Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura reactions.
Protocol 1: General Coupling with Phenylboronic Acid
This protocol is a standard procedure for coupling with a simple, unhindered arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
K₃PO₄ (Potassium phosphate, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, premix the Pd₂(dba)₃ and SPhos in a small amount of the dioxane solvent. Add this catalyst/ligand mixture to the Schlenk flask.
-
Add the 1,4-Dioxane/Water solvent mixture via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Coupling with a Heteroarylboronic Acid (e.g., Pyridine-3-boronic acid)
This protocol is adapted for more challenging heteroaryl partners, which can sometimes inhibit catalysis. A different catalyst system is employed.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid pinacol ester (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (Cesium carbonate, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry microwave vial under an argon atmosphere, add this compound, the pyridine-3-boronic acid pinacol ester, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add anhydrous DMF via syringe.
-
Seal the vial and place it in a preheated oil bath at 110 °C. (Alternatively, use a microwave reactor set to 120 °C for 30-60 minutes).
-
Stir the reaction for 8-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic extracts, wash sequentially with water (3x) and brine to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to isolate the final product.
Summary of Reaction Conditions and Troubleshooting
| Parameter | Protocol 1 (General) | Protocol 2 (Challenging) | Rationale & Comments |
| Substrate | This compound | This compound | Highly electron-deficient, prone to rapid oxidative addition. |
| Boronic Acid | Phenylboronic acid | Pyridine-3-boronic acid pinacol ester | Pinacol esters offer enhanced stability over free boronic acids. |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source, good for screening reactions. |
| Ligand | SPhos (4.5 mol%) | (from Pd(PPh₃)₄) | SPhos is a bulky, electron-rich ligand ideal for difficult couplings. |
| Base | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (3.0 equiv) | Cs₂CO₃ enhances solubility and can be more effective for difficult substrates. |
| Solvent | Dioxane/H₂O (4:1) | Anhydrous DMF | Aqueous mixture aids base solubility; DMF is a polar aprotic solvent for higher temps. |
| Temperature | 100 °C | 110-120 °C | Higher temperatures may be needed for less reactive boronic esters. |
Troubleshooting Common Issues:
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure rigorous exclusion of oxygen. Use fresh, high-purity reagents. Increase base equivalents to 3.5-4.0. Screen alternative ligands (e.g., XPhos, RuPhos) or catalysts.
-
-
Dehalogenation (Bromo group replaced by H):
-
Cause: A common side reaction where the aryl-palladium intermediate reacts with a proton source before transmetalation.[11]
-
Solution: Ensure the boronic acid is of high purity and sufficiently reactive. Increase the concentration of the reaction. Use a more anhydrous solvent system.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination can promote this side reaction.
-
Solution: Improve degassing technique (use freeze-pump-thaw). Ensure a robust inert atmosphere is maintained throughout the reaction.
-
References
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.
- Suzuki reaction. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/Suzuki-Miyaura_Coupling]
- Bedford, R. B., et al. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om020415o]
- Garg, N. K., et al. (2020). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4299]
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-involving-2-bromo-3-5-5]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01518b]
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-examples-for-the-site-selective-SM-cross-coupling-with-electron-deficient-and_fig5_321868350]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [URL: https://www.researchgate.net/publication/228741355_Palladium_Catalysts_for_the_Suzuki_Cross-Coupling_Reaction_An_Overview_of_Recent_Advances]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04291a]
- The scope of Suzuki cross-coupling reactions with different substituents. ResearchGate. [URL: https://www.researchgate.net/figure/The-scope-of-Suzuki-cross-coupling-reactions-with-different-substituents_tbl5_262645831]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [URL: https://www.researchgate.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c09219]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/24/17/3063]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [URL: https://www.youtube.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [URL: https://www.mdpi.com/1420-3049/24/5/834]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-5-nitrophenol
Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in pharmaceutical and materials science.[1][2] This guide provides an in-depth technical overview and detailed protocols for the amination of 2-Bromo-3-fluoro-5-nitrophenol, a challenging substrate characterized by significant electronic deficiency and the presence of a competing phenolic nucleophile. We will dissect the mechanistic underpinnings of the reaction, evaluate strategic decisions concerning substrate reactivity, and present validated, step-by-step protocols designed for reproducibility and success. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of cross-coupling reactions with highly functionalized and electron-poor aryl halides.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine.[3] The transformation is mediated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and is influenced by the steric and electronic properties of both the aryl halide and the phosphine ligand.[5] For an electron-deficient substrate like this compound, this step can be challenging.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6] The choice of base is critical, as it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of sensitive functional groups.[7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4] Bulky, electron-rich ligands are known to facilitate this step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Considerations for a Challenging Substrate
The structure of this compound presents a confluence of challenges that demand careful experimental design. A naive application of standard conditions is likely to result in low yield or a complex mixture of byproducts.
-
Severe Electron Deficiency: The potent electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups decrease the electron density of the aromatic ring. This can slow the initial oxidative addition step. To overcome this, highly active catalyst systems, typically employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos, XPhos), are required to promote the formation of the active catalytic species and facilitate the key steps of the cycle.[8][9]
-
Competing Nucleophile (Phenol): The presence of the phenolic -OH group is the most significant challenge. Under basic conditions, it will be deprotonated to form a phenoxide, which is a hard nucleophile. This phenoxide can compete with the amine in the coupling reaction, leading to the formation of an undesired diaryl ether via O-arylation (a Buchwald-Hartwig etherification).[10] To ensure chemoselectivity for N-arylation, two primary strategies can be employed:
-
Protection/Deprotection: The most robust and reliable approach is to protect the phenol prior to the amination reaction. A standard protecting group like a silyl ether (e.g., TBDMS) or a methyl ether can be installed, the amination performed, and the protecting group subsequently removed.
-
Condition Optimization: For advanced users, direct coupling may be possible by carefully tuning conditions to favor the softer amine nucleophile over the harder phenoxide. This often involves screening various ligands, solvents, and bases to find a window of selectivity.
-
-
Base Sensitivity of the Nitro Group: The nitro group is known to be incompatible with certain strong bases, particularly sodium tert-butoxide (NaOtBu), which can lead to decomposition or side reactions.[3] Therefore, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are strongly recommended.[7] These bases offer sufficient strength to facilitate the reaction while preserving the integrity of the nitro functionality.
Experimental Protocols
This section provides two detailed protocols. Protocol A is the recommended, robust method involving phenol protection. Protocol B is an expert-level alternative for direct amination that may require significant optimization.
Core Experimental Workflow
Caption: Recommended workflow involving a protection/deprotection sequence.
Protocol A: Robust Amination via Phenol Protection
Step 1: Protection of the Phenolic Hydroxyl Group (TBDMS Ether)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected aryl bromide.
Step 2: Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the TBDMS-protected this compound (1.0 eq), the desired amine (primary or secondary, 1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add the palladium precatalyst and ligand (see Table 1 for recommendations).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously.[11]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the TBDMS-protected coupled product.
Step 3: Deprotection of the TBDMS Ether
-
Dissolve the purified, protected product from Step 2 in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography to yield the final desired product.
Protocol B: Direct Amination (Expert-Level, Requires Optimization)
This protocol omits the protection/deprotection steps but carries a higher risk of O-arylation and requires careful optimization.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a carefully selected base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 eq). Using a larger excess of the amine can help it outcompete the phenoxide.
-
Add the palladium precatalyst and ligand (see Table 1). Ligand choice is critical for selectivity.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).
-
Heat the reaction mixture to a carefully controlled temperature (start with a lower temperature, e.g., 80 °C, to favor the kinetic product) and stir vigorously.
-
Monitor the reaction closely by LC-MS, quantifying the ratio of N-arylated product to O-arylated byproduct.
-
Workup and purify as described in Protocol A, Step 2.
Parameter Selection and Optimization
The success of this challenging coupling hinges on the judicious selection of catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.
| Parameter | Recommended Reagents & Conditions | Rationale & Justification |
| Palladium Precatalyst | BrettPhos Pd G3 (or G4), XPhos Pd G3 (or G4) | These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species in situ. They are commercially available and provide high reproducibility for challenging substrates.[4][8] |
| Ligand | BrettPhos , RuPhos , XPhos | These are bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric bulk promotes reductive elimination and can disfavor side reactions. BrettPhos is particularly effective for coupling primary amines and handling electron-deficient systems.[9][12] |
| Base | K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate) | These are moderately strong inorganic bases that are well-tolerated by nitro groups and other sensitive functionalities.[4][7] Strong alkoxide bases (NaOtBu, KOtBu) should be avoided due to potential incompatibility with the nitro group.[3] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Aprotic, non-polar solvents are standard. Toluene is an excellent choice. Dioxane is also common but is a less desirable solvent from an environmental perspective.[7][13] Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 110 °C | The reaction typically requires heating to overcome the activation energy for oxidative addition. Start at 100 °C and adjust as needed based on reaction rate and stability of the components.[11] |
| Catalyst Loading | 1 - 3 mol % | For challenging substrates, a slightly higher catalyst loading may be necessary. Start with 2 mol % and optimize down if possible.[3] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Temperature too low. | 1. Use a fresh, high-quality precatalyst. 2. Ensure all glassware is oven-dried and the solvent is anhydrous and thoroughly degassed. 3. Increase the reaction temperature in 10 °C increments. |
| Significant O-Arylation | The phenoxide is outcompeting the amine nucleophile. | 1. Implement the protection strategy (Protocol A). 2. In the direct protocol, screen different ligands; sometimes a more sterically hindered ligand can improve selectivity. 3. Use a larger excess of the amine. |
| Dehalogenation Product | A common side reaction where the bromine is replaced by hydrogen. | 1. This can be caused by β-hydride elimination from the amine or by trace water. 2. Ensure strictly anhydrous conditions. 3. A different ligand/base combination may suppress this pathway. |
| Nitro Group Reduction | The nitro group is reduced to an amine or other species. | 1. Ensure the amine coupling partner is pure and free of reducing contaminants. 2. This is less common under standard Buchwald-Hartwig conditions but consider using a milder base or lower temperature if observed. |
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). NROChemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14593–14600. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]
-
Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. (2020). ResearchGate. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (2019). Dalton Transactions. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2021). ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]
-
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (2021). ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2009). PMC. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]
-
Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. (2021). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]
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Application Notes and Protocols for 2-Bromo-3-fluoro-5-nitrophenol: A Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Multifunctional Aromatic Scaffold
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-3-fluoro-5-nitrophenol emerges as a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups: a phenolic hydroxyl group, a bromine atom, and a nitro group, all strategically positioned on a fluorinated benzene ring. This unique arrangement allows for a programmed, stepwise functionalization, providing access to a diverse array of novel compounds and pharmaceutical intermediates.[1][2][3]
This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound. We will delve into detailed, field-proven protocols for key transformations at each functional site, explaining the underlying chemical principles and the rationale behind the choice of reagents and conditions.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
| Property | Value | Source(s) |
| CAS Number | 945971-14-2 | [4] |
| Molecular Formula | C₆H₃BrFNO₃ | [4] |
| Molecular Weight | 236.00 g/mol | [4] |
| Physical Form | Yellow to Brown Solid | |
| Storage | Store at 2-8 °C |
Safety Profile:
This compound must be handled by technically qualified individuals using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work should be conducted in a well-ventilated fume hood.
-
GHS Pictogram:
-
Signal Word: Warning [5]
-
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: Refer to the supplier's Safety Data Sheet (SDS) for complete handling, storage, and disposal information.[5][6]
Reactivity Profile and Strategic Synthesis
The synthetic utility of this compound is dictated by the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the molecule's properties:
-
Phenolic Hydroxyl (-OH): The electron-withdrawing groups increase the acidity of the phenol, facilitating its deprotonation to form a phenoxide. This anion is a potent nucleophile, ideal for reactions like the Williamson ether synthesis.[7]
-
Bromo (-Br) Substituent: Positioned on an electron-deficient ring, the C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[8][9]
-
Nitro (-NO₂) Substituent: This group can be readily reduced to an aniline, introducing a key nucleophilic and basic site. Crucially, chemoselective reduction methods exist that can leave the aryl bromide intact for subsequent cross-coupling.[10][11]
This differential reactivity allows for a logical and strategic approach to synthesis, as illustrated below.
Application 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly effective method for preparing aryl ethers, which are common motifs in pharmaceuticals.[12][13] The increased acidity of the phenolic proton in this compound facilitates its reaction with a mild base to form the corresponding phenoxide, which then acts as a nucleophile.[7]
Causality: The choice of a moderate base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the acidic nitrophenol but not so harsh as to promote unwanted side reactions. Anhydrous polar aprotic solvents like acetonitrile or DMF are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.[7]
Protocol: Synthesis of 2-Bromo-3-fluoro-5-nitro-1-(benzyloxy)benzene
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.[7]
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per 1 mmol of phenol).
-
Stirring: Stir the resulting suspension at room temperature for 15 minutes.
-
Alkylating Agent: Add benzyl bromide to the mixture via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting phenol spot.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure aryl ether.
Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in many drug molecules.[9] The C-Br bond of this compound is well-suited for this palladium-catalyzed reaction.
Causality: The presence of electron-withdrawing groups (-NO₂, -F) on the aromatic ring can increase the rate of the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[14] The choice of a suitable palladium catalyst and ligand is critical to ensure efficient coupling and prevent side reactions like proto-debromination. A common system involves a palladium(0) source, such as Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine ligand.[15]
Protocol: Synthesis of a 2-Aryl-3-fluoro-5-nitrophenol Derivative
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, 3-6 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to several cycles of vacuum and backfilling with nitrogen or argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction time can vary from 2 to 24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Application 3: C-N Bond Formation via Buchwald-Hartwig Amination
For the synthesis of substituted anilines and other N-aryl compounds, the Buchwald-Hartwig amination is the premier method.[16] This reaction couples the aryl bromide with a primary or secondary amine.
Causality: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[8] The base (often a strong, non-nucleophilic one like sodium tert-butoxide) deprotonates the amine, facilitating its coordination to the palladium center after oxidative addition.[8][16] The choice of ligand is critical for catalyst stability and activity, especially with electron-deficient aryl halides.[17][18]
Protocol: Synthesis of a 2-(Dialkylamino)-3-fluoro-5-nitrophenol
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-4 mol%)
-
Bulky Phosphine Ligand (e.g., RuPhos, Xantphos, 4-8 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube, inert atmosphere
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk tube under an inert atmosphere, stir the Pd(OAc)₂ and the phosphine ligand in toluene for 10-15 minutes.
-
Reagent Addition: To the catalyst mixture, add the this compound, followed by the secondary amine, and finally the sodium tert-butoxide.
-
Reaction: Seal the tube and heat the mixture to 80-110°C. Reaction times can range from 4 to 24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Application 4: Chemoselective Reduction of the Nitro Group
The transformation of the nitro group into an amine unlocks a new set of synthetic possibilities, converting a strongly deactivating group into a versatile ortho-, para-directing activating group. A key challenge is to perform this reduction without affecting other sensitive groups, particularly the aryl bromide.
Causality: Standard catalytic hydrogenation with Pd/C often leads to undesired dehalogenation.[11] Therefore, chemoselective methods are required. Reduction with iron powder in the presence of a mild acid like ammonium chloride is a classic, robust, and highly selective method that preserves aryl halides.[19][20] Other options include using stannous chloride (SnCl₂) or catalytic hydrogenation with specific catalysts like Raney Nickel, which is less prone to causing dehalogenation.[10][11]
Protocol: Synthesis of 5-Amino-2-bromo-3-fluorophenol
Materials:
-
This compound (1.0 equiv)
-
Iron powder (<10 micron, 5.0 equiv)
-
Ammonium Chloride (NH₄Cl, 4.0 equiv)
-
Ethanol/Water solvent mixture (e.g., 4:1)
-
Round-bottom flask, reflux condenser
Procedure:
-
Setup: To a round-bottom flask, add this compound, iron powder, and ammonium chloride.
-
Solvent Addition: Add the ethanol/water solvent mixture.
-
Reaction: Heat the suspension to reflux (approx. 80-90°C) with vigorous stirring. The reaction is often complete within 1-3 hours and can be monitored by TLC for the disappearance of the starting material.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with more ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline product, which can be used directly or purified further if necessary.
Conclusion
This compound is a powerful and versatile building block, offering multiple, distinct reaction sites for sequential and strategic molecular construction. By leveraging well-established methodologies such as the Williamson ether synthesis, palladium-catalyzed cross-coupling reactions, and chemoselective nitro reductions, chemists can efficiently access a wide range of complex and highly functionalized aromatic compounds. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to incorporate this valuable synthon into their programs for drug discovery and materials science.
References
-
Gallagher, W. P., et al. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. [Online] Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Online] Available at: [Link]
-
University of Massachusetts. The Williamson Ether Synthesis. [Online] Available at: [Link]
-
ACS Green Chemistry Institute. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Alachem Co., Ltd. 945971-14-2 | 2-Bomo-3-fluoro-5-nitrophenol. [Online] Available at: [Link]
-
Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Online] Available at: [Link]
- Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
-
ResearchGate. (2009). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Online] Available at: [Link]
-
ResearchGate. (2019). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Online] Available at: [Link]
-
Khan, M. A., et al. (2017). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences. [Online] Available at: [Link]
-
Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Online] Available at: [Link]
-
Organic Chemistry Tutor. The Williamson Ether Synthesis. [Online] Available at: [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Organic Chemistry Tutor. (2023). Williamson Ether Synthesis. [YouTube video] Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Online] Available at: [Link]
-
Iaroshenko, V. O., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. [Online] Available at: [Link]
-
ResearchGate. (2014). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [Online] Available at: [Link]
-
ResearchGate. (2007). (PDF) ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. [Online] Available at: [Link]
-
PubChem. 2-Bromo-5-nitrophenol. [Online] Available at: [Link]
-
PubChem. 2-Bromo-3-fluoro-6-nitrophenol. [Online] Available at: [Link]
-
Orion Safety Products. (2017). SAFETY DATA SHEET. [Online] Available at: [Link]
-
Astech Ireland. Safety Data Sheet: Copper(II) chloride dihydrate. [Online] Available at: [Link]
-
PubChem. 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. [Online] Available at: [Link]
-
PubChemLite. 2-bromo-5-fluoro-4-nitrophenol (C6H3BrFNO3). [Online] Available at: [Link]
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- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-5-nitrophenol
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, in-depth guide for the successful Suzuki coupling of 2-Bromo-3-fluoro-5-nitrophenol, a challenging electron-deficient and sterically hindered substrate. We will delve into the mechanistic nuances imposed by the substrate's unique electronic and steric profile, present a detailed and validated experimental protocol, offer a systematic troubleshooting guide, and outline essential safety precautions. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl structures integral to pharmaceutical and materials science research.
Scientific Rationale & Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4][5] The cycle is generally understood to have three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]
The Catalytic Cycle
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is often the rate-determining step and results in a Pd(II) species.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][6]
Substrate-Specific Challenges: this compound
The specific substrate, this compound, presents several challenges that must be addressed through careful selection of reaction conditions:
-
Electronic Effects: The presence of two strong electron-withdrawing groups (EWG), nitro (-NO2) and fluoro (-F), on the aromatic ring significantly decreases electron density. While EWGs can facilitate the initial oxidative addition step, they can also impact subsequent steps in the catalytic cycle.[5] Recent studies have demonstrated the successful coupling of nitroarenes, highlighting the importance of ligand choice in these transformations.[10][11][12]
-
Steric Hindrance: The fluorine atom ortho to the bromine can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond. Overcoming this requires the use of specialized, bulky ligands that promote both oxidative addition and the subsequent reductive elimination step.[1][13][14][15]
-
The Phenolic Group: The acidic proton of the hydroxyl (-OH) group can react with the base. This necessitates the use of a base that is strong enough to promote transmetalation but will not deprotonate the phenol in a way that inhibits the reaction or causes unwanted side reactions. Bases like K₃PO₄ or Cs₂CO₃ are often preferred in such cases.[9]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid (e.g., 4-methoxyphenylboronic acid). Researchers should adapt molar equivalents based on the specific boronic acid used.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents | Supplier (Example) |
| This compound | C₆H₃BrFNO₃ | 236.00 | 236 | 1.0 | 1.0 | Sigma-Aldrich |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 182 | 1.2 | 1.2 | Combi-Blocks |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 23 | 0.025 | 0.025 (2.5 mol% Pd) | Strem Chemicals |
| SPhos | C₂₇H₃₁O₂P | 430.50 | 43 | 0.1 | 0.1 (10 mol%) | MilliporeSigma |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 637 | 3.0 | 3.0 | Acros Organics |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 5 mL | - | - | Alfa Aesar |
| Deionized Water | H₂O | 18.02 | 1 mL | - | - | N/A |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (236 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (43 mg, 0.1 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inerting the System: Seal the flask with a septum and purge the vessel by evacuating under high vacuum and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Solvent Addition: Degas the anhydrous 1,4-dioxane and deionized water separately by bubbling with inert gas for 20-30 minutes. Using a syringe, add 5 mL of 1,4-dioxane and 1 mL of water to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Catalytic Cycle and Component Roles
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Poor quality or wet reagents/solvents.4. Low reaction temperature. | 1. Use a fresh catalyst source or a pre-catalyst.2. Ensure thorough degassing of solvents and purging of the reaction vessel.[2]3. Use anhydrous solvents and dry reagents.4. Increase temperature in 10 °C increments (up to solvent boiling point). |
| Protodeborylation | 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or protic sources. | 1. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.2. Use a milder base like KF or ensure anhydrous conditions.[16]3. Add the boronic acid portion-wise. |
| Aryl Halide Dehalogenation | 1. Side reaction promoted by certain phosphine ligands.2. Reaction temperature is too high for an extended period. | 1. Screen alternative ligands (e.g., Buchwald-type ligands like XPhos or RuPhos).2. Reduce reaction temperature once conversion starts, or shorten the reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, leading to oxidative coupling.2. Pd(II) species present at the start of the reaction. | 1. Rigorously exclude oxygen from the reaction system.[6]2. If using a Pd(II) source, ensure conditions are sufficient for in-situ reduction to Pd(0). Use a Pd(0) source like Pd₂(dba)₃. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and safety glasses or chemical splash goggles.[17]
-
Handling Reagents:
-
Palladium Catalysts: Palladium compounds, especially fine powders, can be flammable and pyrophoric.[18] Handle them in an inert atmosphere and keep them away from heat and sparks.[18][19][20] Avoid inhalation of dust.[17]
-
1,4-Dioxane: This solvent is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood.
-
Potassium Phosphate (K₃PO₄): Can cause skin and eye irritation. Avoid direct contact.
-
-
Reaction Setup: Perform the reaction in a chemical fume hood. The use of an inert atmosphere is crucial not only for reaction efficiency but also to prevent potential fire hazards with the catalyst.[18]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional and local environmental regulations.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021). Available at: [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]
-
Standard Operating Procedure - UCLA. (2017). Available at: [Link]
-
What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024). Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Proposed mechanisms for 4-nitrophenol reduction (a), Suzuki–Miyaura coupling (b) and click reactions (c) - ResearchGate. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Available at: [Link]
-
Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a] - ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Available at: [Link]
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Application Notes and Protocols for Buch-wald-Hartwig Amination of 2-Bromo-3-fluoro-5-nitrophenol
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the reaction conditions for the Buchwald-Hartwig amination of 2-Bromo-3-fluoro-5-nitrophenol. This challenging substrate, characterized by its electron-deficient aromatic ring and steric hindrance, requires carefully optimized conditions to achieve high yields and purity. These application notes detail the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide step-by-step protocols for conducting the reaction. The information presented is grounded in established principles of organometallic chemistry and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs.[3][4]
The substrate of focus, this compound, presents a unique set of challenges for the Buchwald-Hartwig amination. The presence of a nitro group, a strong electron-withdrawing group, deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[5] Furthermore, the ortho-fluoro substituent introduces steric hindrance around the reaction center, which can impede the approach of the amine and the catalyst.[6] The phenolic hydroxyl group also requires consideration, as it can be deprotonated by the strong bases typically employed in this reaction, potentially leading to side reactions or catalyst inhibition.
These application notes aim to provide a detailed and practical guide to navigate these challenges and successfully perform the Buchwald-Hartwig amination on this complex substrate.
Mechanistic Considerations: The "Why" Behind the Conditions
A successful Buchwald-Hartwig amination relies on a delicate balance of several key steps in the catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions for a challenging substrate like this compound.
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[2] For electron-deficient substrates, this step can be slow.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The C-N bond is formed, yielding the desired arylamine and regenerating the Pd(0) catalyst.[2]
For this compound, the electron-withdrawing nitro and fluoro groups make the oxidative addition step the likely rate-limiting step.[8] The steric hindrance from the ortho-fluoro group can also slow down both the oxidative addition and the subsequent reductive elimination.[6] The choice of ligand is therefore critical to promote these challenging steps.
Visualizing the Catalytic Cycle
Caption: Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Recommended Reaction Components
The successful amination of this compound hinges on the judicious selection of each reaction component.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | These are common and effective palladium sources.[2][9] If using Pd(OAc)₂, the phosphine ligand will also act as a reductant to generate the active Pd(0) species. |
| Ligand | Buchwald-type biaryl phosphine ligands: XPhos, SPhos, or BrettPhos | These bulky, electron-rich ligands are known to accelerate the rate-limiting oxidative addition and reductive elimination steps, especially for sterically hindered and electron-poor aryl halides.[1][10][11] N-heterocyclic carbene (NHC) ligands can also be effective.[8][12] |
| Base | Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium carbonate (Cs₂CO₃) | A strong base is required to deprotonate the amine.[2] The choice of base can be critical; for substrates with sensitive functional groups, a weaker base like Cs₂CO₃ may be preferable to avoid side reactions, although this may require higher temperatures or longer reaction times.[5][13] |
| Solvent | Aprotic, non-polar solvents: Toluene, Dioxane, or Tetrahydrofuran (THF) | These solvents are commonly used for Buchwald-Hartwig aminations and are compatible with the reaction components.[5][14] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. |
Experimental Protocols
Note: These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All reagents and solvents should be anhydrous and degassed.
Protocol 1: General Procedure using a Biarylphosphine Ligand
This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
XPhos or SPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)
-
Anhydrous, degassed toluene (to make a 0.1 - 0.2 M solution)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add this compound and the amine to the flask.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Experimental Workflow
Caption: Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Insufficiently active catalyst- Catalyst deactivation- Low reaction temperature | - Screen different ligands (e.g., SPhos, BrettPhos).- Ensure anhydrous and oxygen-free conditions.- Increase the reaction temperature in increments. |
| Side Product Formation (e.g., hydrodehalogenation) | - Presence of water- Sub-optimal ligand choice | - Use rigorously dried solvents and reagents.- Switch to a more sterically hindered ligand to disfavor β-hydride elimination.[1] |
| Decomposition of Starting Material | - Base is too strong | - Use a milder base such as Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.[5][8] |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success relies on the careful selection of a highly active catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand, a strong, non-nucleophilic base, and anhydrous, aprotic reaction conditions. By understanding the mechanistic nuances and following the detailed protocols provided in these application notes, researchers can effectively synthesize the desired arylamine products, which are valuable intermediates in pharmaceutical and materials science research.
References
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- POP‐type ligands used in the Buchwald–Hartwig amination.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Royal Society of Chemistry. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-3-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 2-Bromo-3-fluoro-5-nitrophenol in Heterocyclic Synthesis
The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The unique substitution pattern of this compound, a readily available starting material, presents a rich platform for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of the hydroxyl, bromo, fluoro, and nitro functionalities allows for selective and sequential chemical transformations, leading to the construction of complex molecular architectures. This application note provides detailed protocols and mechanistic insights for the synthesis of two key classes of heterocyclic compounds from this versatile precursor: benzoxazoles and benzofurans . These protocols are designed to be robust and adaptable, providing a solid foundation for further derivatization and library synthesis.
The presence of a nitro group offers a convenient handle for the introduction of a nitrogen atom into a heterocyclic ring system, primarily through its reduction to an amino group. This transformation is pivotal for accessing substituted o-aminophenols, which are key intermediates in the synthesis of benzoxazoles.[1][2] Concurrently, the ortho-bromo-phenol motif is a classic precursor for the formation of benzofurans via palladium-catalyzed intramolecular cyclization reactions.[3][4] The fluoro substituent, with its strong electron-withdrawing nature, can influence the reactivity of the aromatic ring and provide a site for potential late-stage functionalization or act as a metabolic blocker in medicinal chemistry applications.
This guide is structured to provide not only step-by-step experimental procedures but also the underlying scientific rationale for the chosen methodologies, empowering researchers to troubleshoot and adapt these protocols to their specific needs.
PART I: Synthesis of Substituted Benzoxazoles
The synthesis of benzoxazoles from this compound hinges on the initial reduction of the nitro group to an amine, generating a substituted o-aminophenol. This intermediate can then undergo cyclization with a variety of carbonyl-containing reagents to form the benzoxazole ring.
Workflow for Benzoxazole Synthesis
Caption: General workflow for the synthesis of substituted benzoxazoles.
Protocol 1: Reduction of this compound
Objective: To synthesize 2-Amino-5-bromo-6-fluorophenol, a key intermediate for benzoxazole formation.
Rationale: The reduction of the nitro group is a critical first step. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in an acidic medium. The choice of reducing agent can be crucial to avoid dehalogenation. Iron powder in acetic acid is a mild and effective system for this transformation.[5]
Materials:
-
This compound
-
Iron powder (-325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Heat the mixture to 70-80°C to dissolve the starting material.
-
In a separate beaker, prepare a slurry of iron powder (5.0 eq) in glacial acetic acid.
-
Add the iron powder slurry portion-wise to the hot solution of the nitrophenol. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 2-Amino-5-bromo-6-fluorophenol.
-
The product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: 2-Amino-5-bromo-6-fluorophenol as a solid. The purity should be assessed by NMR and LC-MS.
| Reactant | MW | Equivalents | Mass/Volume |
| This compound | 235.99 | 1.0 | e.g., 2.36 g |
| Iron Powder | 55.85 | 5.0 | e.g., 2.79 g |
| Ethanol | - | - | e.g., 50 mL |
| Glacial Acetic Acid | - | - | e.g., 10 mL |
Table 1: Reagent quantities for the reduction of this compound.
Protocol 2: Synthesis of 6-Bromo-5-fluoro-2-phenylbenzoxazole
Objective: To synthesize a representative benzoxazole derivative from 2-Amino-5-bromo-6-fluorophenol and benzaldehyde.
Rationale: The condensation of o-aminophenols with aldehydes is a common and straightforward method for the synthesis of 2-substituted benzoxazoles. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation.[1] Various catalysts can be employed to facilitate this transformation; in this protocol, a mild acid catalyst is proposed.
Materials:
-
2-Amino-5-bromo-6-fluorophenol
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Dean-Stark apparatus
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 2-Amino-5-bromo-6-fluorophenol (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-TSA (0.1 eq).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Bromo-5-fluoro-2-phenylbenzoxazole.
Expected Outcome: 6-Bromo-5-fluoro-2-phenylbenzoxazole as a solid. Characterization should be performed using NMR, IR, and Mass Spectrometry.
| Reactant | MW | Equivalents | Mass/Volume |
| 2-Amino-5-bromo-6-fluorophenol | 207.01 | 1.0 | e.g., 2.07 g |
| Benzaldehyde | 106.12 | 1.1 | e.g., 1.17 g (1.12 mL) |
| p-TSA | 172.20 | 0.1 | e.g., 0.17 g |
| Toluene | - | - | e.g., 50 mL |
Table 2: Reagent quantities for the synthesis of 6-Bromo-5-fluoro-2-phenylbenzoxazole.
PART II: Synthesis of Substituted Benzofurans
The synthesis of benzofurans from this compound leverages the ortho-bromo-phenol functionality. A powerful and versatile method for constructing the benzofuran ring is the palladium-catalyzed intramolecular O-arylation. This can be achieved through a one-pot reaction with a suitable ketone.[3][4]
Workflow for Benzofuran Synthesis
Caption: General workflow for the synthesis of substituted benzofurans.
Protocol 3: One-Pot Synthesis of 2-Aryl-6-fluoro-4-nitrobenzofuran
Objective: To synthesize a substituted benzofuran directly from this compound and an aryl methyl ketone.
Rationale: This one-pot protocol involves a palladium-catalyzed enolate arylation.[3][4] The reaction proceeds through the formation of an enolate from the ketone, which then undergoes a palladium-catalyzed cross-coupling with the aryl bromide. The subsequent intramolecular cyclization of the resulting intermediate affords the benzofuran core. The choice of palladium catalyst, ligand, and base is critical for the success of this reaction. A common catalytic system for this transformation is Pd(OAc)₂ with a bulky phosphine ligand like SPhos.
Materials:
-
This compound
-
Aryl methyl ketone (e.g., acetophenone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), aryl methyl ketone (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.5 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Aryl-6-fluoro-4-nitrobenzofuran.
Expected Outcome: The desired substituted benzofuran as a solid. The structure should be confirmed by NMR, IR, and Mass Spectrometry.
| Reactant | MW | Equivalents | Mass/Volume |
| This compound | 235.99 | 1.0 | e.g., 2.36 g |
| Acetophenone | 120.15 | 1.5 | e.g., 1.80 g (1.75 mL) |
| Pd(OAc)₂ | 224.50 | 0.05 | e.g., 0.11 g |
| SPhos | 410.47 | 0.1 | e.g., 0.41 g |
| K₂CO₃ | 138.21 | 2.5 | e.g., 3.45 g |
| Toluene | - | - | e.g., 50 mL |
Table 3: Reagent quantities for the one-pot synthesis of 2-phenyl-6-fluoro-4-nitrobenzofuran.
Mechanistic Insights
Benzoxazole Formation
The formation of the benzoxazole ring from an o-aminophenol and an aldehyde proceeds through a well-established mechanism. The initial step is the acid-catalyzed formation of a Schiff base (imine) between the amino group of the phenol and the carbonyl group of the aldehyde. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group on the imine carbon. The resulting intermediate then undergoes dehydration to afford the final benzoxazole product.
Caption: Simplified mechanism of benzoxazole formation.
Benzofuran Formation (Palladium-Catalyzed)
The palladium-catalyzed synthesis of benzofurans from o-bromophenols and ketones involves a catalytic cycle. The cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the enolate of the ketone. Reductive elimination from this complex forms the C-O bond and regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle. The final step is an intramolecular cyclization to form the furan ring.
Caption: Simplified mechanism of palladium-catalyzed benzofuran synthesis.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of substituted benzoxazoles and benzofurans. The functional group tolerance of these reactions, coupled with the potential for further derivatization of the resulting heterocyclic scaffolds, opens up a vast chemical space for exploration in drug discovery and materials science. Researchers are encouraged to adapt and expand upon these methodologies to generate novel libraries of compounds for biological screening and materials characterization.
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Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19335-19344. [Link][6][7]
-
Yadav, P., & Kumar, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24458-24483. [Link][1]
-
Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211-4214. [Link][3][4][8]
-
TEMİZ-ARPACI, Ö., et al. (n.d.). SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF NOVEL BENZOXAZOLES. Acta Pharmaceutica Sciencia, 47, 195-206. [Link][2]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link][9]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link][10]
-
Jiang, Y., et al. (2022). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. Current Organic Synthesis, 19(7), 819-823. [Link][11]
-
Li, G., et al. (2021). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. Organic Letters, 24(1), 127-132. [Link][12]
-
Kumar, A., et al. (2016). Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. RSC Advances, 6(76), 72567-72571. [Link][13]
-
Park, S., et al. (2018). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 16(34), 6238-6242. [Link][14]
-
Zhang, P.-C., et al. (2022). Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji–Trost Reaction of o-Bromophenols with 1,3-Dienes. Journal of the American Chemical Society, 144(50), 22923-22929. [Link][15]
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Wu, T., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. The Journal of Organic Chemistry, 89(23), 16985-16993. [Link][16]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(4), 4381-4416. [Link][17]
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CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents. (n.d.). Retrieved from [5]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2-Amino-5-nitrophenol. In Some Industrial Chemicals (pp. 309-317). International Agency for Research on Cancer. [Link][18]
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitrophenol. Retrieved from [Link][19]
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US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents. (n.d.). Retrieved from [20]
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ResearchGate. (n.d.). One-pot synthesis of benzoxazoles via the metal-free ortho-C-H functionalization of phenols with nitroalkanes. Retrieved from [Link][21]
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MDPI. (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved from [Link][22]
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MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link][23][24]
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ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link][25]
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Application Note: 2-Bromo-3-fluoro-5-nitrophenol as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics. Halogenated nitrophenols are a class of intermediates that offer a rich platform for molecular elaboration. This application note provides a detailed technical guide on the properties, synthesis, and potential applications of 2-Bromo-3-fluoro-5-nitrophenol (CAS No. 945971-14-2). The unique arrangement of a bromine atom, a fluorine atom, and a nitro group on the phenol ring endows this molecule with exceptional versatility. The bromine serves as a handle for cross-coupling reactions, the nitro group provides a gateway to amine functionality, and the fluorine atom allows for the fine-tuning of physicochemical and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this powerful building block in API synthesis.
Physicochemical Properties & Strategic Value
The utility of this compound stems from the distinct electronic nature of its substituents. The nitro group is strongly electron-withdrawing, which acidifies the phenolic proton and activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The bromine and fluorine atoms also contribute through inductive electron withdrawal, while their steric and electronic profiles are crucial for subsequent transformations and for modulating the properties of the final API.
The fluorine atom, in particular, is a valuable tool in drug design. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 945971-14-2 | [3] |
| Molecular Formula | C₆H₃BrFNO₃ | [4] |
| Molecular Weight | 236.00 g/mol | [5] |
| Appearance | Expected to be a yellow or light brown solid | Inferred |
| Purity | ≥97% (Typical) | Inferred |
| Solubility | Soluble in organic solvents like DCM, EtOAc, DMF | Inferred |
Safety & Handling Protocol
While a specific Material Safety Data Sheet (MSDS) for this compound is not extensively detailed in public literature, the hazards can be inferred from structurally similar compounds like other brominated, fluorinated, and nitrated phenols.[4][5][6] These compounds are generally harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[4][6]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7]
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]
Causality Behind the Protocol: The nitro and halogen functionalities on an aromatic ring present known toxicological risks. The protocol is designed to minimize all potential routes of exposure—inhalation, dermal, and oral—based on established best practices for handling hazardous organic compounds.
Plausible Synthetic Route & Protocol
A validated synthesis for this compound is not publicly available. However, a logical and chemically sound route can be proposed starting from commercially available 2-bromo-3-fluorophenol. This pathway involves a regioselective nitration, a common transformation in the synthesis of functionalized aromatics.[8]
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis of this compound
Rationale for Experimental Design: The hydroxyl group is a powerful ortho-, para-directing group, while the bromine and fluorine are weaker ortho-, para-directors. Nitration is expected to occur at the C5 position, which is para to the hydroxyl group and sterically accessible. Using a mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is required for the reaction to proceed efficiently. The reaction is run at low temperatures to control the exothermic nitration and minimize the formation of byproducts.
Materials & Equipment:
-
2-Bromo-3-fluorophenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator, column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-fluorophenol (1.0 eq) in a minimal amount of dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C. Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in API Synthesis: A Reaction Toolbox
The true value of this compound lies in its capacity to undergo a variety of selective chemical transformations, making it a powerful node for building molecular complexity.
Caption: Reaction versatility of the this compound intermediate.
Protocol 1: Nitro Group Reduction to an Amine
Rationale: The conversion of a nitro group to an amine is a fundamental step in the synthesis of many APIs, enabling the formation of amides, sulfonamides, and ureas. Reduction with iron powder in acidic medium is a classic, cost-effective, and reliable method suitable for laboratory scale.
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) to initiate the reaction.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate, and perform an aqueous work-up with a base (e.g., NaHCO₃) and extraction with ethyl acetate to isolate the desired 2-bromo-3-fluoro-5-aminophenol.
Protocol 2: Suzuki Cross-Coupling
Rationale: The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of a C-C bond. The Suzuki reaction, which couples an aryl halide with a boronic acid, is widely used due to its mild conditions and tolerance of various functional groups.
Step-by-Step Procedure:
-
To a degassed solvent (e.g., dioxane/water mixture), add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Degas the mixture again by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours.
-
Monitor by TLC or LC-MS. After completion, cool to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the bi-aryl product.
Conclusion
This compound represents a highly strategic and versatile intermediate for the synthesis of complex active pharmaceutical ingredients. Its trifunctional nature provides chemists with a powerful toolkit for sequential and regioselective modifications, including C-C bond formation, amine introduction, and ether synthesis. The protocols and insights provided in this application note offer a robust framework for researchers to unlock the potential of this valuable building block, accelerating the discovery and development of next-generation therapeutics.
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palladium-catalyzed cross-coupling of 2-Bromo-3-fluoro-5-nitrophenol
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-fluoro-5-nitrophenol
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound is a highly valuable, albeit challenging, building block. Its structure is adorned with a synthetically versatile bromine atom, an electron-withdrawing nitro group that modulates electronic properties, a fluorine atom for metabolic stability and binding interactions, and a phenolic hydroxyl group that offers a handle for further derivatization. The true potential of this molecule is unlocked through palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that enable the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under relatively mild conditions.[1][2]
This guide provides an in-depth exploration of the . We will delve into the core mechanistic principles, discuss the rationale behind experimental design, and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.
PART 1: Core Principles of Palladium-Catalyzed Cross-Coupling
The remarkable success of palladium-catalyzed cross-coupling reactions stems from a predictable and elegant catalytic cycle.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations. The process universally involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
The general catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring accelerates this rate-determining step.[3][5]
-
Transmetalation (for C-C and C-N Couplings): A nucleophilic coupling partner, typically an organometallic reagent (e.g., organoboron, organotin) or an amine, exchanges its organic group or nitrogen atom onto the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]
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Application Note: Advanced NMR Spectroscopic Strategies for the Characterization of 2-Bromo-3-fluoro-5-nitrophenol Derivatives
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2-Bromo-3-fluoro-5-nitrophenol and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to their unique electronic and structural features conferred by the interplay of halogen and nitro functionalities on a phenolic scaffold. Accurate characterization is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural determination of these molecules in solution.
This comprehensive guide provides a detailed framework for the application of advanced 1D and 2D NMR techniques for the structural verification and characterization of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage NMR for unequivocal molecular insights.
The Causality Behind Experimental Choices: Why NMR?
While other analytical techniques like mass spectrometry provide crucial information about molecular weight, NMR spectroscopy offers an unparalleled, in-depth view of the molecular architecture.[1] For the this compound core, NMR is indispensable for:
-
Constitutional Isomer Identification: Confirming the precise substitution pattern on the aromatic ring is critical, as synthetic routes can sometimes yield isomeric byproducts.[1]
-
Through-Bond Connectivity: 2D NMR experiments establish direct and long-range correlations between nuclei, providing a definitive map of the covalent bond framework.
-
Through-Space Proximity: Nuclear Overhauser Effect (NOE) experiments can reveal the spatial relationships between atoms, which is vital for understanding the molecule's preferred conformation.
-
Electronic Environment Probing: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electron-donating and withdrawing effects of the substituents, offering insights into the electronic landscape of the molecule.[2][3]
PART 1: Core NMR Experiments for Structural Elucidation
A multi-faceted approach employing a suite of NMR experiments is essential for the comprehensive characterization of this compound derivatives.
One-Dimensional (1D) NMR Spectroscopy
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For the aromatic region (typically δ 6.5-8.5 ppm), the electron-withdrawing nature of the nitro and halogen groups will generally shift the aromatic protons downfield.[2][3][4][5] The hydroxyl proton (-OH) will appear as a broad or sharp singlet, with its chemical shift being highly dependent on concentration and solvent.
-
¹³C NMR (Carbon NMR): This technique provides a signal for each unique carbon atom in the molecule. The aromatic carbons typically resonate in the δ 120-170 ppm range.[4][5][6][7] The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded and appear at a higher chemical shift.[8] Due to the low natural abundance of ¹³C, these experiments require a higher sample concentration or longer acquisition times.[9][10][11]
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable experiment. The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in excellent sensitivity.[12] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for structural and conformational changes.[12][13][14] This technique is particularly powerful in fragment-based drug discovery for screening and hit validation.[12][13][15][16]
Two-Dimensional (2D) NMR Spectroscopy
For more complex derivatives or to confirm assignments made from 1D spectra, 2D NMR is indispensable.[17][18][19]
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks.[17][20] Cross-peaks in a COSY spectrum indicate which protons are scalar coupled, typically through two or three bonds. This is crucial for tracing out the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).[17][20] It is an excellent tool for assigning the resonances of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations).[17][20][21] HMBC is arguably one of the most powerful 2D NMR experiments for piecing together the carbon skeleton of a molecule, especially for identifying quaternary carbons that are not visible in an HSQC spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds.[17] NOE correlations are distance-dependent and can be used to determine the relative stereochemistry and conformation of the molecule.
PART 2: Experimental Protocols
Sample Preparation: A Foundation for Quality Data
High-quality NMR spectra are contingent upon meticulous sample preparation.[22]
Materials:
-
This compound derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[9]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆).[9][22] The choice of solvent is critical to ensure the sample is fully dissolved.
-
Internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
Protocol:
-
Weighing and Dissolution: Accurately weigh the sample and dissolve it in a small vial with the chosen deuterated solvent (approximately 0.6-0.7 mL).[1][10] Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[22]
-
Transfer: Carefully transfer the filtered solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
D₂O Exchange (for -OH identification): To confirm the hydroxyl proton signal, a drop of deuterium oxide (D₂O) can be added to the sample. After shaking, the -OH proton will exchange with deuterium and its signal will disappear from the ¹H NMR spectrum.[23]
NMR Data Acquisition
The following are general guidelines for acquiring high-quality NMR data on a modern spectrometer.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic region.
1D NMR Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
2D NMR Acquisition Parameters (General):
-
COSY: Standard cosygs pulse program.
-
HSQC: Standard hsqcedetgpsisp2.2 pulse program.
-
HMBC: Standard hmbcgpndqf pulse program.
-
NOESY: Standard noesygpph pulse program with a mixing time of 500-800 ms.
PART 3: Data Interpretation and Expected Spectral Features
The interpretation of the NMR spectra is a process of piecing together the structural puzzle provided by the various experiments.
Expected Chemical Shift Ranges and Coupling Patterns
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for the core this compound structure. Note that these are approximate values and will be influenced by the specific derivatization.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations |
| H4 | ~7.5 - 8.0 | ~115 - 125 | Correlates with H6 in COSY; Correlates with C2, C3, C5, C6 in HMBC |
| H6 | ~7.8 - 8.3 | ~120 - 130 | Correlates with H4 in COSY; Correlates with C2, C4, C5 in HMBC |
| OH | Variable (broad singlet) | - | Disappears upon D₂O exchange |
| C1 | - | ~150 - 160 | Correlates with H6 in HMBC |
| C2 | - | ~110 - 120 | Correlates with H4 in HMBC |
| C3 | - | ~155 - 165 (JC-F) | Correlates with H4 in HMBC |
| C4 | ~7.5 - 8.0 | ~115 - 125 | Correlates with H4 in HSQC |
| C5 | - | ~140 - 150 | Correlates with H4, H6 in HMBC |
| C6 | ~7.8 - 8.3 | ~120 - 130 | Correlates with H6 in HSQC |
Note: The carbon attached to fluorine (C3) will exhibit a large one-bond coupling constant (¹JC-F).
Visualizing the Workflow and Data
A systematic approach to data acquisition and interpretation is crucial.
Experimental Workflow Diagram
Caption: A logical workflow for the comprehensive NMR characterization of this compound derivatives.
Key HMBC Correlation Diagram
Caption: Expected key 2- and 3-bond HMBC correlations for the aromatic protons of the core structure.
Conclusion
The structural characterization of this compound derivatives is a critical step in their development for various applications, particularly in the pharmaceutical industry. A comprehensive suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC, provides an unambiguous and detailed picture of the molecular structure. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately elucidate the structures of these important compounds, thereby accelerating the pace of their research and development efforts.
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- 22. researchgate.net [researchgate.net]
- 23. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-fluoro-5-nitrophenol
Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoro-5-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on a phenolic ring, makes it a versatile reagent for introducing these functionalities into more complex molecules. However, the synthesis of this compound can be challenging due to the directing effects of the substituents, which can lead to the formation of undesired isomers and purification difficulties. This guide provides practical solutions to common problems encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. The proposed synthetic pathway involves the nitration of 2-bromo-3-fluorophenol.
Problem 1: Low Yield of this compound
Question: I am getting a low yield of the desired product after the nitration of 2-bromo-3-fluorophenol. What are the possible causes and how can I improve the yield?
Answer: A low yield in this nitration reaction can stem from several factors, including incomplete reaction, formation of multiple isomers, and degradation of the starting material or product. Here’s a systematic approach to troubleshoot this issue:
-
Reaction Conditions: The choice of nitrating agent and reaction temperature is critical.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The concentration of these acids is crucial. Using fuming nitric acid can sometimes improve yields but may also lead to over-nitration or oxidation.
-
Temperature Control: The nitration of phenols is highly exothermic. It is essential to maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent the formation of byproducts and degradation.[1] Allowing the temperature to rise can lead to the formation of dinitro- or trinitro-phenols, as well as oxidative decomposition products.
-
-
Isomer Formation: The hydroxyl, bromo, and fluoro substituents on the starting material (2-bromo-3-fluorophenol) will direct the incoming nitro group to different positions on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, the bromine is a weak ortho-, para-director, and the fluorine is a weak ortho-, para-director. The final substitution pattern is a result of the combined directing effects of these groups. The formation of other isomers, such as 2-bromo-3-fluoro-6-nitrophenol, is a likely cause of low yield of the desired 5-nitro isomer.
-
Controlling Regioselectivity: While completely avoiding the formation of other isomers is challenging, careful control of reaction conditions can favor the formation of the desired product. Running the reaction at a lower temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
-
Starting Material Purity: Ensure the 2-bromo-3-fluorophenol starting material is pure. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.[2]
Experimental Protocol for Nitration of 2-Bromo-3-fluorophenol:
-
Cool a mixture of concentrated sulfuric acid (2 equivalents) to 0 °C in an ice bath.
-
Slowly add 2-bromo-3-fluorophenol (1 equivalent) to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) and cool it to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2-bromo-3-fluorophenol in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The solid product that precipitates out is collected by filtration, washed with cold water until the washings are neutral, and then dried.
Problem 2: Difficulty in Purifying the Final Product
Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?
Answer: The purification of this compound can be challenging due to the presence of isomeric byproducts with similar physical properties. A combination of techniques is often necessary to achieve high purity.
-
Recrystallization: This is often the first step in purification. The choice of solvent is crucial.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can be effective. Experiment with different solvent systems to find the one that provides the best separation from the major impurities.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for the mobile phase. The polarity of the solvent system can be adjusted to achieve optimal separation of the desired product from its isomers. For instance, a mobile phase of 5-70% ethyl acetate in heptane has been used for the purification of a similar compound, 2-bromo-3-nitrophenol.[3]
-
Table 1: Recommended Purification Parameters
| Purification Method | Solvent System (Starting Point) | Key Considerations |
| Recrystallization | Ethanol/Water or Hexane/Ethyl Acetate | Perform small-scale trials to find the optimal solvent ratio. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Monitor fractions by TLC to identify the pure product. |
Problem 3: Formation of a Dark-Colored Reaction Mixture
Question: The reaction mixture turns dark brown or black during the nitration. What does this indicate and how can I prevent it?
Answer: The formation of a dark-colored reaction mixture is usually a sign of oxidative decomposition. Phenols are sensitive to oxidation, especially under strong acidic and oxidizing conditions of nitration.
-
Temperature Control: As mentioned earlier, maintaining a low reaction temperature is the most critical factor in preventing decomposition.[1] Any localized overheating can initiate oxidation.
-
Rate of Addition: Add the nitrating agent slowly and dropwise to allow for efficient heat dissipation.
-
Purity of Reagents: Ensure that the nitric acid and sulfuric acid are of high purity and free from nitrogen oxides (which can appear as a yellow or brown color in nitric acid), as these can catalyze decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific reaction conditions and the purity of the starting materials. A well-optimized process can be expected to yield in the range of 40-60%. For comparison, the synthesis of 2-bromo-3-nitrophenol from 2-amino-3-nitrophenol is reported to have a yield of 45%.[3]
Q2: How can I confirm the identity and purity of the final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure and identifying the presence of isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >95% is generally desired.[4]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative route would be the bromination of 3-fluoro-5-nitrophenol. However, this may also lead to a mixture of isomers. The directing effects of the hydroxyl and nitro groups would need to be carefully considered to predict the major product. The hydroxyl group is a stronger activating group than the deactivating nitro group, and it will direct the incoming bromine to the ortho and para positions.
Visualizing the Workflow
Diagram 1: Synthetic Workflow for this compound
Caption: A flowchart of the synthesis and purification process.
References
-
Oakwood Chemical. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. Retrieved from [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-5-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
Scirp.org. (2014). Aromatic Bromination in Concentrated Nitric Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1903830A - Preparation method of 2-bromo-2-nitro-1,3-propylene glycol.
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
PubChem. (n.d.). 2-Bromo-3-nitrophenol. Retrieved from [Link]
Sources
Technical Support Center: Nitration of 2-Bromo-3-fluorophenol
A Guide to Side Products, Troubleshooting, and Optimization
Introduction: The synthesis of 2-Bromo-3-fluoro-5-nitrophenol is a critical step in the development of various pharmaceutical and agrochemical compounds. The most common synthetic route involves the electrophilic aromatic substitution (nitration) of 2-Bromo-3-fluorophenol. While seemingly straightforward, this reaction is fraught with challenges, primarily concerning regioselectivity and the formation of undesirable side products. The phenol moiety is a strongly activating group, which can lead to issues like over-nitration and oxidative decomposition if conditions are not meticulously controlled[1][2].
This guide provides researchers and drug development professionals with a comprehensive technical resource to navigate the complexities of this reaction. It is structured in a question-and-answer format to directly address common issues, followed by detailed troubleshooting protocols and analytical methodologies.
Note on Synthesis: This guide assumes the target molecule, this compound, is being synthesized from the nitration of 2-Bromo-3-fluorophenol. Further nitration of the target molecule itself would require exceptionally harsh conditions and is not a common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect during the nitration of 2-Bromo-3-fluorophenol?
During this electrophilic nitration, you can anticipate several classes of side products:
-
Isomeric Mononitrophenols: The hydroxyl group is a powerful ortho, para-director, while the bromine and fluorine atoms are also ortho, para-directing but deactivating. The interplay of these directing effects will lead to a mixture of isomers. The primary isomers besides the desired 5-nitro product are 2-Bromo-3-fluoro-6-nitrophenol and 2-Bromo-3-fluoro-4-nitrophenol.
-
Over-Nitration Products: Due to the strong activation by the hydroxyl group, the product ring can undergo a second nitration, leading to dinitrated species such as 2-Bromo-3-fluoro-x,y-dinitrophenols. This is especially prevalent with concentrated nitrating agents or elevated temperatures[2].
-
Oxidation Products: Phenols are susceptible to oxidation, particularly under strong acidic and nitrating conditions[1]. This can lead to the formation of colored impurities, including benzoquinone derivatives and complex tarry materials, which can complicate purification[1][3].
-
Ipso-Substitution Products: Ipso substitution involves the replacement of a substituent already on the ring (other than hydrogen) by the incoming electrophile (the nitronium ion, NO₂⁺)[4]. While less common for halogens like bromine and fluorine compared to other groups, it remains a mechanistic possibility under certain conditions, potentially leading to the replacement of the bromine atom[5][6].
Q2: My reaction turned into a dark, tarry mess. What caused this and how can I prevent it?
The formation of dark, insoluble tars is a classic sign of oxidative decomposition[1]. Phenolic rings are electron-rich and can be easily oxidized by nitric acid, which is a strong oxidizing agent[2][3].
Causality:
-
High Temperature: Increases the rate of both nitration and oxidation, often favoring the latter.
-
High Concentration of Nitric Acid: Using concentrated or fuming nitric acid dramatically increases the oxidative potential of the reaction medium[2][7].
-
Slow Heat Dissipation: The nitration reaction is exothermic. If the heat generated is not effectively removed, localized "hot spots" can form, accelerating decomposition.
Prevention Strategy:
-
Maintain Low Temperatures: Perform the reaction at 0-5°C or lower using an ice or ice-salt bath[8].
-
Use a Milder Nitrating Agent: Employing dilute nitric acid can significantly reduce oxidation and the formation of multiple nitro products[2][7]. Alternatively, a pre-formed nitrating mixture (e.g., KNO₃ in H₂SO₄) can provide more controlled release of the nitronium ion.
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the phenol solution with vigorous stirring to ensure even distribution and prevent localized temperature spikes[8].
Q3: How can I control the regioselectivity to maximize the yield of the desired 5-nitro isomer?
Controlling regioselectivity is challenging due to the competing directing effects of the -OH, -Br, and -F substituents. The hydroxyl group directs ortho and para to its position. The desired 5-nitro product results from substitution meta to the -OH group, which is electronically disfavored. However, the position is para to the fluorine and ortho to the bromine.
Strategies to Influence Selectivity:
-
Solvent Choice: The choice of solvent can influence the solvation of the phenoxide ion and the transition state, subtly altering the isomeric ratio. Solvents like acetic acid are commonly used[8].
-
Protecting Groups: While adding complexity, one could temporarily protect the hydroxyl group as an ester (e.g., acetate). The acetyl group is less activating than a hydroxyl group, which can temper the reaction, reduce oxidation, and alter the directing effects, potentially favoring a different isomeric distribution[1]. The protecting group is then removed via hydrolysis.
-
Focus on Purification: Often, the most practical approach is not to achieve perfect selectivity in the reaction pot, but to optimize the separation of the desired isomer from the mixture during workup using techniques like fractional crystallization or column chromatography.
Q4: What analytical techniques are best for identifying and quantifying the side products?
A multi-pronged analytical approach is recommended for robust characterization of the product mixture.
| Technique | Information Provided | Application in this Synthesis |
| HPLC (High-Performance Liquid Chromatography) | Separation and quantification of isomers and impurities. | The primary tool for determining the ratio of this compound to its other isomers and dinitrated byproducts[9]. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile components and identification by mass-to-charge ratio. | Useful for identifying and confirming the structure of side products, provided they are sufficiently volatile and thermally stable[9][10]. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Definitive structural elucidation of the isolated products. | ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguously confirming the substitution pattern of the desired product and purified side products[9]. |
| TLC (Thin-Layer Chromatography) | Rapid, qualitative monitoring of reaction progress and purity. | Allows for quick checks to see if the starting material has been consumed and to get a preliminary idea of the number of products formed[10][11]. |
Troubleshooting and Optimization Guide
This section provides solutions to specific problems encountered during the synthesis.
Problem 1: Low Yield of Desired Product with High Levels of Isomeric Impurities
-
Possible Cause: Unoptimized reaction conditions are failing to favor the desired kinetic or thermodynamic product.
-
Suggested Solution: Temperature Profile Analysis
-
Set up several small-scale parallel reactions.
-
Run each reaction at a different, tightly controlled temperature (e.g., -10°C, 0°C, 10°C).
-
Quench the reactions at the same time point and analyze the isomeric ratio by HPLC.
-
This allows you to identify the optimal temperature for maximizing the 5-nitro isomer.
-
Problem 2: Significant Presence of Dinitrated Products
-
Possible Cause: The reaction conditions are too harsh, causing the activated mononitrated product to undergo a second nitration.
-
Suggested Solution: Control of Nitrating Agent Stoichiometry
-
Use a Limiting Reagent: Carefully calculate the stoichiometry and use nitric acid as the limiting reagent (e.g., 0.95 to 1.05 equivalents relative to the starting phenol).
-
Dilution: As discussed in the FAQs, using diluted nitric acid reduces the concentration of the active nitronium ion (NO₂⁺) at any given moment, disfavoring di-substitution[2][7].
-
Protocol: Prepare a nitrating mixture of 1.0 equivalent of nitric acid in concentrated sulfuric acid. Cool this mixture separately and add it dropwise to the solution of 2-Bromo-3-fluorophenol in sulfuric acid at 0°C. Monitor the reaction closely by TLC or HPLC and quench it immediately upon consumption of the starting material.
-
Problem 3: Product is Difficult to Purify from Colored Impurities
-
Possible Cause: Formation of oxidative byproducts and tars.
-
Suggested Solution: Workup and Purification Protocol
-
Quenching: After the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with stirring. This precipitates the organic products while diluting the acid and minimizing further oxidation.
-
Extraction: Extract the product mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash: Wash the organic layer with a dilute solution of sodium bisulfite (NaHSO₃). This reducing agent can help to neutralize excess oxidizing species and decolorize the solution. Follow with a water wash and a brine wash.
-
Charcoal Treatment: Dissolve the crude product in a minimal amount of a hot solvent and treat with a small amount of activated charcoal to adsorb colored, polymeric impurities. Filter the hot solution through celite and allow it to cool for recrystallization.
-
Chromatography: If recrystallization is insufficient, silica gel column chromatography is the definitive method for separating the desired product from both isomers and baseline impurities.
-
Visualized Reaction and Troubleshooting Workflows
Reaction Pathway Diagram
Caption: A logical workflow for troubleshooting common nitration issues.
References
-
Hogg, D. R., & Smith, D. M. (1971). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Available at: [Link]
-
Khan Academy. (2022). Nitration of Phenols. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. Available at: [Link]
-
DePauw University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Aulak, K. S., et al. (2001). Analysis of nitrated proteins by nitrotyrosine-specific affinity probes and mass spectrometry. Analytical Biochemistry. Available at: [Link]
-
ResearchGate. (2015). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Available at: [Link]
-
Khan Academy. (n.d.). Nitration of Phenols (video). Available at: [Link]
-
Singh, R. J., et al. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Unacademy. (n.d.). Notes on Ipso Nitration. Unacademy. Available at: [Link]
-
Hashemi, M. M., & Beni, Y. A. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). General methods for the ipso-nitration of halogens [X] as leaving groups. Available at: [Link]
-
ResearchGate. (2022). The ANSID approach for aromatic nitration site identification. Available at: [Link]
-
Pakistan Academy of Sciences. (2017). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]
-
YouTube. (2023). IPSO substitution. Available at: [Link]
-
Perrin, C. L., & Skinner, G. A. (1971). Directive effects in electrophilic aromatic substitution ("ipso factors"). Nitration of haloanisoles. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (2020). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
National Institutes of Health. (2007). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Available at: [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available at: [Link]
-
Quora. (2021). Why does the nitration of phenol give 2-nitrophenol?. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-3-nitrophenol. PubChem. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Notes on Ipso Nitration [unacademy.com]
- 5. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. researchgate.net [researchgate.net]
troubleshooting low yield in Suzuki coupling with 2-Bromo-3-fluoro-5-nitrophenol
Technical Support Center: Suzuki Coupling of 2-Bromo-3-fluoro-5-nitrophenol
Welcome to the technical support center for troubleshooting Suzuki coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki coupling of this compound. This substrate presents a unique combination of steric and electronic challenges that can often lead to low yields or reaction failure. This document provides in-depth, experience-driven advice to help you navigate these complexities and achieve your desired synthetic outcomes.
Core Concepts: Understanding the Challenges
The structure of this compound presents several distinct challenges to the standard Suzuki-Miyaura coupling catalytic cycle.[1][2][3] A clear understanding of these hurdles is the first step toward effective troubleshooting.
-
Acidic Phenolic Proton: The hydroxyl group's acidic proton will react with the basic components of the reaction mixture, potentially deactivating the catalyst and consuming the base needed for the transmetalation step. This makes protection of the phenol a critical prerequisite for success.[4][5][6]
-
Strong Electron-Withdrawing Effect: The nitro group is a powerful electron-withdrawing group. While this can facilitate the initial oxidative addition of the palladium catalyst to the carbon-bromine bond, it can also impact subsequent steps in the catalytic cycle.[7][8][9]
-
Steric Hindrance: The bromine atom is flanked by a fluorine atom and a (protected) hydroxyl group. This steric congestion can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step.[10][11][12][13][14]
-
Potential for Side Reactions: The nitro group can be susceptible to reduction under certain catalytic conditions, and improper protection of the phenol can lead to undesired etherification or other side reactions.
Caption: Key challenges of the substrate.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all. I'm only recovering my starting materials. What is the most likely cause?
A1: The most common reason for complete reaction failure with this substrate is the unprotected phenolic hydroxyl group. Its acidic proton will quench the reaction. You must protect this group before attempting the Suzuki coupling. A detailed protocol for protecting the phenol is provided in the "Experimental Protocols" section below.
Q2: I'm seeing a lot of de-brominated starting material. What's happening?
A2: The formation of the de-brominated (hydrodehalogenated) product is a known side reaction in Suzuki couplings. It often occurs when the reductive elimination step is slow compared to competing pathways. This can be exacerbated by steric hindrance around the reaction center. To mitigate this, consider using a bulkier phosphine ligand, such as SPhos or XPhos, which can accelerate the reductive elimination step.[7]
Q3: My boronic acid seems to be decomposing. How can I prevent this?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[7] To minimize this, ensure your reaction is thoroughly deoxygenated. Using potassium phosphate (K₃PO₄) as the base can sometimes be less aggressive than carbonates. Additionally, using a boronic ester (e.g., a pinacol ester) can improve stability.[7]
Q4: Is the nitro group compatible with the Suzuki coupling conditions?
A4: Generally, the nitro group is compatible with Suzuki coupling conditions.[8] In fact, its electron-withdrawing nature can be beneficial for the oxidative addition step.[8] However, in some cases, especially with very active catalysts or prolonged reaction times at high temperatures, reduction of the nitro group can occur. If you suspect this is happening, try lowering the reaction temperature or using a less active catalyst. There are also reports of the nitro group itself acting as a leaving group in some specialized Suzuki couplings, though this is less common.[15][16][17]
In-Depth Troubleshooting Guide
Problem 1: No or Low Conversion of Starting Material
If you are experiencing little to no product formation, follow this decision tree to diagnose and solve the issue.
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Byproduct Formation
| Observed Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; catalyst degradation. | Ensure thorough deoxygenation of the solvent and reaction vessel (e.g., by sparging with argon for 30 minutes). Use fresh, high-quality catalyst. |
| De-brominated Starting Material | Slow reductive elimination.[7] | Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or RuPhos) to accelerate reductive elimination. Lowering the reaction temperature may also help. |
| Unidentified Polar Impurities | Degradation of starting material or product; incomplete protection of the phenol. | Confirm complete protection of the phenol by NMR before starting the coupling. Consider a more robust protecting group. Purify starting materials if necessary. |
Experimental Protocols
Protocol 1: Protection of this compound with Methoxymethyl (MOM) Ether
This is a crucial first step before attempting the Suzuki coupling.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq) dropwise to the solution.
-
Slowly add MOM-Cl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the MOM-protected phenol.
Recommended Starting Conditions
For the Suzuki coupling of MOM-protected this compound, the following table provides a good starting point for optimization.[18][19][20][21]
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) sources that are effective in forming the active Pd(0) catalyst.[22][23] |
| Ligand | SPhos or XPhos (1.1-1.2 eq relative to Pd) | Bulky, electron-rich biaryl phosphine ligands are excellent for coupling sterically hindered and electron-deficient aryl halides.[23][24] |
| Base | K₃PO₄ (2-3 eq) | A strong, non-nucleophilic base that is effective in promoting transmetalation without causing significant protodeboronation.[24] |
| Solvent | 1,4-Dioxane/water (4:1 or 5:1) or Toluene/water (10:1) | Aprotic solvents are generally preferred. A small amount of water can be beneficial for the transmetalation step.[3][24] |
| Temperature | 100-110 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the phosphine ligand and the palladium catalyst, and to minimize homocoupling of the boronic acid. |
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]
-
How resistant are Suzuki couplings to nitro groups? - Reddit. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? - Reddit. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. [Link]
-
Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids - ACS Publications. [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions - RSC Publishing. [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids - ResearchGate. [Link]
-
Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles - RUA. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides - ACS Publications. [Link]
-
Struggling with Suzuki Reaction - Reddit. [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions - ResearchGate. [Link]
-
Suzuki reaction and silyl protection - Forum Futura-Sciences. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene - Springer. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
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- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 2-Bromo-3-fluoro-5-nitrophenol
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. Here, we address the specific challenges and provide targeted solutions for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoro-5-nitrophenol, a substrate characterized by significant steric hindrance and complex electronic effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
The substrate this compound presents a confluence of challenges that require careful consideration for successful cross-coupling:
-
Steric Hindrance: The bromine atom is flanked by two ortho substituents (a hydroxyl group and a fluoro group). This steric bulk can impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, and also hinder the final reductive elimination.[1][2][3]
-
Electronic Effects: The aryl ring is highly electron-deficient due to the presence of two strong electron-withdrawing groups (nitro and fluoro). While this generally accelerates oxidative addition, the interplay with the electron-donating hydroxyl group creates a complex electronic environment.[4][5]
-
Phenolic Hydroxyl Group (-OH): The acidic proton of the phenol can react with the base required for the catalytic cycle, potentially quenching it. Furthermore, the phenoxide formed under basic conditions can coordinate to the palladium center, altering its catalytic activity.
-
Reactive Nitro Group (-NO₂): While the C-Br bond is significantly more reactive, under certain conditions, the C-NO₂ bond can undergo oxidative addition to palladium, leading to undesired side products through denitrative coupling.[6][7][8][9]
Q2: Is it necessary to protect the phenolic -OH group before the coupling reaction?
Protection is not always necessary but is a prudent strategy if initial attempts with the free phenol fail.
-
Arguments for No Protection: Many modern Suzuki-Miyaura protocols, especially those using strong inorganic bases like K₃PO₄ or Cs₂CO₃, are tolerant of free phenols.[10][11] The in-situ formation of the potassium or cesium phenoxide is often compatible with the reaction. Proceeding without protection offers better atom and step economy.
-
Arguments for Protection: If you observe low yields, catalyst deactivation, or intractable product mixtures, the free phenol may be the culprit. The phenoxide can interfere with the catalyst or base. Protecting the phenol as a stable ether (e.g., methyl, benzyl, or silyl ether) removes the acidic proton and simplifies the reaction environment, often leading to cleaner reactions and higher yields.
Recommendation: Attempt the reaction first with the unprotected phenol using a robust catalyst system (see recommendations below). If the reaction is problematic, then proceed with a protection strategy.
Q3: How does the nitro group influence the reaction, and could it be a problematic side reaction?
The nitro group has a dual influence:
-
Activation: As a powerful electron-withdrawing group, it activates the C-Br bond towards oxidative addition, which is generally beneficial for the reaction rate.[5]
-
Potential Side Reaction: The C-NO₂ bond itself can be a coupling partner in palladium-catalyzed reactions. This "denitrative coupling" has been specifically developed using certain catalyst systems, notably those employing bulky biarylphosphine ligands like BrettPhos.[7][8][9]
However, the general reactivity order for oxidative addition is C-I > C-Br > C-OTf >> C-Cl >> C-NO₂.[12] Therefore, selective coupling at the C-Br bond is highly favored. The risk of denitrative coupling is low with standard Suzuki catalyst systems but should be considered if unexpected byproducts are observed. If this becomes an issue, screening ligands less prone to promoting this side reaction is advisable.
Troubleshooting Guide & Optimization Protocols
This section provides solutions to specific experimental problems you may encounter.
Problem: Low or No Conversion of Starting Material
Low conversion is the most common issue and typically points to an inefficient catalytic system for this challenging substrate.
Standard catalysts like Pd(PPh₃)₄ often fail for sterically hindered and electronically demanding substrates. The key is to use a catalyst system that promotes both a rapid oxidative addition and a facile reductive elimination.
Solution: Employ Bulky, Electron-Rich Ligands. Modern catalyst systems built around bulky, electron-rich monodentate phosphine ligands (Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs) are designed for these challenges.[2][4][13] They stabilize the catalytically active monoligated Pd(0) species, which accelerates oxidative addition and reductive elimination.[2]
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Recommended Base | Solvent System | Rationale & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O | Excellent Starting Point. Buchwald ligands are highly effective for hindered aryl halides.[13][14] XPhos is often superior for aryl chlorides but is also excellent for challenging bromides. |
| XPhos Pd G3/G4 | (Precatalyst) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or t-BuOH/H₂O | High Reliability. Buchwald precatalysts offer improved stability and generate the active Pd(0) species reliably and rapidly, which is crucial for sensitive substrates.[15][16][17] |
| Pd(OAc)₂ | t-Bu₃P | K₃PO₄ | Toluene or Dioxane | A simpler, yet powerful, electron-rich and bulky ligand. Can be very effective but is air-sensitive. |
| [Pd(IPr)Cl₂]₂ or PEPPSI-IPr | (Precatalyst) | K₃PO₄ or K₂CO₃ | Dioxane or THF | NHC-based systems. NHCs are strong σ-donors and can be highly effective for electron-deficient substrates.[6][18][19][20] They offer an alternative to phosphine ligands. |
The base is critical for activating the boronic acid to facilitate transmetalation.[12][21][22] For hindered substrates and reactions involving phenols, the choice of base is paramount.
Solution: Screen Strong Inorganic Bases.
-
K₃PO₄ (Potassium Phosphate): Often the base of choice for challenging couplings. It is strong enough to be effective but generally does not cause hydrolysis of sensitive functional groups. It is particularly effective for substrates with free hydroxyl groups.[10]
-
Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive option. Its high solubility in organic solvents and the nature of the cesium cation can significantly accelerate the reaction.
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective base that should be included in initial screens.[21][23]
Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, Dioxane, and 2-MeTHF, often with a small amount of water (e.g., 10:1 organic:water), are standard choices that balance substrate solubility and reaction performance.[12]
Problem: Formation of Side Products
If the desired product is forming but is contaminated with byproducts, the following issues may be occurring.
This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond, which terminates the catalytic cycle. Electron-deficient arylboronic acids are particularly susceptible.
Solution:
-
Use Anhydrous Conditions (Carefully): While counterintuitive for a reaction often run in biphasic media, minimizing water can slow hydrolysis. However, some water is often necessary for the base (especially K₃PO₄) to function effectively.
-
Use Boronate Esters: Convert the boronic acid to a more stable pinacol (Bpin) or neopentyl glycol ester. These are less prone to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Use a Milder Base: If stronger bases are causing rapid decomposition, powdered potassium fluoride (KF) can be an effective alternative, as it is less basic but still activates the boronic acid.[22]
This side reaction forms a biaryl from two molecules of the boronic acid coupling partner. It is often promoted by the presence of oxygen.
Solution:
-
Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed before adding the catalyst. This is typically done by three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) or by sparging the solvent with the inert gas for 20-30 minutes.
-
Use High-Purity Reagents: Ensure the palladium source and ligands are of high quality and have not decomposed.
This involves the replacement of the bromine atom with hydrogen, forming 2-fluoro-4-nitrophenol.
Solution: This side reaction can be complex, sometimes involving hydride impurities or side reactions with the solvent or base.
-
Use High-Purity Anhydrous Solvents: Ensure solvents are free from potential hydride sources.
-
Select Appropriate Ligands: Bulky ligands that promote fast reductive elimination can often outcompete the pathways leading to dehalogenation.[23][24]
Visual Guides and Protocols
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[4][5][25]
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues encountered during the reaction.
Protocol 1: Recommended Starting Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic Arylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the XPhos Pd G3 precatalyst (0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (volume/volume). The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Hill, J. E., et al. (2019). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Available at: [Link]
-
Navarro, O., & Nolan, S. P. (2006). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. DOI: 10.1002/9780470027318.a9003.pub2. Available at: [Link]
-
Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Synthetic Communications. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction. BenchChem Technical Support.
-
Kinzel, T., et al. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society. Available at: [Link]
-
Newman, S. G., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace. Available at: [Link]
-
Li, G., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Available at: [Link]
-
Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Support.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Takale, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. Available at: [Link]
-
Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
ResearchGate. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2023). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. BenchChem Technical Support.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a]. ResearchGate. Available at: [Link]
-
Dander, J. E., & Garg, N. K. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme Chemistry. Available at: [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. thieme.de [thieme.de]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. mdpi.com [mdpi.com]
ligand screening for Buchwald-Hartwig amination of 2-Bromo-3-fluoro-5-nitrophenol
As a Senior Application Scientist, I understand that navigating the complexities of the Buchwald-Hartwig amination, especially with a challenging substrate like 2-Bromo-3-fluoro-5-nitrophenol, requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This substrate is particularly demanding due to the confluence of an acidic phenolic proton, a strongly electron-withdrawing nitro group, and potential steric hindrance from the ortho-fluoro substituent. These features can lead to a host of issues, from catalyst inhibition to competing side reactions.
This technical support center is designed to be your partner at the bench. It moves beyond generic protocols to provide a logical framework for troubleshooting and optimization, empowering you to make informed decisions for your specific amine coupling partner.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the amination of this compound.
Q1: My reaction shows no conversion, or the yield is extremely low. What are the primary culprits?
A: A stalled reaction with this substrate typically points to one of four issues:
-
Catalyst Inhibition by the Phenol: The acidic proton of the phenol (pKa ≈ 7.6 for 2-fluoro-5-nitrophenol) will be readily deprotonated by the strong bases used in this reaction, forming a phenoxide. This phenoxide can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.
-
Inappropriate Ligand Choice: This electron-deficient aryl bromide requires a highly active catalyst system. First-generation ligands like P(o-tolyl)₃ or standard bidentate ligands (e.g., BINAP, DPPF) often lack the necessary activity. The catalyst must promote a rate of reductive elimination that is significantly faster than competing decomposition pathways. For such challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard.[1][2]
-
Suboptimal Base Selection: The choice of base is a critical balancing act. It must be strong enough to deprotonate the amine to form the palladium-amido complex but not so harsh that it promotes decomposition of the starting material or product.[3][4]
-
Poor Reagent or Solvent Quality: Buchwald-Hartwig aminations are notoriously sensitive to oxygen and water. Trace amounts can lead to catalyst oxidation (forming inactive palladium oxides) and hydrolysis of reagents. Ensure you are using anhydrous, degassed solvents and high-purity reagents under a strictly inert atmosphere.
Q2: I'm observing a significant amount of 3-fluoro-5-nitrophenol as a byproduct (hydrodehalogenation). How can I minimize this?
A: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[1] It can arise from two primary pathways: reaction of the aryl halide with a palladium-hydride (Pd-H) species or a side reaction of the palladium-amido intermediate.[1][5]
-
Mechanistic Insight: Palladium-hydride species can be formed from the reaction of the palladium catalyst with trace water or the amine itself. To suppress this, the rate of C-N reductive elimination must be much faster than the rate of hydrodehalogenation.
-
Practical Solutions:
-
Ligand Choice: Employ sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands create a bulky coordination sphere around the palladium, which accelerates the C-N bond-forming reductive elimination step, thereby outcompeting the hydrodehalogenation pathway.[6]
-
Rigorous Inert Conditions: Minimize the formation of Pd-H species by using scrupulously dry and oxygen-free conditions.
-
Amine Purity: Ensure the amine coupling partner is free of impurities that could generate hydride sources.
-
Q3: My mass spectrometry analysis shows a product with the correct mass, but it's not the desired amine. I suspect O-arylation is occurring. How can I ensure N-selectivity?
A: This is a highly probable outcome. The phenoxide formed under basic conditions is an excellent nucleophile and can compete with the amine in the coupling reaction, leading to the formation of a diaryl ether.
-
The Definitive Solution: Protection: The most robust and recommended strategy is to protect the phenol group before the amination reaction. Converting the phenol to a methyl ether (using methyl iodide or dimethyl sulfate) or a benzyl ether (using benzyl bromide) is a straightforward step that removes the competing nucleophile entirely. The protecting group can be removed post-coupling if the free phenol is required.
-
Attempting Direct Coupling (High Risk): While challenging, you can try to favor N-arylation by using a large, sterically hindered amine. The steric bulk of the amine may disfavor its approach to the palladium center compared to the less hindered phenoxide, but this is often not a reliable strategy. Protection is the superior method for ensuring predictable outcomes.
Q4: I'm noticing decomposition of my starting material, possibly related to the nitro group. How can I run the reaction under milder conditions?
A: The nitro group is generally robust in Buchwald-Hartwig reactions, but it can be sensitive to very strong bases or high temperatures, and some phosphine ligands are known to reduce nitro groups.[3][7]
-
Base Selection: While strong bases like NaOtBu are common, consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[8] These may require higher temperatures or longer reaction times but offer better functional group tolerance.
-
Temperature Control: Do not overheat the reaction. The typical range is 80-110 °C.[9] Run initial screens at a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
Ligand Screening: Certain ligands may be more prone to side reactions with the nitro group. A ligand screening is the best way to identify a catalyst system that is both active and selective.
Frequently Asked Questions (FAQs)
Q: What is the best starting point for ligand selection for this specific substrate?
A: For an electron-deficient and potentially hindered aryl bromide like this compound, you should start with the later-generation, sterically demanding, electron-rich monophosphine ligands. These are designed to promote the difficult oxidative addition and accelerate the crucial reductive elimination step.[1][10]
| Ligand Class | Recommended Ligands | Key Features & Rationale |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Workhorse Ligands: Excellent for electron-deficient halides. Their bulk and electron-donating character stabilize the Pd(0) state and dramatically accelerate C-N bond formation.[1][11] |
| Ferrocene-based Ligands | Josiphos-type ligands | Alternative Scaffold: Offer a different steric and electronic environment. Known to be highly active and can sometimes succeed where biaryl phosphines fail.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Thermally Stable: NHCs are strong sigma-donors and can be very effective, particularly for aryl chloride couplings, but are also excellent for challenging bromide couplings.[12] |
Q: Given the acidic phenol, should I use more than two equivalents of base?
A: Yes, this is a critical consideration. You will need at least one equivalent of base to deprotonate the phenol in addition to the amount required for the catalytic cycle (typically 1.2-2.0 equivalents for the amine deprotonation). Therefore, a starting point of 3.0 equivalents of base is recommended. Insufficient base is a common reason for reaction failure with phenolic substrates.
Q: Which palladium source is best: a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂?
A: Both can be effective, but for consistency and ease of use, modern palladium precatalysts are highly recommended.[13][9] Precatalysts, such as XPhos Pd G3 or RuPhos Pd G4, are air-stable complexes that contain the ligand and palladium in a defined ratio. They reliably generate the active Pd(0) species in solution, leading to more reproducible results than mixing Pd(OAc)₂ and a ligand, which can be inconsistent.[13]
Experimental Protocols
Protocol 1: Parallel Ligand Screening for Amination of this compound (Protected)
This protocol assumes the phenol group has been protected (e.g., as a methyl ether) to prevent side reactions.
-
Array Setup: In a glovebox, arrange an array of 2 mL reaction vials, each with a small magnetic stir bar. To each vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a unique phosphine ligand (4 mol%). If using precatalysts, add the appropriate amount (2 mol%).
-
Reagent Addition: To each vial, add the protected this compound derivative (1.0 equiv, e.g., 0.1 mmol), the amine coupling partner (1.2 equiv), and the base (e.g., NaOtBu, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution) to each vial.
-
Reaction: Seal the vials tightly with screw caps. Remove the array from the glovebox and place it on a stirring hot plate pre-heated to 100 °C.
-
Monitoring: After a set time (e.g., 4 hours), cool the array to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS to determine the conversion to product and identify any major byproducts.
-
Analysis: Compare the performance of the different ligands to identify the most promising candidates for further optimization on a larger scale.
Visualizations
Ligand Screening Workflow
Caption: Workflow for parallel ligand screening.
Troubleshooting Decision Tree
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromo-3-fluoro-5-nitrophenol
Introduction
Welcome to the technical support guide for the purification of 2-Bromo-3-fluoro-5-nitrophenol (CAS No. 945971-14-2). This document is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges in isolating this compound from complex reaction mixtures. The presence of multiple functional groups—a phenol, a nitro group, and two different halogens—imparts unique chemical properties that can complicate purification. This guide provides in-depth, experience-driven advice in a question-and-answer format, alongside detailed protocols and troubleshooting solutions to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A: The impurity profile largely depends on the synthetic route employed. However, for typical electrophilic aromatic substitution reactions (e.g., nitration or bromination of a substituted phenol precursor), you can anticipate the following:
-
Isomeric Byproducts: The primary challenge in purifying substituted aromatic compounds is often the presence of isomers.[1] Depending on the directing effects of the substituents on the starting material, you may have isomers where the bromine, fluorine, or nitro groups are in different positions. These often have very similar polarities, making chromatographic separation difficult.[1]
-
Starting Materials: Unreacted starting phenol or other precursors are common impurities.
-
Over-Reacted Species: Di-nitrated or di-brominated products can form if the reaction conditions are too harsh or the reaction time is extended.
-
Reaction Reagents and Salts: Residual acids (like sulfuric or nitric acid from nitration), bases, and inorganic salts from the work-up will be present.[2]
-
Degradation Products: Nitrophenols can be sensitive to certain conditions, and degradation can occur, especially on acidic stationary phases like silica gel during chromatography.[3]
Q2: What is the best general approach for purifying the crude product from the reaction mixture?
A: A multi-step approach is typically most effective. The choice between chromatography and crystallization as the final step depends on the scale of your reaction and the nature of the impurities.
-
Aqueous Work-up/Extraction: The first step should always be a liquid-liquid extraction (LLE) to remove inorganic salts, residual acids/bases, and highly polar impurities.[4][5][6]
-
Primary Purification:
-
Final Polish (if necessary): If very high purity is required, a second purification step (e.g., recrystallization of chromatographed material) may be necessary.
Q3: My compound is streaking badly on a silica TLC plate. How can I get a clean separation during column chromatography?
A: Streaking or tailing on silica gel TLC is a common issue with acidic compounds like phenols. The acidic nature of the silica gel interacts strongly with the phenolic hydroxyl group.
Causality: The free silanol groups (Si-OH) on the surface of silica are acidic and can strongly adsorb your phenolic compound, leading to slow, uneven movement up the plate or column.
Solutions:
-
Solvent System Modification: Add a small amount of a polar, slightly acidic modifier to your eluent. Acetic acid (0.5-1%) is often effective. It protonates the silanol groups and the phenol, reducing the strong interaction and leading to sharper bands.
-
Deactivate the Silica Gel: For compounds that are highly sensitive to acid, you can deactivate the silica gel before running the column.[9] This can be done by pre-eluting the packed column with a solvent system containing 1-3% triethylamine, which neutralizes the acidic sites.[9]
-
Use an Alternative Stationary Phase: If streaking persists or if your compound degrades on silica, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase (C18) silica.[1][3]
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or in the presence of significant impurities that depress the melting point.[10]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the oil, and add more of the primary ("good") solvent to reduce the level of supersaturation. Allow it to cool more slowly.[10]
-
Lower the Cooling Temperature: If the compound has a low melting point, you may need to cool the solution to a much lower temperature (e.g., in an ice bath or freezer) to induce crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: Your chosen solvent may not be appropriate. Experiment with different solvent pairs to find one that promotes slower, more controlled crystal formation.
Experimental Protocols & Troubleshooting
Protocol 1: Post-Reaction Work-up & Liquid-Liquid Extraction (LLE)
This protocol is a crucial first step to remove inorganic materials and highly polar impurities. The principle of LLE relies on the differential solubility of the target compound in two immiscible liquid phases.[11]
Procedure:
-
Quench the reaction mixture by carefully pouring it into a beaker of ice water. This helps to dissipate heat and precipitate the crude product.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. The choice of solvent is critical and depends on the polarity of the target compound.[11]
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove residual acids.
-
Water (H₂O).
-
Saturated aqueous sodium chloride (brine) to remove residual water from the organic phase.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude solid or oil.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a rapid purification technique that uses gas pressure to force the solvent through the column, increasing efficiency.[8]
Procedure:
-
Solvent System Selection: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf (retention factor) of approximately 0.25-0.35.[9]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in your chosen non-polar solvent (e.g., hexanes).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If the product is not very soluble in the eluent, dissolve it in a different, volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Elution: Begin elution with the selected solvent system. Apply positive pressure (using nitrogen or compressed air) to achieve a solvent flow rate of approximately 2 inches/minute.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide: Flash Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't come off the column | 1. Compound degraded on the silica.[3]2. Eluting solvent is not polar enough. | 1. Test compound stability on a TLC plate first. Consider using a less acidic stationary phase like alumina.[3]2. Gradually increase the polarity of the eluent (gradient elution).[9] |
| Poor separation of product and impurity | 1. Rf values are too close.2. Column was overloaded with crude material.3. Column was packed improperly (air bubbles, cracks). | 1. Find a different solvent system that maximizes the ΔRf. Running a slower gradient can also help.[9]2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully. |
| All compounds elute in the solvent front | 1. Eluting solvent is too polar. | 1. Start with a much less polar solvent system. |
Purification Workflow Visualization
The following diagram outlines the decision-making process for purifying this compound from a crude reaction mixture.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Purification [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents [mdpi.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-fluoro-5-nitrophenol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 2-Bromo-3-fluoro-5-nitrophenol. Recognizing the challenges associated with achieving high purity for this critical intermediate, this document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently encountered questions. Our approach is grounded in fundamental chemical principles to empower users to not only solve immediate purification challenges but also to adapt and optimize procedures for their specific experimental contexts.
Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Isomeric Byproducts: Nitration of substituted phenols can often lead to the formation of different constitutional isomers, such as those where the nitro group is in a different position.
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product. For instance, if the synthesis involves a Sandmeyer reaction, the corresponding aminophenol precursor might be present.[1]
-
Over-nitrated or Multi-halogenated Species: Under harsh reaction conditions, additional nitration or halogenation might occur, leading to highly substituted, and often highly colored, impurities.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate, dioxane) and inorganic salts from aqueous washes are common.[1]
Q2: My crude product is a dark, sticky oil, but the literature describes it as a yellow-to-brown solid. What could be the cause?
A: This is a frequent issue. The appearance of a dark oil suggests the presence of significant impurities that are depressing the melting point of the compound. The color is often due to nitro-aromatic impurities or degradation byproducts. The "oiling out" phenomenon during a failed recrystallization attempt can also result in a sticky residue. The solution is to employ a more robust purification technique, such as column chromatography, which is highly effective at separating the desired solid product from these types of impurities.[1][2]
Q3: How do I choose between recrystallization and column chromatography for purification?
A: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is ideal when you have one major product and small amounts of impurities with different solubility profiles. It is fast, economical, and scalable. However, it is less effective for complex mixtures or when impurities co-crystallize with the product.
-
Flash Column Chromatography is the method of choice for complex mixtures containing multiple components, isomers, or colored impurities.[3][4] It offers high-resolution separation based on polarity but is more time-consuming and uses larger volumes of solvent. A preliminary Thin-Layer Chromatography (TLC) analysis is essential to determine if a good separation is feasible and to identify a suitable solvent system.[3][5]
Q4: I am experiencing significant product loss during purification. How can I improve my yield?
A: High product loss can occur for several reasons:
-
In Recrystallization: The most common cause is choosing a solvent in which the product is too soluble, even at low temperatures. Perform a thorough solvent screen with small amounts of crude material to find a solvent that provides a significant solubility difference between hot and cold conditions. Also, ensure you are not using an excessive volume of solvent.
-
In Column Chromatography: Loss can occur if the product streaks or "tails" down the column. This may be due to the compound's acidity interacting too strongly with the silica gel. Adding a small amount of a modifying acid (like acetic acid) to the eluent can sometimes mitigate this. Another source of loss is collecting fractions that are too broad; monitor the elution closely with TLC to combine only the pure fractions.[6]
-
During Extractions: Ensure the pH is sufficiently low (pH < 2) during the final acidification step of an acid-base extraction to fully precipitate your phenolic product from the aqueous layer. Perform multiple extractions with your organic solvent to ensure complete recovery.
Q5: How do I confirm the purity of my final product?
A: A combination of methods provides the most reliable confirmation:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot. Run the TLC in at least two different solvent systems to be confident.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Troubleshooting Guide
This table provides a structured approach to resolving specific issues encountered during the purification process.
| Problem | Potential Cause | Recommended Solution | Preventative Measures |
| Poor or No Crystal Formation During Recrystallization | 1. Incorrect solvent choice (product is too soluble). 2. Solution is not sufficiently concentrated. 3. Presence of oily impurities inhibiting crystallization. | 1. Screen for alternative solvents or use a co-solvent system (e.g., ethanol/water, dichloromethane/hexane). 2. Carefully evaporate excess solvent to the point of saturation (cloudiness) while hot. 3. Attempt to purify a small batch via flash chromatography first to obtain a seed crystal. | Always perform a small-scale solvent screen before committing the bulk of the material. |
| Streaking or Tailing of Product on TLC/Column | 1. The compound is highly polar or acidic, leading to strong interaction with the silica stationary phase. 2. The sample was overloaded on the TLC plate or column. | 1. Add 0.5-1% acetic acid or formic acid to the eluent to suppress the ionization of the acidic phenol, reducing its interaction with silica.[7] 2. Use a more dilute sample for TLC spotting. For column chromatography, use a larger column or load less material. | Optimize the eluent system using TLC before running a column. The ideal Rf for the target compound is typically between 0.3 and 0.7.[3] |
| Co-elution of Impurities in Column Chromatography | 1. The eluent polarity is too high, causing all components to move too quickly. 2. The impurities have very similar polarity to the product. | 1. Reduce the eluent polarity (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Use a shallower polarity gradient or switch to an isocratic (constant solvent mixture) elution after the initial non-polar impurities have been washed off. | Meticulously optimize the solvent system with TLC to maximize the separation (ΔRf) between the product and key impurities before starting the column.[3] |
| Product is Yellow/Brown but Purity is High by NMR/HPLC | The color is likely intrinsic to the nitro-aromatic chromophore in the molecule. | This is generally acceptable. If a colorless compound is required, treatment with activated carbon during recrystallization can sometimes remove trace colored impurities, but this often leads to yield loss. | Ensure that the color is not from a persistent impurity by using multiple analytical techniques for purity assessment. |
Visual Workflow for Purification Strategy
The following diagram outlines the decision-making process for selecting the appropriate purification method for crude this compound.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents.[8][9] This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[10] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for removing a broad range of impurities. The key is to first identify an appropriate eluent system using TLC.
1. Eluent System Selection (TLC): a. Prepare stock solutions of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Dichloromethane).[1] d. Test different ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). e. The ideal system will show your product with an Rf value of ~0.3-0.5 and provide clear separation from all major impurities.[3]
2. Column Packing (Slurry Method): a. Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.[4] c. In a beaker, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., Hexane).[5] d. With the stopcock open and a flask below to collect the solvent, pour the slurry into the column. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.[4] e. Add more eluent as needed, never allowing the solvent level to drop below the top of the silica bed.
3. Sample Loading: a. Dissolve the crude product in the minimum possible amount of the eluent or dichloromethane.[6] b. Once the packed silica has settled, drain the excess solvent until the level is just at the top of the silica. c. Carefully add the concentrated sample solution to the top of the silica bed using a pipette. Try not to disturb the surface.[6] d. Open the stopcock and allow the sample to absorb onto the silica. Add a small amount of fresh eluent to rinse the sides and ensure all the sample is on the silica in a tight, narrow band. e. Carefully add a protective layer of sand on top of the silica.
4. Elution and Fraction Collection: a. Fill the column with the eluent. b. Begin eluting the column, collecting the solvent in fractions (e.g., in test tubes or small flasks). You can use gentle air pressure ("flash" chromatography) to speed up the process. c. Monitor the separation by collecting small spots from the fractions for TLC analysis. d. Once all the product has eluted, combine the fractions that contain the pure product.
5. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is mostly the desired compound with minor impurities.
1. Solvent Selection: a. Place a small amount of crude material (20-50 mg) into several test tubes. b. Add a small amount (~0.5 mL) of a different potential solvent to each tube. Good candidates for a polar compound like this might include ethanol, methanol, isopropanol, ethyl acetate, or a mixture like ethanol/water. c. An ideal solvent will dissolve the compound when hot but not when cold. d. Heat the tubes that did not dissolve the solid. If the solid dissolves, it's a good candidate. e. Allow the heated, clear solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a large amount of crystalline solid is your best choice.
2. Recrystallization Procedure: a. Place the bulk crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If the solution is colored and you wish to decolorize it, you can add a small amount of activated carbon and hot filter the solution. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
3. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. c. Allow the crystals to dry under vacuum.
References
- MSDS of 2-Bromo-4-fluoro-5-nitrophenol. (2008). Provides safety and handling information. [URL not available from search, but MSDS are standard for chemicals.]
-
2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem. National Center for Biotechnology Information. Provides chemical properties and hazard classifications. [Link]
- Method for preparing 2-bromo-5-fluoroaniline - Google Patents. (CN112110824A).
-
Column chromatography - Columbia University. Describes the fundamental principles of chromatography, including solvent selection and Rf values. [Link]
-
Column Chromatography - Professor Dave Explains (YouTube). (2019). A visual guide to the practical steps of setting up and running a chromatography column. [Link]
-
Separation of 2-Bromo-5-nitrothiophene on Newcrom R1 HPLC column. SIELC Technologies. Discusses HPLC analysis and the use of mobile phase modifiers like formic acid. [Link]
-
2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. National Center for Biotechnology Information. Provides chemical property data. [Link]
-
Chemical/Laboratory Techniques: Column Chromatography - University of Groningen (YouTube). (2022). Details the practical aspects of column chromatography, including sample loading and fraction analysis. [Link]
-
2-bromo-5-fluoro-4-nitrophenol (C6H3BrFNO3) - PubChemLite. Provides structural and property information for a related isomer. [Link]
-
2-Bromo-5-nitrophenol | C6H4BrNO3 | CID 12867136 - PubChem. National Center for Biotechnology Information. Provides property and safety data for a related compound. [Link]
- Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents. (CN113121358A).
-
Column Chromatography - Lisa Nichols (YouTube). (2022). Provides a detailed walkthrough of column chromatography, including TLC analysis for solvent selection and the slurry packing method. [Link]
-
Crystal structures of 2-(2-bromo-5-fluorophenyl)... - ResearchGate. Mentions purification by flash chromatography on silica gel. [Link]
- Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents. (CN102304052A).
-
2-Bromo-3-nitrobenzaldehyde - ResearchGate. Provides an example of isolating a related compound as a byproduct. [Link]
Sources
- 1. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 3. columbia.edu [columbia.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of 2-Bromo-5-nitrothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-3-fluoro-5-nitrophenol
Welcome to the technical support resource for optimizing palladium-catalyzed cross-coupling reactions involving 2-bromo-3-fluoro-5-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this electron-deficient and functionally complex substrate. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.
Understanding the Substrate: Key Challenges
This compound is a challenging coupling partner due to its distinct structural features:
-
Electron-Deficient Aryl System: The potent electron-withdrawing nitro group significantly modulates the electronic properties of the aromatic ring. While this can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, it can also influence subsequent steps and potential side reactions.[1]
-
Acidic Phenolic Proton: The hydroxyl group is acidic and can interfere with the reaction by reacting with the base or organometallic reagents. This necessitates careful consideration of base selection or the use of a protecting group strategy.
-
Steric Hindrance: The ortho-fluoro substituent introduces steric bulk around the reaction center, which can impede the approach of the catalyst and coupling partner.
This guide will address these challenges within the context of several common cross-coupling reactions.
General Troubleshooting and FAQs
This section addresses common issues applicable to any cross-coupling reaction with this substrate.
Q1: My reaction shows low to no conversion. What are the first things to check?
A1: When encountering low or no product yield, a systematic evaluation of the reaction parameters is essential.[2]
-
Verify Reagent Integrity: Ensure all reagents, especially the organometallic coupling partner (e.g., boronic acid), base, and solvents, are pure and anhydrous. Moisture can deactivate the catalyst and quench sensitive reagents. Solvents should be freshly distilled or from a reliable commercial source.[2]
-
Confirm Catalyst Activity: The palladium source and ligand are paramount. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it requires in situ reduction to the active Pd(0) state. Inefficient reduction will stall the catalytic cycle.[3] Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 precatalyst) for more reliable initiation.[4]
-
Maintain an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure the reaction vessel has been thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for 15-20 minutes) and maintained under a positive pressure of inert gas throughout the reaction.[5]
-
Check Solubility: Poor solubility of reactants, especially inorganic bases, can be a major cause of reaction failure.[6] Ensure adequate stirring and consider a solvent system that better dissolves all components.
Q2: How should I manage the acidic phenolic group?
A2: The phenolic proton can be problematic. You have two primary strategies:
-
In-situ Deprotonation: The simplest approach is to add an extra equivalent of the base to deprotonate the phenol. However, the resulting phenoxide can potentially coordinate to the palladium center, influencing the catalytic activity. This strategy is highly dependent on the specific base and reaction conditions.
-
Protection Strategy: Protecting the phenol as an ether (e.g., methyl, benzyl, or silyl ether) is a more robust strategy. This prevents any interference from the acidic proton. The protecting group can be removed post-coupling. This is often the preferred method in multi-step syntheses to avoid potential complications.
Q3: My starting material is consumed, but I see multiple byproducts instead of my desired product. What's happening?
A3: The formation of byproducts points to side reactions outcompeting your desired coupling.
-
Hydrodehalogenation: You may observe the formation of 3-fluoro-5-nitrophenol. This occurs when the aryl halide is reduced instead of coupled. This can be caused by sources of hydride (e.g., from certain solvents or reagents) or β-hydride elimination from certain intermediates.[7] Consider screening different ligands and bases to minimize this pathway.
-
Homocoupling: Formation of symmetrical biaryls (from your boronic acid in a Suzuki reaction) or diynes (from your alkyne in a Sonogashira reaction) can occur.[8] For Suzuki reactions, this suggests issues with the transmetalation step. For Sonogashira, this is often due to the copper co-catalyst and can be mitigated by using copper-free conditions.
-
Catalyst Decomposition: At high temperatures, the catalyst can decompose into palladium black, halting the reaction. If you observe this, consider using a more stable ligand or lowering the reaction temperature.
Troubleshooting Workflow
Here is a decision-making workflow for addressing a low-yielding or failed reaction.
Caption: A workflow for troubleshooting cross-coupling reactions.
Reaction-Specific Optimization Guides
A. Suzuki-Miyaura Coupling (C-C)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the aryl bromide and an organoboron reagent.[9][10]
Q: Which catalyst/ligand system is a good starting point for this electron-deficient substrate?
A: For electron-deficient aryl bromides, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally effective.[11] These ligands promote the oxidative addition step and stabilize the active catalyst.
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.
-
Recommended Precatalysts: Pd₂(dba)₃ or air-stable G3/G4-palladacycles from Buchwald are highly reliable.
Q: What is the best base to use, considering the phenol and nitro groups?
A: Base selection is critical. You must balance the need to activate the boronic acid for transmetalation with the potential for side reactions.[12]
-
Strong Bases (e.g., NaOtBu, K₃PO₄): Potassium phosphate (K₃PO₄) is often an excellent choice. It is strong enough to promote the catalytic cycle but generally compatible with many functional groups.
-
Weaker Bases (e.g., Cs₂CO₃, K₂CO₃): These can also be effective, particularly if your coupling partner is sensitive to stronger bases. An aqueous solution of the base is often used to facilitate the reaction.[13]
-
Avoid Strong Nucleophilic Bases: Avoid bases like NaOH or KOH in non-aqueous media, as they can promote unwanted nucleophilic aromatic substitution on the electron-deficient ring.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | A robust system for electron-deficient aryl bromides. |
| Boron Reagent | Arylboronic acid (1.2-1.5 equiv) | Readily available and effective. Consider MIDA boronates for unstable partners.[13] |
| Base | K₃PO₄ (3 equiv) | Strong enough for catalysis, but tolerates many functional groups. |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Biphasic systems are common and highly effective for Suzuki couplings.[13] |
| Temperature | 80-100 °C | A good starting range for aryl bromides. |
B. Buchwald-Hartwig Amination (C-N)
This reaction is a powerful method for forming C-N bonds, but it is highly sensitive to the choice of base and ligand.[7][14][15]
Q: My amine coupling partner is base-sensitive. Which base should I use?
A: For substrates with base-sensitive functional groups, strong alkoxide bases like sodium tert-butoxide (NaOtBu) can cause decomposition.[6][16]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives. They are less aggressive but still effective in promoting the reaction, especially at slightly higher temperatures.[17]
-
Organic Bases: In some cases, organic bases like DBU can be used, particularly for microwave reactions or when solubility of inorganic bases is an issue.[17]
Q: I'm trying to couple a primary amine and observing significant hydrodehalogenation. How can I fix this?
A: Hydrodehalogenation can be a competing pathway, especially with primary amines. This is often ligand-dependent.
-
Ligand Screening: The choice of ligand dramatically influences the outcome. Bulky biaryl phosphine ligands like XPhos or BrettPhos are specifically designed to minimize side reactions and promote C-N bond formation. BrettPhos, in particular, has shown efficacy in coupling nitroarenes.[1]
-
Temperature Control: Lowering the reaction temperature may favor the desired C-N coupling over the reduction pathway.
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | A highly general and effective ligand for a wide range of amines. |
| Amine | Primary or Secondary Amine (1.2 equiv) | The nature of the amine will heavily influence optimal conditions. |
| Base | Cs₂CO₃ (2 equiv) or NaOtBu (1.5 equiv) | Choose Cs₂CO₃ for sensitive substrates; NaOtBu is often faster for robust ones.[16] |
| Solvent | Toluene or Dioxane | Common, effective, and relatively high-boiling solvents for this reaction. |
| Temperature | 100-110 °C | Typical temperature range required for C-N coupling with aryl bromides. |
C. Sonogashira Coupling (C-C Alkyne)
The Sonogashira reaction couples terminal alkynes with aryl halides to form disubstituted alkynes.[18]
Q: Should I use a copper co-catalyst? What are the risks?
A: The classic Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation step, allowing the reaction to proceed under milder conditions.[19]
-
Advantage: Faster reaction rates, often at room temperature.
-
Disadvantage: The primary risk is the promotion of alkyne homocoupling (Glaser coupling), which forms a diyne byproduct. This can be difficult to separate from the desired product. For pharmaceutical applications, removing residual copper can also be challenging.[8]
Q: How can I perform the reaction without copper?
A: Copper-free Sonogashira couplings are well-established and often preferred for their cleaner reaction profiles. They typically require a slightly higher temperature and a specific set of conditions.
-
Conditions: A palladium catalyst is used with a strong amine base (e.g., diisopropylamine or triethylamine), which acts as both the base and often as the solvent.[20] Bulky, electron-rich phosphine ligands can be beneficial.[21]
| Parameter | Recommended Starting Condition (Copper-Free) | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A classic and reliable catalyst for Sonogashira couplings. |
| Alkyne | Terminal Alkyne (1.5 equiv) | Ensure it is pure and free of moisture. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine base is crucial for activating the alkyne. |
| Temperature | 60-80 °C | Higher temperatures are often needed in the absence of copper. |
Experimental Protocols
General Protocol for a Small-Scale Cross-Coupling Reaction
This protocol provides a general guideline. Note: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle and Key Relationships
The general palladium-catalyzed cross-coupling cycle involves three main stages. The specific nature of this compound influences each step.
Sources
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
common byproducts in reactions with 2-Bromo-3-fluoro-5-nitrophenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoro-5-nitrophenol. This guide is designed to provide in-depth, field-proven insights into the common reactions and potential byproducts encountered during its experimental use. We aim to move beyond simple protocols to explain the causality behind the results, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the chemical modification of this compound, focusing on byproduct formation in two major reaction classes: O-Alkylation and Nucleophilic Aromatic Substitution.
Topic A: Byproducts in O-Alkylation Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental method for converting the phenolic hydroxyl group into an ether linkage.[1] While robust, the unique electronic and steric profile of this compound introduces specific challenges.
Q1: I'm attempting a Williamson ether synthesis to produce an ether from this compound, but my yields are consistently low and TLC analysis shows multiple byproducts. What's going wrong?
A1: Low yields in this specific Williamson synthesis can be attributed to several competing pathways stemming from the molecule's inherent reactivity. The primary culprits are typically steric hindrance, competing elimination reactions of the alkyl halide, and unintended nucleophilic aromatic substitution (SNAr).
-
Causality - The Electron Sink Effect: The aromatic ring is highly electron-deficient due to the strong withdrawing effects of the nitro group and the halogens (F, Br). This makes the phenoxide oxygen a less potent nucleophile than one on a non-nitrated ring. Concurrently, this electron deficiency makes the aromatic ring itself an electrophilic target.
-
Common Byproducts & Their Formation:
-
Alkene Byproducts: These arise from the alkylating agent, not the phenol. The phenoxide is a strong base. If you are using a secondary or tertiary alkyl halide as your electrophile, an E2 elimination reaction can compete with the desired SN2 substitution, consuming your alkyl halide and phenoxide to produce an alkene.[2] For best results, always use methyl or primary alkyl halides.[3]
-
Unreacted Starting Material: Incomplete deprotonation of the phenol is a common issue. The pKa of a nitrophenol is lower (more acidic) than phenol itself, but a sufficiently strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, and the H₂ gas byproduct simply bubbles away.[3] Weaker bases like potassium carbonate (K₂CO₃) may not achieve full deprotonation, leading to unreacted starting material.[4]
-
Nucleophilic Aromatic Substitution (SNAr) Products: This is a significant competing reaction. The highly activated ring can be attacked by the phenoxide of another this compound molecule, especially at elevated temperatures, leading to diaryl ether oligomers.
-
Q2: My desired ether product is contaminated with a significant amount of a compound that, according to mass spectrometry, has lost the bromine atom. How can this happen?
A2: The loss of a halogen substituent during a reaction involving an aryl halide points toward two likely pathways: Nucleophilic Aromatic Substitution (SNAr) or reductive hydrodehalogenation.
-
Mechanism 1: Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring for nucleophilic attack.[5] The positions ortho and para to the nitro group are particularly activated. In this compound, the bromine atom is ortho to the nitro group. If your reaction mixture contains another nucleophile (e.g., an impurity in a reagent, or even the solvent under certain conditions), it can displace the bromide ion. The general order of leaving group ability in SNAr is F > Cl > Br > I, because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the more electron-withdrawing (and thus ring-activating) halogen.[5] However, the C-Br bond is weaker than the C-F bond, so displacement of bromide is also very common.
-
Mechanism 2: Hydrodehalogenation: This is a reductive cleavage of the carbon-halogen bond.[6] This side reaction can be promoted by certain catalysts (like palladium, which may be present as a contaminant from a previous synthetic step), hydride sources, or basic conditions at elevated temperatures. For instance, if using a reagent like sodium borohydride for a different purpose in the synthesis, or if there are trace metals present, you may inadvertently catalyze the replacement of bromine with hydrogen.
Q3: I'm observing a dark coloration of my reaction mixture and the formation of tar-like substances, especially when heating. What causes this decomposition?
A3: The formation of dark, insoluble materials is often due to polymerization and degradation pathways involving the nitro group and phenoxide.
-
Causality - Radical and Condensation Pathways: Nitrophenols can be susceptible to complex side reactions. The phenoxide can react with the nitro group of another molecule, especially under strongly basic conditions or in the presence of trace metals, initiating condensation or polymerization reactions. At high temperatures, nitroaromatic compounds can also undergo decomposition. The presence of multiple activating/directing groups can lead to a complex web of undesired intermolecular reactions.
Topic B: Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions
Here, the goal is to displace one of the halogens with a nucleophile (e.g., an amine, alkoxide, or thiol).
Q1: I am trying to selectively displace the bromine atom using an amine nucleophile, but I am getting a mixture of products including displacement of the fluorine atom. How can I improve selectivity?
A1: Achieving regioselectivity in SNAr reactions on poly-halogenated rings is a common challenge. The outcome depends on a delicate balance between the activation of the ring position and the stability of the leaving group.
-
Electronic Factors: The nitro group at position 5 activates the positions ortho and para to it.
-
The bromine at C2 is ortho to the nitro group.
-
The fluorine at C3 is meta to the nitro group.
-
Therefore, the C2 position (attached to Br) is significantly more electronically activated toward nucleophilic attack than the C3 position (attached to F).
-
-
Leaving Group Ability: As mentioned (FAQ A2), the intrinsic leaving group ability in SNAr is complex. While fluoride is a poor leaving group in SN1/SN2 reactions, its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex in SNAr, often making it a better leaving group than bromide in this specific mechanism.[5]
-
The Resulting Competition: You have a situation where the C-Br position is more electronically activated, but the C-F bond cleavage might be kinetically competitive under certain conditions. To favor bromide displacement:
-
Use Milder Conditions: Lower the reaction temperature. The more activated C-Br position should react preferentially at lower energy inputs.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are standard for SNAr as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity. The choice of solvent can sometimes subtly influence selectivity.
-
Section 2: Visual Guides & Workflows
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired Williamson ether synthesis pathway versus the primary competing side reactions of C-alkylation and SNAr.
Caption: Desired O-Alkylation vs. common byproduct pathways.
Diagram 2: Troubleshooting Flowchart for Low Yields
Use this flowchart to diagnose and solve issues related to low product yield in etherification reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Section 3: Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis with a Primary Alkyl Halide
This protocol is designed to maximize the yield of the desired ether product while minimizing common byproducts.
Materials:
-
This compound
-
Primary alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and the accompanying hydrogen gas evolution.[3]
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution should become homogeneous as the sodium phenoxide salt forms.
-
Alkylation: Add the primary alkyl halide (1.1 eq) dropwise to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). Causality: Keeping the temperature at or below ambient minimizes the risk of SNAr side reactions, which typically have a higher activation energy than the desired SN2 reaction.
-
Quenching: Once the starting material is consumed, carefully cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ether.
Table 1: Troubleshooting Summary
| Observation on TLC/LC-MS | Probable Cause | Recommended Solution |
| Spot at original Rf remains | Incomplete reaction; insufficient base | Use a stronger base like NaH[3]; ensure all reagents are anhydrous. |
| New, less polar spot appears | E2 elimination of alkyl halide[2] | Switch to a primary alkyl halide; avoid high temperatures. |
| Smearing or multiple polar spots | SNAr polymerization or decomposition | Lower reaction temperature; shorten reaction time; ensure inert atmosphere. |
| Product mass minus Br or F | SNAr or hydrodehalogenation[5][6] | Use purified reagents; check for trace metal contamination; avoid excessive heat. |
Section 4: References
-
Fischer, A., et al. (2025). Reactions of Substituted Phenols with Nitrogen Dioxide. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Bartleby.com. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Google Patents. (n.d.). Method for preparing 2-bromo-5-fluoroaniline. Available at:
-
The Organic Chemistry Tutor. (2021). Substituent Effects on Reactivity. YouTube. Available at: [Link]
-
PubChem. (n.d.). 2-bromo-5-fluoro-4-nitrophenol. Available at: [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Demchuk, O. M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available at: [Link]
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-fluoro-5-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-3-fluoro-5-nitrophenol. This document is designed for researchers, process chemists, and drug development professionals engaged in scaling this synthesis from the bench to pilot plant or manufacturing scale. We will explore the inherent challenges of this multi-step synthesis, focusing on practical, field-proven solutions to common issues. Our approach is grounded in established chemical principles to ensure safety, reproducibility, and high purity of the final product.
Recommended Synthetic Pathway & Core Challenges
The synthesis of this compound is a multi-step process where regioselectivity and reaction control are paramount. While several routes are conceivable, a logical and controllable pathway begins with 3-fluorophenol. The strategy involves sequential bromination and nitration, where the order of these steps critically influences the impurity profile and overall yield. We recommend a pathway that prioritizes a more selective final step.
Recommended Route: Bromination followed by Nitration.
-
Step 1: Ortho-Bromination of 3-Fluorophenol. This step yields 2-Bromo-3-fluorophenol. The powerful ortho-, para-directing hydroxyl group directs the incoming electrophile.
-
Step 2: Regioselective Nitration. The resulting 2-Bromo-3-fluorophenol is nitrated. The hydroxyl group's directing effect is dominant, guiding the nitro group to the C5 position, which is para to the hydroxyl group and meta to the bromine and fluorine atoms.
This route is often preferred because the final nitration step on the disubstituted phenol is typically more regioselective than attempting to brominate the electron-deficient 3-fluoro-5-nitrophenol intermediate.
Caption: Recommended synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the scale-up of this synthesis?
A1: The two main areas of concern are the nitration and bromination steps.
-
Nitration: Aromatic nitrations using mixed acid (HNO₃/H₂SO₄) are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2][3] The formation of unstable polynitrated by-products can also increase the detonation potential of the reaction mixture.[1]
-
Bromination: Elemental bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns. The reaction itself can be very rapid with activated substrates like phenols, leading to potential exotherms.
-
Product Handling: The final product and intermediates are substituted phenols and nitroaromatics, which should be handled as toxic and irritant materials.[4][5][6] Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[4][5][7]
Q2: Why is precise temperature control so critical in both steps?
A2: Temperature control directly impacts both safety and product quality.
-
In the nitration step , poor temperature control can initiate a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a dangerous increase in temperature and pressure.[2] It also affects selectivity; higher temperatures can promote the formation of unwanted dinitro isomers and oxidative side products.[3]
-
In the bromination step , the high reactivity of the phenol ring is sensitive to temperature. Higher temperatures increase the reaction rate and the likelihood of over-bromination (e.g., formation of dibromo- or tribromo-phenols), which complicates purification and reduces the yield of the desired monobromo product.[8]
Q3: For large-scale production, what are the advantages of using a continuous flow reactor over a traditional batch reactor?
A3: Continuous flow reactors offer significant advantages for hazardous reactions like nitration.[9]
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of the heat generated during the reaction, which drastically reduces the risk of thermal runaway.[1][9]
-
Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, minimizing the potential impact of any process deviation.
-
Precise Control: Parameters like residence time, temperature, and stoichiometry are controlled with high precision, leading to better consistency, higher yields, and improved purity by minimizing side reactions.[1][3]
-
Scalability: Scaling up is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often safer and more predictable than scaling up the size of a large batch reactor.[10]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: Low Yield and/or Incomplete Conversion in Nitration Step
-
Question: We are seeing a significant amount of unreacted 2-Bromo-3-fluorophenol after the nitration reaction time is complete. What could be the cause?
-
Answer: This issue typically points to insufficient reactivity of the nitrating agent or mass transfer limitations, especially in biphasic systems.
-
Causality: The active electrophile in mixed-acid nitration is the nitronium ion (NO₂⁺). Its concentration is highly dependent on the strength of the sulfuric acid, which acts as both a catalyst and a dehydrating agent.[9] If the acid concentration is too low (e.g., due to atmospheric moisture or water in the starting materials), the equilibrium will not favor NO₂⁺ formation.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are of high concentration and low water content.
-
Increase Sulfuric Acid Strength: Consider using fuming sulfuric acid (oleum) as a co-solvent or catalyst. This acts as a powerful water scavenger, driving the equilibrium towards the formation of the nitronium ion and increasing the reaction rate.[3]
-
Improve Mixing: In a batch reactor, ensure agitation is sufficient to overcome mass transfer limitations between the organic substrate and the acidic aqueous phase. Poor mixing can lead to localized areas of low reactivity.
-
Check Temperature: While high temperatures are a risk, a temperature that is too low can significantly slow the reaction rate. Ensure the reaction is maintained at the optimal temperature determined during process development.
-
-
Issue 2: Formation of Unwanted Isomers (e.g., Dinitro or 4-Nitro Products)
-
Question: Our HPLC analysis shows significant impurities identified as a dinitro- species and the 2-Bromo-3-fluoro-4-nitrophenol isomer. How can we improve selectivity?
-
Answer: The formation of these by-products indicates that the reaction conditions are either too harsh or that the directing group effects are not being adequately controlled.
-
Causality: The hydroxyl group is a powerful activating group. Even with the deactivating effects of the halogens, the ring is susceptible to further nitration (dinitration) if the concentration of the nitrating species is too high or the temperature is excessive. The formation of the 4-nitro isomer, while electronically less favored, can occur if conditions are not optimized.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature is the most effective way to decrease the rate of side reactions, which often have a higher activation energy than the desired reaction.[11]
-
Control Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. Carefully control the addition of the nitrating agent or the substrate to maintain a low instantaneous concentration of the limiting reagent.
-
Reverse Addition: Consider adding the substrate (2-Bromo-3-fluorophenol) to the mixed acid rather than the other way around. This ensures that the substrate is always the limiting reagent in the reaction zone, which can suppress over-nitration.
-
Solvent Choice: While less common for mixed-acid nitrations, performing the reaction in an inert co-solvent can help moderate reactivity and improve heat dissipation.
-
-
Issue 3: Difficulties with Product Isolation and Purification
-
Question: The crude product after workup is a dark, oily solid that is difficult to handle and purify by recrystallization. What can we do?
-
Answer: Oily products and dark colors are often due to residual acidic impurities, oxidative by-products, or an inappropriate workup procedure.
-
Causality: Nitrophenols can form intensely colored phenoxide salts under basic conditions.[12] Residual nitric acid can also cause oxidation and degradation over time. Impurities can act as a crystal lattice inhibitor, preventing the desired product from forming a clean, crystalline solid.
-
Troubleshooting Steps:
-
Quenching Protocol: Ensure the reaction is properly quenched. A common method is to pour the reaction mixture slowly onto crushed ice. This dilutes the acid and dissipates heat effectively.
-
Workup pH Control: During aqueous workup, carefully control the pH. Avoid strongly basic conditions which can form colored phenates and potentially cause degradation.[12] A wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash is often sufficient to remove acid.[13]
-
Decolorization: Before the final crystallization, consider treating a solution of the crude product with activated carbon to remove colored impurities.
-
Recrystallization Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures. Common solvents for nitrophenols include ethanol/water mixtures, toluene, or heptane/ethyl acetate.
-
Distillation: If the product is thermally stable, vacuum distillation of the starting 2-Bromo-3-fluorophenol before nitration can ensure high purity of the intermediate, which often leads to a cleaner final product.
-
-
Key Experimental Protocols
The following are generalized protocols. NOTE: These must be adapted and optimized for your specific equipment and scale. All operations should be conducted in a well-ventilated fume hood with appropriate PPE.
Protocol 1: Nitration of 2-Bromo-3-fluorophenol (Batch Process)
| Parameter | Value/Instruction | Rationale |
| Reactor Setup | Glass-lined or Hastelloy reactor with overhead stirring, thermocouple, and cooling jacket. | Provides resistance to corrosive mixed acid.[1] Ensures temperature control and homogeneity. |
| Reagents | 2-Bromo-3-fluorophenol (1.0 eq), H₂SO₄ (98%, ~3-5 vol), HNO₃ (68-70%, 1.05-1.1 eq) | Sulfuric acid acts as a catalyst and solvent. A slight excess of nitric acid ensures complete conversion. |
| Procedure | 1. Charge H₂SO₄ to the reactor and cool to 0-5 °C. 2. Add HNO₃ dropwise, maintaining temp < 10 °C. 3. Prepare a solution of the phenol in a minimal amount of H₂SO₄. 4. Add the phenol solution dropwise to the mixed acid at 0-5 °C over 1-2 hours. 5. Stir at 0-5 °C for 1-3 hours, monitoring by HPLC. 6. Slowly pour the reaction mixture onto a stirred mixture of ice and water. 7. Filter the resulting solid precipitate. 8. Wash the solid with cold water until the filtrate is neutral. | Slow, controlled addition into cooled acid is critical to manage the exotherm and prevent runaway reactions.[12] Quenching on ice dilutes the acid and precipitates the product safely. |
| Purification | Recrystallize the crude solid from an ethanol/water or toluene/heptane mixture. | Removes isomers and other impurities to yield the final product with high purity. |
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]
-
Bench-Scale and Pilot Plant Nitration. Scribd. [Link]
-
Continuous flow nitration in miniaturized devices. National Institutes of Health (NIH). [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
-
Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. ResearchGate. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. [Link]
-
MSDS of 2-Bromo-4-fluoro-5-nitrophenol. Capot Chemical Co., Ltd. [Link]
-
SAFETY DATA SHEET - 4-Bromo-2-fluoro-6-nitrophenol. Fisher Scientific. [Link]
-
Bromination phenol in Water and non-polar solvent. Physics Wallah. [Link]
-
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health (NIH). [Link]
- Process for brominating phenols.
-
Preparation of 4-nitrophenol. PrepChem.com. [Link]
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- 8. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
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degradation pathways of 2-Bromo-3-fluoro-5-nitrophenol under reaction conditions
Introduction for the Researcher
Welcome to the technical support guide for 2-Bromo-3-fluoro-5-nitrophenol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but reactive intermediate in their synthetic workflows. As a highly functionalized aromatic ring, this compound presents unique opportunities and challenges. The interplay between a strongly deactivating nitro group, two different halogen leaving groups, and an acidic phenolic proton dictates its reactivity.
This guide moves beyond simple protocols to provide a deeper understanding of the molecule's behavior under common reaction conditions. Structured in a question-and-answer format, it addresses specific troubleshooting scenarios you may encounter, explaining the underlying chemical principles to empower you to make informed decisions in your experiments.
Part 1: General Handling and Characterization FAQs
This section covers the foundational questions regarding the stability, storage, and analysis of this compound.
Q1: How should I properly store and handle this compound?
A1: this compound is a solid that should be stored in a cool, dry, and well-ventilated area, away from strong bases, oxidizing agents, and reducing agents. The recommended storage temperature is typically 2-8°C to minimize potential degradation over long periods. As a substituted nitrophenol, it should be treated as potentially toxic and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the dominant chemical reactivities I should be aware of?
A2: The reactivity of this molecule is governed by its three key functional groups. Understanding their interplay is crucial for predicting reaction outcomes.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions.[1]
-
Halogens (-F, -Br): Both fluorine and bromine can act as leaving groups in SNAr reactions. Due to its high electronegativity, fluorine is generally the better leaving group in SNAr because it polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack, which is the rate-determining step.[2]
-
Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by bases to form a phenoxide. The resulting negative charge further activates the ring, but can also complicate reactions by acting as an internal nucleophile or causing solubility issues.
Below is a diagram illustrating the key reactivity sites on the molecule.
Caption: Key reactivity sites of this compound.
Q3: Which analytical techniques are best for monitoring its reactions?
A3: A combination of techniques is recommended for robust reaction monitoring:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the consumption of the starting material and the appearance of products. Use a moderately polar mobile phase (e.g., ethyl acetate/heptane mixtures). The starting material is a yellow solid, and its disappearance can often be visually tracked.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the presence of the desired product and identifying potential side products by their mass-to-charge ratio. This is the most definitive method for tracking complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. The disappearance of the C-F signal in ¹⁹F NMR is a clear indicator of successful SNAr at the fluorine position. ¹H NMR will show characteristic shifts in the aromatic protons as substitution occurs.
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is one of the most common reactions performed on this substrate. The strong activation by the nitro group makes it highly susceptible to substitution.
Q4: My SNAr reaction is sluggish or incomplete. What factors should I investigate?
A4: Several factors can lead to poor SNAr performance. A systematic check is in order:
-
Choice of Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) is often required, especially when using amine or alcohol nucleophiles.[4] The base deprotonates the nucleophile, increasing its reactivity. For phenolic nucleophiles, a stronger base like NaH may be necessary to generate the more potent phenoxide.[5] Ensure the base is anhydrous, as water can compete as a nucleophile.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are essential. These solvents effectively solvate the cation of the base and the charged intermediate (Meisenheimer complex) without protonating the nucleophile.[4]
-
Temperature: While the ring is highly activated, many SNAr reactions require heat to proceed at a reasonable rate. A typical temperature range is 50-100°C.[4] If the reaction is slow at a lower temperature, incrementally increase the heat while monitoring for byproduct formation by TLC or LC-MS.
-
Nucleophile Strength: Weaker nucleophiles (e.g., hindered amines, phenols with electron-withdrawing groups) will react more slowly and may require more forcing conditions (higher temperature, stronger base).
Q5: I am observing substitution of both fluorine and bromine. How can I control selectivity?
A5: In SNAr reactions on activated aromatic rings, the C-F bond is typically more reactive than the C-Br bond. This is because the rate-determining step is the initial attack by the nucleophile. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[2]
-
To favor fluorine substitution: Use milder conditions (lower temperature, shorter reaction time). The kinetic product will be the one resulting from fluoride displacement.
-
To favor bromine substitution: This is much more difficult and generally not feasible as the primary pathway. Fluorine substitution is almost always faster. If bromine substitution is the desired outcome, a different synthetic strategy is likely required.
The general mechanism for SNAr is illustrated below.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Part 3: Troubleshooting Nitro Group Reduction
Converting the nitro group to an amine is a key transformation, turning a meta-directing, deactivating group into an ortho, para-directing, activating group.[6] However, this reduction can be complicated by the presence of the halogens.
Q6: I'm trying to reduce the nitro group to an amine, but I'm also losing the bromine and/or fluorine via hydrodehalogenation. How can I improve chemoselectivity?
A6: This is a classic chemoselectivity problem. The choice of reducing agent and conditions is critical.
-
Problematic Reagent: Catalytic hydrogenation with Palladium on carbon (Pd/C) is highly efficient for nitro reductions but is also notorious for causing hydrodehalogenation, especially of aryl bromides.[7]
-
Recommended Reagents for Halogen Tolerance:
-
Raney Nickel: Often a better choice than Pd/C for substrates where dehalogenation is a concern.[7]
-
Metal/Acid Systems: Reagents like iron powder in acetic acid or ammonium chloride (Fe/NH₄Cl), or tin(II) chloride (SnCl₂) are classic methods that are very mild towards aryl halides.[7] These are often the go-to methods for this specific challenge.
-
Sodium Sulfide (Na₂S): This reagent can be useful when acidic conditions are not compatible with the substrate, though it is generally less effective for aliphatic nitro groups.[7]
-
The following table summarizes the properties of common reducing agents.
| Reagent System | Typical Conditions | Selectivity for Halogens | Notes |
| H₂ / Pd-C | H₂ (1 atm or higher), MeOH/EtOH, RT | Low . Prone to dehalogenation (Br > Cl > F). | Highly efficient but often too reactive for halogenated substrates.[7] |
| H₂ / Raney Ni | H₂ (1 atm or higher), MeOH/EtOH, RT | Moderate to Good . Less prone to dehalogenation than Pd/C. | A good alternative to Pd/C when selectivity is needed.[7] |
| Fe / Acid (e.g., AcOH, HCl, NH₄Cl) | Refluxing EtOH/H₂O | Excellent . Generally does not reduce aryl halides. | A robust, inexpensive, and highly selective method. |
| SnCl₂ | HCl, EtOH, heat | Excellent . Very mild towards aryl halides. | The tin salts in the workup can sometimes be difficult to remove. |
Q7: The reduction reaction seems to work, but my final aniline product is dark and impure after workup. What could be the cause?
A7: Anilines, especially those with electron-donating groups, are highly susceptible to air oxidation, which can produce colored polymeric impurities.
-
Workup Conditions: During aqueous workup and extraction, ensure the solution is basic to keep the aniline in its freebase form for extraction into an organic solvent. However, prolonged exposure to air in either acidic or basic conditions can cause oxidation.
-
Purification: Work quickly and consider performing the purification (e.g., column chromatography) under an inert atmosphere (like nitrogen or argon) if the product is particularly sensitive.
-
Storage: Store the final aniline product under an inert atmosphere and in the dark to prevent degradation.
The potential pathways for nitro group reduction are shown in the diagram below. Incomplete reactions can lead to the accumulation of intermediates.
Caption: Stepwise reduction of a nitro group to an amine.
Part 4: Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrate and laboratory conditions.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical reaction to substitute the fluorine atom with a primary or secondary amine.
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF (or DMSO) to create a ~0.5 M solution. Add the amine nucleophile (1.1 - 1.2 eq) followed by powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[4]
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane).
Protocol 2: Chemoselective Reduction of the Nitro Group with Iron
This protocol is designed to reduce the nitro group to an amine while preserving the C-Br and C-F bonds.
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture). Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-4 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to reflux (around 80-90°C).
-
Monitoring: The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Basification and Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and a saturated solution of sodium bicarbonate (NaHCO₃) to basify the mixture (to pH ~8-9). Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aniline.
-
Purification: If necessary, purify the product by flash column chromatography. Be aware of the potential for oxidation on silica gel.
References
-
Wang, P., et al. (2011). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology. Available at: [Link]
-
Sun, B., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available at: [Link]
-
Sclafani, A., & Herrmann, J. M. (1996). Photocatalytic Degradation of 4-Nitrophenol in Aqueous Suspension by Using Polycrystalline TiO2 Impregnated with Lanthanide Double-Decker Phthalocyanine Complexes. The Journal of Physical Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Molecules. Available at: [Link]
-
Mondal, P., et al. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions. Available at: [Link]
-
Ahn, Y.-B., et al. (2000). Reductive Dehalogenation of Brominated Phenolic Compounds by Microorganisms Associated with the Marine Sponge Aplysina aerophoba. Applied and Environmental Microbiology. Available at: [Link]
-
Błędzka, D., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available at: [Link]
-
Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]
-
Monserrate, E., & Häggblom, M. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from: [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from: [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
-
ResearchGate. (n.d.). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Retrieved from: [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Martínez-Solorio, D., et al. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Cogent Chemistry. Available at: [Link]
-
PubChemLite. (n.d.). 2-bromo-5-fluoro-4-nitrophenol. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrophenol. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Retrieved from: [Link]
-
Arora, P. K., et al. (2014). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Biology. Available at: [Link]
-
ResearchGate. (n.d.). Bacterial degradation pathway for 2-chloro-5-nitrophenol. Retrieved from: [Link]
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
PubChem. (n.d.). 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. Retrieved from: [Link]
-
ResearchGate. (n.d.). Simplified degradation pathway for bronopol. Retrieved from: [Link]
Sources
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- 3. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
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- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 2-Bromo-3-fluoro-5-nitrophenol: A Comparative Evaluation of HPLC and Orthogonal Methods
For researchers and professionals in pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and regulatory compliance. 2-Bromo-3-fluoro-5-nitrophenol is a substituted aromatic compound whose structural complexity necessitates robust analytical methods to ensure it is free from process-related impurities, such as positional isomers or unreacted starting materials.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will move beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy approach to quality control.
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
For a moderately polar and non-volatile molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for purity analysis.[1] Its high resolving power is essential for separating the main analyte from structurally similar impurities.
Why RP-HPLC is the Method of Choice
The decision to employ RP-HPLC is grounded in the physicochemical properties of the analyte. The compound's aromatic structure and nitro group contribute to strong UV absorbance, making UV detection highly sensitive. Its polarity, influenced by the hydroxyl, bromo, fluoro, and nitro groups, makes it an ideal candidate for separation on a non-polar stationary phase (like C18) using a polar mobile phase. This mechanism, which separates compounds based on hydrophobicity, is perfectly suited to resolve the target molecule from potentially less or more polar impurities.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a robust starting point for the purity analysis of this compound.
1. Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent hydrophobic retention for aromatic compounds.
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and phosphoric acid (H₃PO₄) or formic acid for mobile phase modification.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is crucial for resolving impurities with a wide range of polarities and ensuring the column is cleaned of strongly retained compounds after each injection.[3]
Time (min) % Mobile Phase B (ACN) 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection Wavelength: 260 nm. Substituted nitrophenols exhibit strong absorbance in the 250-350 nm range; a PDA detector should be used initially to determine the optimal wavelength for detecting the main peak and all potential impurities.[2]
-
Injection Volume: 5 µL.
3. Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the reference standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.
4. System Suitability and Validation:
-
Trustworthiness through Self-Validation: Before sample analysis, perform at least five replicate injections of the reference standard. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the USP tailing factor is between 0.8 and 1.5, and the number of theoretical plates is > 2000. This ensures the reliability and reproducibility of the generated data.
Alternative and Complementary Analytical Methods
While HPLC is the primary method, a comprehensive purity profile often requires orthogonal techniques that analyze the sample based on different chemical principles. This multi-faceted approach is crucial for identifying impurities that may co-elute in an HPLC run or are not amenable to the technique.
| Technique | Principle of Operation | Primary Application for this Analyte | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Detection of residual solvents and volatile/semi-volatile organic impurities.[1][4] | High sensitivity for volatile compounds; provides structural information from mass spectra. | Requires derivatization for non-volatile phenols to increase volatility; not suitable for thermally labile impurities.[4] |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance signal of a target analyte against a certified internal standard. | Provides an absolute purity value without needing a specific reference standard of the analyte itself; confirms molecular structure. | Non-destructive; provides structural confirmation and purity in a single experiment; highly accurate. | Lower sensitivity compared to chromatographic methods; requires a specialized, high-cost instrument and a suitable internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Determines purity based on the melting point depression caused by impurities. | Provides a measure of total mole fraction of impurities; useful for highly pure crystalline solids. | Only applicable to crystalline, thermally stable solids; insensitive to impurities that are soluble in the solid phase. |
Comparative Data Analysis: A Performance Showdown
To provide a clear, objective comparison, the following table summarizes the expected performance of each technique for the purity analysis of a typical batch of this compound.
| Parameter | RP-HPLC | GC-MS (with derivatization) | qNMR | DSC |
| Typical Purity Result | 99.5% (Area Normalization) | Detects <0.1% residual solvents | 99.4% (Absolute Purity) | 99.3% (Mole Fraction) |
| Limit of Detection (LOD) | ~0.02 - 0.15 ng/mL[4] | Low ppm for volatile solvents | ~0.1% by mass | ~0.2% mole fraction |
| Analysis Time per Sample | ~20 minutes | ~30 minutes | ~15 minutes | ~60 minutes |
| Sample Destructive? | Yes | Yes | No | Yes |
| Primary Focus | Non-volatile impurities, isomers | Volatile impurities, solvents | Absolute quantification, structure | Total purity of crystalline solid |
Conclusion and Recommendations
For the routine purity assessment of this compound, the detailed RP-HPLC method stands as the most effective, reliable, and robust choice. Its ability to resolve structurally similar impurities makes it indispensable for quality control in a drug development pipeline.
However, for a complete and authoritative characterization, especially during initial process development or for regulatory submissions, relying on a single method is insufficient. A comprehensive approach is strongly recommended:
-
HPLC should be used as the primary technique for quantifying non-volatile impurities and isomers.
-
GC-MS should be employed orthogonally to quantify residual volatile impurities and solvents, which HPLC may not detect effectively.[1]
-
qNMR serves as an excellent tool for structural confirmation and for providing an absolute purity value that can validate the results obtained from chromatographic methods.
By understanding the distinct advantages and limitations of each analytical tool, scientists can design a comprehensive testing strategy that guarantees the quality, safety, and integrity of their chemical intermediates.
References
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ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Available at: [Link]
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ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available at: [Link]
-
LCGC International. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available at: [Link]
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Agilent. (2016). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Available at: [Link]
-
PubChem. (2026). 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Available at: [Link]
-
NIH National Library of Medicine. (2010). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-3-fluoro-5-nitrophenol by ¹H NMR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For a compound like 2-Bromo-3-fluoro-5-nitrophenol, with its complex substitution pattern, a robust analytical approach is not just procedural—it is fundamental to ensuring the validity of all subsequent research. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the pivotal role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. We will explore the theoretical underpinnings, a detailed experimental protocol, and a comparative analysis with alternative methods, grounding our discussion in established scientific principles.
The Analytical Challenge: Deciphering the Substitution Pattern
The structure of this compound presents a unique analytical puzzle. With a bromine, fluorine, nitro group, and a hydroxyl group adorning the benzene ring, there are two remaining aromatic protons. The core task of any validation method is to confirm not only the presence of these substituents but their precise arrangement (ortho, meta, para) relative to one another. It is the interplay of the electronic effects of these groups that gives the molecule its unique spectral signature, which ¹H NMR is exceptionally well-suited to decode.
Predicting the ¹H NMR Spectrum: A Logic-Driven Approach
Before stepping into the lab, a seasoned scientist will predict the expected spectrum. This predictive exercise is crucial, as it transforms the experiment from a simple data-gathering task into a hypothesis-driven validation.
Molecular Structure and Proton Environments:
The molecule has two aromatic protons, which we will label H-4 and H-6 for discussion. Their chemical environments are dictated by the electronic influence of the adjacent and distant functional groups.
Caption: Structure of this compound with aromatic protons labeled.
A. Chemical Shift (δ) Prediction:
The position of a proton signal (chemical shift) is highly sensitive to electron density.
-
Electron-Withdrawing Groups (-NO₂, -Br, -F): These groups pull electron density away from the aromatic ring, "deshielding" the protons and shifting their signals to a higher frequency (downfield). The nitro group (-NO₂) is a particularly powerful withdrawing group through both resonance and inductive effects.
-
Electron-Donating Group (-OH): The hydroxyl group donates electron density into the ring via resonance, which would typically shield protons and move them upfield.
-
Prediction for H-4: This proton is ortho to the strongly electron-withdrawing nitro group and ortho to the fluorine atom. This environment will be significantly deshielded, likely placing its chemical shift in the range of 8.0-8.5 ppm.
-
Prediction for H-6: This proton is ortho to the nitro group and ortho to the hydroxyl group. It will also be strongly deshielded, but the donating effect of the -OH group may place it slightly upfield relative to H-4. A reasonable estimate is 7.8-8.2 ppm.
-
Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. In a solvent like DMSO-d₆, it can appear as a broad singlet anywhere from 9-12 ppm.
B. Spin-Spin Coupling (J) Prediction:
Coupling provides definitive information about the connectivity and spatial relationship between nuclei.
-
Proton-Proton (³JHH) Coupling: H-4 and H-6 are meta to each other (separated by three bonds). This meta-coupling is typically small, in the range of 2-3 Hz.
-
Proton-Fluorine (JHF) Coupling: Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and will couple to nearby protons.
-
H-4 is ortho to the fluorine atom (a three-bond coupling, ³JHF). This coupling is typically in the range of 6-10 Hz.
-
H-6 is meta to the fluorine atom (a four-bond coupling, ⁴JHF). This coupling is smaller, typically 1-5 Hz.[1]
-
C. Predicted Multiplicity (Splitting Pattern):
The combination of these couplings dictates the signal's appearance.
-
Signal for H-4: It will be split by H-6 (meta) and by the fluorine atom (ortho). This should result in a doublet of doublets (dd) .
-
Signal for H-6: It will be split by H-4 (meta) and by the fluorine atom (meta). This will also appear as a doublet of doublets (dd) , but with different coupling constants than H-4.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 8.0 – 8.5 | Doublet of Doublets (dd) | ³JHF ≈ 6-10 Hz (ortho); ⁴JHH ≈ 2-3 Hz (meta) |
| H-6 | 7.8 – 8.2 | Doublet of Doublets (dd) | ⁴JHF ≈ 1-5 Hz (meta); ⁴JHH ≈ 2-3 Hz (meta) |
| -OH | 9.0 – 12.0 | Broad Singlet | N/A |
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of an analytical result lies in a meticulously planned and executed protocol. Every choice is made to maximize data quality and ensure the results are internally consistent.
Caption: Standard workflow for ¹H NMR structural validation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar phenol and, crucially, its tendency to slow the exchange of the acidic phenolic proton, allowing it to be observed.
-
Protocol: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.7 mL of DMSO-d₆. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Rationale: A high-field spectrometer (≥400 MHz) is preferred to achieve better signal dispersion and resolve the fine splitting patterns.
-
Protocol: Insert the sample into the spectrometer. Perform standard locking, tuning, and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
The D₂O Shake: A Definitive Test:
-
Rationale: To unambiguously identify the -OH proton signal, a deuterium exchange experiment is performed. Labile protons (like those on O, N, or S) will exchange with deuterium from D₂O, causing their signal to disappear from the ¹H spectrum.[2]
-
Protocol: After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the spectrum. The signal corresponding to the phenolic proton should vanish or significantly decrease in intensity.
-
-
Data Processing & Interpretation:
-
Protocol: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Analysis:
-
Integration: The relative area under each signal must correspond to the number of protons it represents. In this case, the two aromatic signals and the phenolic proton signal should each integrate to a value of 1.
-
Chemical Shift: Compare the observed chemical shifts to the predicted values.
-
Coupling Constants: Carefully measure the J-values from the splitting patterns. The key to validation is confirming that the observed couplings match the predicted ortho- and meta- H-F and meta- H-H interactions. The shared meta-coupling constant between the two aromatic signals provides a direct link between them.
-
-
Comparing Alternatives: A Multi-Faceted Approach to Validation
While ¹H NMR is a powerful primary tool, a comprehensive validation strategy often involves complementary techniques. No single method provides all the answers, and understanding their respective strengths and weaknesses is the mark of an experienced analyst.[3][4]
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton framework, connectivity (J-coupling), stereochemistry. | Directly observes the protons of interest, provides definitive connectivity through H-F and H-H coupling. | Does not directly observe quaternary carbons (like C-Br or C-NO₂). |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Confirms the presence of 6 unique aromatic carbons. The carbon attached to fluorine will show a large ¹JC-F coupling. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. Does not provide connectivity information on its own. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern. | Confirms the molecular weight and elemental composition, providing absolute certainty of the atoms present.[5] | Does not provide information on the isomeric arrangement of substituents on the ring. |
| FT-IR Spectroscopy | Presence of functional groups. | Quickly confirms the presence of -OH (broad peak ~3300 cm⁻¹), Ar-NO₂ (strong peaks ~1530 & 1350 cm⁻¹), and C-Br/C-F bonds. | Provides no information on the connectivity or relative positions of the functional groups. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides an unambiguous, definitive structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Synergistic Power: The most robust validation comes from combining techniques. For instance, high-resolution mass spectrometry (HRMS) can confirm the elemental formula is C₆H₄BrFNO₃, while ¹H and ¹³C NMR together elucidate the precise isomeric structure. FT-IR serves as a rapid, preliminary confirmation of the expected functional groups.
Conclusion
For the structural validation of this compound, ¹H NMR spectroscopy stands out as the most informative single technique. Its ability to reveal the precise electronic environment, multiplicity, and connectivity of the aromatic protons provides a detailed and self-validating fingerprint of the molecule. The predicted spectrum, characterized by two distinct doublet of doublets in the downfield region, each integrating to one proton and displaying unique H-H and H-F coupling constants, serves as a clear hypothesis. Experimental verification of this pattern, coupled with a D₂O exchange to confirm the phenolic proton, provides exceptionally strong evidence for the proposed structure. While complementary methods like Mass Spectrometry and ¹³C NMR are essential for a complete characterization, ¹H NMR remains the primary and indispensable tool for elucidating the nuanced positional chemistry of complex substituted aromatics.
References
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]
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Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available at: [Link]
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NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
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Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available at: [Link]
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Coupling of Protons with Fluorine. ResearchGate. Available at: [Link]
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Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. Available at: [Link]
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Multinuclear NMR. Chemistry LibreTexts. Available at: [Link]
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4-Nitrophenol 1H NMR Spectrum. Human Metabolome Database. Available at: [Link]
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NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. Journal of the American Chemical Society. Available at: [Link]
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Chemical Shift. Chemistry LibreTexts. Available at: [Link]
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Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. Available at: [Link]
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1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: [Link]
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Proton Chemical Shifts in NMR. Part 10. Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions. Modgraph. Available at: [Link]
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1 H-NMR spectrum of 4-nitrophenol. ResearchGate. Available at: [Link]
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On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Quora. Available at: [Link]
-
Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. Available at: [Link]
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Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Royal Society of Chemistry. Available at: [Link]
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- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide for Synthetic Strategy: 2-Bromo-3-fluoro-5-nitrophenol vs. 2-bromo-5-fluorophenol
In the landscape of pharmaceutical and agrochemical research, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and molecular design. Halogenated phenols, in particular, serve as versatile precursors for a myriad of complex molecular architectures. This guide provides an in-depth technical comparison of two such building blocks: 2-Bromo-3-fluoro-5-nitrophenol and 2-bromo-5-fluorophenol. We will explore their distinct reactivity profiles, governed by their unique substitution patterns, and provide field-proven insights into their application in common synthetic transformations, thereby empowering researchers to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Physicochemical Distinctions
The primary difference between this compound and 2-bromo-5-fluorophenol lies in the presence of a strongly electron-withdrawing nitro group on the former. This single functional group profoundly alters the electronic and steric environment of the molecule, leading to significant differences in reactivity.
| Property | This compound | 2-bromo-5-fluorophenol |
| CAS Number | 945971-14-2 | 147460-41-1 |
| Molecular Formula | C₆H₃BrFNO₃ | C₆H₄BrFO |
| Molecular Weight | 236.00 g/mol | 191.00 g/mol |
| Appearance | Typically a solid | Colorless to pale yellow liquid |
| Key Substituents | -OH, -Br, -F, -NO₂ | -OH, -Br, -F |
| Electronic Nature | Electron-deficient aromatic ring | Moderately electron-rich aromatic ring |
Synthesis of the Starting Materials
A reliable and scalable synthesis of the starting materials is paramount for any drug discovery program. Here, we outline established routes for the preparation of both phenols.
Synthesis of 2-bromo-5-fluorophenol
A common laboratory-scale synthesis of 2-bromo-5-fluorophenol involves the demethylation of the corresponding anisole derivative.
Experimental Protocol: Synthesis of 2-bromo-5-fluorophenol from 2-Bromo-5-fluoroanisole [1]
-
Cool a solution of 2-bromo-5-fluoroanisole (1.0 eq) in dichloromethane (DCM, 4 mL/mmol) to -20 °C.
-
Under a nitrogen atmosphere, add boron tribromide (BBr₃, 3.0 eq, 1 M in DCM) dropwise.
-
Allow the reaction mixture to warm to ambient temperature overnight.
-
Dilute the reaction mixture with water and separate the phases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 2-bromo-5-fluorophenol.
Synthesis of this compound
Comparative Reactivity in Cross-Coupling Reactions
The utility of these building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electronic and steric differences between our two subject molecules will dictate their relative performance in these transformations.
Theoretical Reactivity Analysis
The C-Br bond is the primary site of reaction in palladium-catalyzed cross-coupling. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond. The efficiency of this step is highly influenced by the electronic density of the aromatic ring.
-
This compound: The presence of the strongly electron-withdrawing nitro group, in addition to the fluorine atom, renders the aromatic ring significantly electron-deficient. This electronic pull increases the electrophilicity of the carbon atom bearing the bromine, which is expected to facilitate a more rapid oxidative addition of the palladium catalyst.
-
2-bromo-5-fluorophenol: In this case, the hydroxyl group is an electron-donating group, while the fluorine has a dual role (inductive withdrawal and resonance donation). The overall effect is a more electron-rich aromatic system compared to its nitrated counterpart. This would theoretically lead to a slower rate of oxidative addition.
Caption: Predicted relative rates of oxidative addition.
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Below, we provide representative, albeit hypothetical, protocols for the Suzuki coupling of both phenols, based on established procedures for similar substrates.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of 2-bromo-5-fluorophenol
-
To a dry reaction vessel under an inert atmosphere, add 2-bromo-5-fluorophenol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Follow the same setup as for 2-bromo-5-fluorophenol.
-
Due to the increased reactivity of the C-Br bond, it may be possible to use milder reaction conditions (e.g., a lower reaction temperature or a shorter reaction time).
-
Careful monitoring of the reaction is crucial to avoid potential side reactions associated with the nitro group under basic conditions.
Expected Outcomes and Causality:
We would anticipate that the Suzuki-Miyaura coupling of This compound would proceed more readily, potentially allowing for lower catalyst loadings or milder conditions to achieve comparable yields to the coupling of 2-bromo-5-fluorophenol . The strong electron-withdrawing nature of the nitro group is the primary driver for this enhanced reactivity.
Case Study: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.
Hypothetical Experimental Protocol: Buchwald-Hartwig Amination of 2-bromo-5-fluorophenol
-
In a glovebox or under an inert atmosphere, combine 2-bromo-5-fluorophenol (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
-
After cooling, the reaction is quenched, and the product is extracted and purified.
Hypothetical Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
The setup is similar to the protocol for 2-bromo-5-fluorophenol.
-
The presence of the acidic phenolic proton and the electron-withdrawing nitro group may necessitate careful selection of the base and reaction conditions to avoid side reactions. A weaker base or lower temperature might be required.
-
The nitro group is generally compatible with Buchwald-Hartwig conditions, but its strong electron-withdrawing effect could influence the nucleophilicity of the resulting product, potentially affecting subsequent reactions.
Expected Outcomes and Causality:
Similar to the Suzuki coupling, the enhanced electrophilicity of the C-Br bond in This compound should facilitate the initial oxidative addition step. However, the overall success of the Buchwald-Hartwig amination also depends on the subsequent steps of the catalytic cycle, which could be influenced by the steric hindrance from the ortho-fluoro substituent and the electronic effects of the nitro group on the palladium-amido intermediate.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Strategic Recommendations
The choice between this compound and 2-bromo-5-fluorophenol as a synthetic building block should be guided by the specific requirements of the synthetic route.
-
2-bromo-5-fluorophenol is a versatile and readily available starting material suitable for a wide range of standard cross-coupling reactions. Its reactivity is predictable, and its use is well-documented in the synthesis of various bioactive molecules.[2]
-
This compound , while likely more reactive in oxidative addition, presents both opportunities and challenges. Its enhanced reactivity could be advantageous for difficult couplings or for reactions requiring milder conditions. However, the presence of the nitro group may require more careful optimization of reaction conditions to avoid side reactions and may not be compatible with certain downstream transformations that are sensitive to reducible functional groups.
For researchers embarking on the synthesis of novel compounds, a thorough understanding of the electronic and steric effects of the substituents on these two valuable building blocks is essential for the development of robust and efficient synthetic strategies.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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A Comparative Guide to the Suzuki-Miyaura Coupling of Brominated Phenols: An In-Depth Analysis of Isomeric Reactivity and Yield
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2] The reaction's robustness, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status in modern synthetic chemistry.[3] Among the various coupling partners, brominated phenols are particularly valuable starting materials due to the dual functionality of the hydroxyl and bromo groups, allowing for further synthetic transformations.
This guide provides a comprehensive comparison of the reaction yields and reactivity of different brominated phenol isomers—ortho-, meta-, and para-bromophenol—in the Suzuki-Miyaura coupling. By understanding the subtle yet significant electronic and steric influences of the hydroxyl group's position, chemists can make more informed decisions in reaction design and optimization, ultimately leading to more efficient and higher-yielding syntheses.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][2] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[1][4] This is often the rate-determining step and is influenced by the electronic properties of the aryl halide.[4][5] Subsequently, in the transmetalation step, the organic group from the boronic acid derivative is transferred to the palladium center, a process facilitated by a base.[1][6] Finally, reductive elimination from the diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
Comparative Analysis of Brominated Phenol Isomers
The position of the hydroxyl group relative to the bromine atom on the phenol ring significantly impacts the substrate's reactivity in the Suzuki-Miyaura coupling. These effects are a combination of steric hindrance and electronic influences on the carbon-bromine bond and the palladium catalyst.
Electronic Effects
The hydroxyl group is an electron-donating group, which can influence the rate of oxidative addition. Generally, electron-rich aryl halides undergo oxidative addition more slowly than electron-poor ones.[4] However, the hydroxyl group can also be deprotonated by the base to form a phenoxide, a much stronger electron-donating group, which can further affect the electronic nature of the aryl ring.
Steric Effects
Steric hindrance plays a crucial role, particularly for the ortho-isomer. The proximity of the hydroxyl group to the reaction center can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.[7][8]
Yield Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of ortho-, meta-, and para-bromophenols with phenylboronic acid, compiled from various sources. It is important to note that direct comparative studies under identical conditions are not always available, and the presented data is a collation from similar reaction setups to provide a useful, albeit indirect, comparison.[9]
| Brominated Phenol Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenol | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~95* | [9] |
| 3-Bromophenol | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-Propanol/H₂O | 100 | 2 | High** | [9] |
| 4-Bromophenol | Pd/C | Na₂CO₃ | H₂O | 150 (Microwave) | 0.17 | >90 | [10] |
*Note: The data for 2-bromophenol is with furan-2-boronic acid, as direct comparative data with phenylboronic acid under similar conditions was not readily available.[9] **Note: The yield for 3-bromophenol was not explicitly stated in the referenced protocol but is generally expected to be high under optimized conditions.[9]
From the available data, it is evident that all three isomers can provide good to excellent yields, but the reaction conditions may need to be tailored for each. 4-Bromophenol often gives high yields in short reaction times, especially with microwave heating.[9][10] The para-position of the hydroxyl group provides electronic activation without significant steric hindrance.[9] The reactivity of 2-bromophenol can be more complex due to potential interactions of the ortho-hydroxyl group with the catalyst.[9] For 3-bromophenol, the electronic and steric effects are less pronounced compared to the other two isomers.[9]
Sources
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- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Mass of 2-Bromo-3-fluoro-5-nitrophenol
Executive Summary
In the landscape of pharmaceutical research and drug development, the unequivocal identification of novel compounds is a cornerstone of progress and regulatory compliance. For molecules like 2-Bromo-3-fluoro-5-nitrophenol, a substituted aromatic compound with potential applications as a synthetic intermediate, precise mass confirmation is not merely a procedural step but a critical validation of synthesis and purity. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the definitive mass confirmation of this compound. We will explore the causal relationships behind methodological choices, present self-validating experimental protocols, and compare the performance of leading MS techniques, supported by foundational principles and data.
Introduction: The Imperative of Mass Validation
Theoretical Mass and Isotopic Profile of this compound
Before any analysis, a scientist's first step is to calculate the theoretical mass. This provides the benchmark against which all experimental data will be judged.
-
Molecular Formula: C₆H₃BrFNO₃
-
Average Mass: 235.99 g/mol
-
Monoisotopic Mass: 234.92803 Da
The monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O), is the most crucial value for high-resolution mass spectrometry.
The Bromine Isotopic Signature: A Built-in Validation Marker A key feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This creates a highly characteristic isotopic pattern where the mass spectrum will show two peaks of almost equal intensity separated by approximately 2 Da (the M peak and the M+2 peak). The presence of this pattern is a definitive confirmation of a single bromine atom in the molecule or its fragments.[1]
| Property | Calculated Value |
| Molecular Formula | C₆H₃BrFNO₃ |
| Monoisotopic Mass | 234.92803 Da |
| ⁷⁹Br Isotope Mass | 234.92803 Da (100% Relative Abundance) |
| ⁸¹Br Isotope Mass | 236.92601 Da (~97.5% Relative Abundance) |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach for Polar Analytes
LC-MS is exceptionally well-suited for analyzing polar, and often heat-sensitive, molecules that are soluble in common liquid solvents.[2] Given the acidic phenolic hydroxyl group, this compound is an ideal candidate for this technique.
Ionization Technique: Electrospray Ionization (ESI) in Negative Mode
Causality Behind the Choice: The decision to use ESI is based on the analyte's chemistry. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[3] The phenolic proton on this compound is acidic and easily lost. Therefore, negative ion mode ESI ([M-H]⁻) is the logical and superior choice. In this mode, the molecule is deprotonated, forming a stable negative ion. This process is highly efficient for phenols, leading to excellent sensitivity and a clear, easily interpretable spectrum dominated by the deprotonated molecular ion.[4][5] While positive mode ESI is generally more common, it would be far less sensitive for this acidic analyte and would produce a weaker signal.[6]
Workflow for LC-MS Analysis
Caption: LC-MS workflow from sample preparation to data validation.
Detailed Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the synthesized product at 1 mg/mL in a 50:50 mixture of HPLC-grade methanol and water.
-
Perform a serial dilution to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Rationale: A standard C18 column provides excellent retention for moderately polar aromatic compounds. The acidic mobile phase ensures the phenolic proton is protonated in solution, leading to sharp chromatographic peaks, though ionization efficiency in negative mode ESI is robust enough to overcome this.[7]
-
-
Mass Spectrometry Parameters (Negative ESI):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.5 kV.
-
Sheath Gas Flow: 40 (arbitrary units).
-
Auxiliary Gas Flow: 10 (arbitrary units).
-
Capillary Temperature: 320 °C.
-
Scan Range (Full MS): m/z 50-500.
-
Resolution (Full MS): >70,000 (enables high mass accuracy).[8]
-
Tandem MS (MS/MS): Isolate the [M-H]⁻ ion (m/z ~233.9) and apply collision-induced dissociation (CID) with normalized collision energy of 25-35%.
-
Expected Results & Validation
-
Primary Ion: The primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 233.9208 .
-
High-Resolution Confirmation: Using a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF, the measured mass should be within 5 ppm of the theoretical mass. This provides a high degree of confidence in the elemental formula.[9][10]
-
Isotopic Pattern: A corresponding [M+2-H]⁻ peak at m/z 235.9187 should be observed with nearly equal intensity, confirming the presence of bromine.
-
MS/MS Fragmentation: While ESI is soft, MS/MS analysis of the isolated [M-H]⁻ ion will provide structural confirmation. Expected fragments include the loss of NO₂ (nitro group), leading to a significant fragment ion.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analytes
GC-MS is a powerful technique for compounds that are volatile and thermally stable.[11] While potentially less straightforward than LC-MS for this specific molecule due to the polar hydroxyl group, it remains a viable and informative alternative.
Ionization Technique: Electron Ionization (EI)
Causality Behind the Choice: GC requires the analyte to be in the gas phase. The standard ionization method for GC-MS is Electron Ionization (EI). EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[1] This imparts significant energy, leading to reproducible and extensive fragmentation. The resulting mass spectrum is a molecular "fingerprint" that can be compared to spectral libraries for identification.[12]
Detailed Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Dissolve the sample in a volatile organic solvent like Dichloromethane or Ethyl Acetate.
-
Crucial Step - Derivatization: The phenolic -OH group is polar and can lead to poor peak shape (tailing) in GC. To improve volatility and chromatography, it should be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.
-
Protocol: To 100 µL of the sample solution, add 50 µL of BSTFA. Heat at 70°C for 30 minutes.
-
-
Gas Chromatography Parameters:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Injection Mode: Splitless injection for trace analysis.
-
-
Mass Spectrometry Parameters (EI):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Expected Results & Validation (for the TMS-derivatized molecule)
-
Molecular Ion (M•⁺): A molecular ion for the TMS-derivatized compound (C₉H₁₁BrFNO₃Si) should be visible at m/z 306.9699 . The characteristic 1:1 bromine isotopic peak will be present at m/z 308.9679 .
-
Fragmentation Pattern: EI will cause extensive fragmentation. Key fragments provide structural clues:
-
Loss of a methyl group (-15): A strong peak at M-15 (m/z 291.9) is characteristic of TMS derivatives.
-
Loss of the bromine atom (-79/-81): A peak corresponding to the loss of the bromine radical.
-
Loss of the nitro group (-46): Fragmentation involving the loss of NO₂.
-
The fragmentation pattern is a self-validating system; the pieces must logically sum to the whole.[13]
-
Performance Comparison: LC-MS vs. GC-MS
| Feature | LC-MS with ESI | GC-MS with EI | Senior Scientist's Verdict |
| Sample Preparation | Simple dissolution and filtration. | Requires derivatization step (silylation) to improve volatility. | LC-MS is simpler and faster. |
| Ionization | Soft (ESI), preserves molecular ion ([M-H]⁻). | Hard (EI), extensive fragmentation, molecular ion may be weak. | LC-MS provides a clearer molecular weight. |
| Structural Info | Obtained via targeted MS/MS on the molecular ion. | Inherent in the primary mass spectrum from EI fragmentation. | GC-MS offers rich structural data upfront; LC-MS/MS is more controlled. |
| Sensitivity | Generally excellent, especially in negative mode for phenols.[14] | High sensitivity, but depends on analyte volatility and derivatization efficiency. | LC-MS is likely more sensitive for this specific analyte. |
| Applicability | Ideal for polar, non-volatile, or thermally labile compounds.[15] | Best for volatile and thermally stable compounds.[16] | LC-MS is a more direct and suitable technique for this molecule. |
Comparison with Alternative Techniques
| Technique | Information Provided | Pros | Cons |
| High-Resolution MS | Provides highly accurate mass (<5 ppm error), allowing for confident elemental formula determination.[17][18] | Unambiguous molecular formula confirmation. | Does not provide structural connectivity information. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the carbon-hydrogen framework and connectivity. | The gold standard for de novo structure elucidation. | Lower sensitivity than MS; requires more sample. |
| Elemental Analysis (CHN) | Determines the percentage composition of C, H, and N to derive the empirical formula.[9] | Confirms elemental ratios. | Requires pure sample; does not give molecular weight directly. |
Conclusion and Best Practices
For the definitive mass confirmation of this compound, High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) using Electrospray Ionization (ESI) in negative ion mode is the superior and recommended methodology. This approach offers the most direct, sensitive, and robust path to confirming the molecular weight with high confidence.
A Self-Validating Workflow:
-
Calculate: Determine the theoretical monoisotopic mass and isotopic distribution.
-
Analyze: Use HR-LC-MS with negative ESI.
-
Confirm: Verify the presence of the [M-H]⁻ ion within 5 ppm mass accuracy.
-
Validate: Confirm the presence of the characteristic 1:1 [M-H]⁻ / [M+2-H]⁻ isotopic pattern, which validates the presence of bromine.
-
Structure (Optional): Use MS/MS fragmentation to further confirm the molecular structure if required.
By following this workflow, researchers can ensure the data is not only accurate but also self-validating, upholding the highest standards of scientific integrity in drug development and chemical research.
References
-
Vertex AI Search Result[4]: Citing the common knowledge that phenolic compounds ionize better and show characteristic mass spectral behavior in negative ESI mode.
-
Vertex AI Search Result[3]: Explaining that LC-MS is suited for polar/ionic molecules using ESI, while GC-MS is for volatile compounds using EI.
-
Vertex AI Search Result[11]: Differentiating LC/MS for polar compounds and GC/MS for volatile, thermally stable compounds.
-
Vertex AI Search Result[5]: A study demonstrating that phenolic compounds are detected with greater sensitivity in the negative ion mode of electrospray ionization.
-
Vertex AI Search Result[14]: Stating that LC-MS generally offers higher sensitivity, especially for biomolecules.
-
Vertex AI Search Result[2]: Highlighting that LCMS is better suited for non-volatile, thermally labile, or high-molecular-weight compounds.
-
Vertex AI Search Result[15]: Describing the difference in mobile phases (liquid vs. gas) and applicability for water-soluble vs. volatile compounds.
-
Vertex AI Search Result[9]: Explaining that high-resolution mass spectrometry can determine the exact molecular mass to four decimal places, yielding a unique molecular formula.
-
Vertex AI Search Result[19]: PubChem entry for a similar compound, providing molecular formula and weight.
-
Vertex AI Search Result[20]: A forum discussion confirming that negative mode ESI is appropriate for acidic analytes like phenols.
-
Vertex AI Search Result[7]: A study using HPLC-ESI-MS in negative mode for the analysis of phenolic compounds, noting the use of formic acid in the mobile phase.
-
Vertex AI Search Result[6]: An article discussing that for many compounds that ionize in both modes, the negative mode can offer better sensitivity.
-
Vertex AI Search Result[10]: A video explaining how high-resolution mass spectrometry is used to determine a possible chemical formula from an accurate mass.
-
Vertex AI Search Result[8]: Mentioning that modern high-resolution methods deliver precise mass measurements with only a few parts per million (ppm) deviation.
-
Vertex AI Search Result[16]: A study employing GC-MS for the analysis of halogenated phenols.
-
Vertex AI Search Result[21]: PubChem entry for a positional isomer, 2-Bromo-3-fluoro-6-nitrophenol, confirming the molecular formula and weight.
-
Vertex AI Search Result[17]: Chemistry LibreTexts article on determining molecular formula by high-resolution mass spectrometry.
-
Vertex AI Search Result[18]: A scientific paper discussing heuristic rules for filtering molecular formulas obtained by accurate mass spectrometry.
-
Vertex AI Search Result[22]: A study on the tandem mass spectrometry of organic nitro and halogen compounds, discussing fragmentation pathways.
-
Vertex AI Search Result: A product page for a similar compound, showing the empirical formula and molecular weight.
-
Vertex AI Search Result[1]: A technical guide on the mass spectrometry of a similar halogenated phenol, explaining the role of EI and the bromine isotopic pattern.
-
Vertex AI Search Result[23]: PubChem entry for a related compound.
-
Vertex AI Search Result[24]: A study on the analysis of nitrated phenols, mentioning GC-MS and HPLC-MS as common quantification methods.
-
Vertex AI Search Result[25]: A dissertation involving the analysis of halogenated micropollutants by high-resolution mass spectrometry.
-
Vertex AI Search Result[26]: An article on the analysis of nitrophenols with GC/MS after derivatization.
-
Vertex AI Search Result[27]: A video explaining the characteristic 1:1 isotopic pattern for bromine in GC-MS.
-
Vertex AI Search Result[12]: A document detailing fragmentation patterns in mass spectrometry, explaining the roles of base peaks and molecular ion peaks.
-
Vertex AI Search Result[28]: Chemistry LibreTexts page showing example fragmentation patterns for different functional groups.
-
Vertex AI Search Result[29]: Entry for a related complex nitrophenol derivative.
-
Vertex AI Search Result[13]: Chemistry LibreTexts article on how fragmentation patterns are formed and used for identification in mass spectrometry.
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A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2-Bromo-3-fluoro-5-nitrophenol
Introduction: The Synthetic Challenge and Opportunity of a Key Building Block
In the landscape of modern synthetic chemistry, the strategic functionalization of complex aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-3-fluoro-5-nitrophenol stands out as a particularly valuable, yet challenging, building block. Its trifunctionalized ring—featuring a reactive bromine atom for cross-coupling, an acidic phenolic hydroxyl, and the strong electron-withdrawing influence of a nitro group—presents a unique set of hurdles for the synthetic chemist. The electronic deficiency of the aromatic ring can significantly impact the kinetics of key catalytic steps, while the ortho-positioning of the fluorine and hydroxyl groups introduces steric demands that must be carefully managed.
This guide provides an in-depth, objective comparison of various catalytic systems for the efficient coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to guide researchers toward successful, high-yielding transformations. We will explore the three most critical classes of coupling reactions for this substrate: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Ullmann-type (C-O) couplings, providing experimental data and detailed protocols to ensure reproducibility and success.
Pillar 1: Suzuki-Miyaura C-C Coupling – Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acid coupling partners.[1][2] However, the electron-deficient nature of this compound makes the oxidative addition of the C-Br bond to a palladium(0) center the rate-determining step, demanding a carefully optimized catalytic system.[3]
Causality in Catalyst Selection: From Traditional to State-of-the-Art
Traditional catalysts like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, while effective for simple aryl bromides, often struggle with electron-deficient and sterically hindered substrates, leading to low yields and slow reaction times. The key to overcoming this challenge lies in the ligand design. Modern catalyst systems employ bulky, electron-rich phosphine ligands that accelerate both the initial oxidative addition and the final reductive elimination steps.[4][5] These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and facilitate the bond-forming reductive elimination.
Advanced, air-stable palladacycle precatalysts (e.g., G3-XPhos) represent the current state-of-the-art. They provide a reliable and controlled method for generating the active Pd(0) catalyst in situ, leading to more consistent results and lower catalyst loadings.[3]
Comparative Data for Suzuki-Miyaura Coupling
While direct comparative data for this compound is limited in the literature, the following table summarizes the performance of various catalyst systems on analogous electron-deficient aryl bromides. This data provides a strong predictive framework for catalyst selection.
| Catalyst System (Precatalyst/Ligand) | Coupling Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Rationale & Insights |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 / 12 | Moderate | A baseline system; often requires higher temperatures and longer times for deactivated substrates.[6] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 / 8 | High | SPhos is a bulky, electron-rich ligand ideal for promoting oxidative addition on challenging substrates.[7] |
| Pd₂(dba)₃ / XPhos | 3-Anilinoboronic acid | Cs₂CO₃ | Toluene | 80 / 4 | >90 | XPhos offers excellent steric bulk, creating a highly active catalyst suitable for hindered partners.[7] |
| XPhos Pd G3 | Naphthylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 / 2 | >95 | A highly active, air-stable precatalyst that ensures efficient generation of the active Pd(0) species.[2][3] |
Catalytic Cycle and Experimental Workflow
The fundamental mechanism of the Suzuki-Miyaura coupling is a three-step catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimization.
Caption: The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Pillar 2: Buchwald-Hartwig Amination – Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[8][9] For a substrate like this compound, this reaction allows for the direct installation of primary or secondary amines, providing rapid access to a diverse chemical space. The key challenges remain the electronic deactivation of the substrate and potential interference from the acidic phenolic proton.
Causality in Catalyst Selection: The Critical Role of the Ligand
The evolution of the Buchwald-Hartwig amination is a story of ligand development.[8][10] The choice of ligand is not only crucial for achieving high catalytic activity but also dictates the scope of compatible amine coupling partners. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential. They facilitate the challenging C-N reductive elimination step and prevent the formation of undesired side products. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is critical for deprotonating the amine and the intermediate palladium complex without competing in the reaction.[11]
Comparative Data for Buchwald-Hartwig Amination
The following data, derived from studies on similar electron-deficient aryl bromides, illustrates the importance of matching the ligand to the amine.
| Catalyst System (Precatalyst/Ligand) | Amine Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Rationale & Insights |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 100 / 16 | Moderate | An early generation ligand; less effective for electron-poor substrates compared to modern ligands.[9] |
| Pd(OAc)₂ / Xantphos | Aniline | Cs₂CO₃ | Dioxane | 110 / 12 | Good | The wide bite angle of Xantphos is effective for coupling with less nucleophilic anilines.[12] |
| RuPhos Pd G3 | n-Butylamine | LiHMDS | THF | 65 / 4 | >95 | RuPhos is highly effective for coupling primary amines, and the G3 precatalyst ensures high activity.[11] |
| BrettPhos Pd G3 | Diethylamine | NaOtBu | Toluene | 80 / 6 | >90 | BrettPhos is a premier ligand for coupling sterically hindered secondary amines.[11] |
Catalytic Cycle and Experimental Workflow
The Buchwald-Hartwig cycle shares mechanistic steps with the Suzuki coupling but involves amine coordination and deprotonation leading to a palladium-amido complex.
Caption: The Buchwald-Hartwig cycle proceeds via oxidative addition, amine binding, and C-N reductive elimination.
Pillar 3: Ullmann-Type C-O Coupling – Accessing Diaryl Ethers
The synthesis of diaryl ethers from this compound provides access to another important class of compounds. While classical Ullmann conditions require harsh temperatures and stoichiometric copper, modern catalytic variants using either copper or palladium offer much milder and more efficient alternatives.[13][14]
Causality in Catalyst Selection: Copper vs. Palladium
-
Copper-Catalyzed Systems: Modern Ullmann couplings typically use a Cu(I) source, such as CuI, in combination with a ligand like 1,10-phenanthroline or a diamine.[14] These systems are often cost-effective but can still require relatively high temperatures (100-140 °C). The mechanism is thought to proceed through a Cu(I)/Cu(III) cycle.
-
Palladium-Catalyzed Systems: C-O couplings can also be achieved using palladium catalysis, mechanistically related to the Buchwald-Hartwig amination. These reactions often proceed at lower temperatures and may have a broader substrate scope, but the catalysts can be more expensive. Bulky phosphine ligands are again crucial for success.
Comparative Data for C-O Coupling
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Rationale & Insights |
| CuI / 1,10-Phenanthroline | Phenol | Cs₂CO₃ | Dioxane | 110 / 24 | Good | A standard, reliable copper-based system for diaryl ether synthesis.[14] |
| CuI / L-Proline | 4-Methoxyphenol | K₂CO₃ | DMSO | 90 / 18 | Good | L-Proline serves as an effective, inexpensive ligand for copper-catalyzed couplings. |
| Pd(OAc)₂ / BrettPhos | tert-Butanol | K₃PO₄ | Toluene | 100 / 12 | High | Palladium systems can be highly effective for coupling hindered alcohols. |
Experimental Protocols: A Self-Validating System
Adherence to rigorous experimental technique is critical for success and reproducibility. The following protocols are designed as a robust starting point for optimization.
General Laboratory Workflow
Caption: A typical laboratory workflow for performing cross-coupling reactions under inert conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for sterically hindered aryl bromides.[7]
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (if necessary) and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for electron-deficient aryl halides.[6][15]
-
Reaction Setup: To a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the flask and heat to the desired temperature (typically 65-100 °C).
-
Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol. Caution: When quenching reactions containing strong bases like NaOtBu, add water slowly and carefully.
Conclusion and Catalyst Selection Guide
The successful coupling of this compound is readily achievable with the appropriate selection of a modern, high-performance catalyst system. The electronic and steric properties of this substrate necessitate moving beyond traditional catalysts in favor of systems employing bulky, electron-rich phosphine ligands.
-
For C-C bond formation (Suzuki-Miyaura) , palladium precatalysts like XPhos Pd G3 or SPhos Pd G3 with a phosphate base offer the most reliable and high-yielding route.
-
For C-N bond formation (Buchwald-Hartwig) , the choice is highly dependent on the amine. RuPhos-based catalysts are excellent for primary amines, while BrettPhos-based systems are superior for hindered secondary amines.
-
For C-O bond formation (Diaryl Ethers) , both modern copper/phenanthroline systems and palladium/biarylphosphine catalysts are effective, with palladium often providing milder conditions.
To aid in your experimental design, the following decision-making flowchart provides a logical path for catalyst selection.
Caption: A decision-making guide for selecting an appropriate catalyst system.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Regioselectivity of 2-Bromo-3-fluoro-5-nitrophenol Reactions: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise functionalization of aromatic scaffolds is a cornerstone of medicinal chemistry. Polysubstituted phenols, in particular, are privileged motifs found in a vast array of therapeutic agents and natural products. The regiochemical outcome of reactions involving these complex building blocks dictates the final molecular architecture and, consequently, its biological activity. This guide provides an in-depth analysis of the regioselectivity of reactions involving 2-Bromo-3-fluoro-5-nitrophenol, a versatile but challenging substrate. We will dissect the interplay of its substituents and provide a predictive framework for its reactivity in key synthetic transformations, supported by established chemical principles and representative experimental data.
The Influential Quartet: Understanding Substituent Effects
The reactivity of this compound is governed by the electronic and steric interplay of its four substituents: a hydroxyl (-OH), a bromo (-Br), a fluoro (-F), and a nitro (-NO₂) group. Each exerts a distinct influence on the electron density of the aromatic ring, thereby directing the course of both electrophilic and nucleophilic substitution reactions.
-
Hydroxyl Group (-OH): A potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). Its lone pairs of electrons strongly donate into the aromatic pi-system through resonance, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to it.
-
Nitro Group (-NO₂): A powerful deactivating group and a meta-director in EAS. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. In nucleophilic aromatic substitution (SNAr), the nitro group is a strong activator, stabilizing the negatively charged Meisenheimer complex intermediate, especially when positioned ortho or para to the leaving group.
-
Halogens (-Br and -F): Halogens present a unique case, being deactivating yet ortho, para-directing in EAS. Their inductive electron withdrawal deactivates the ring, while their lone pairs can donate into the ring via resonance, directing incoming electrophiles to the ortho and para positions. In the context of SNAr, halogens can act as leaving groups. Counterintuitively, fluorine is often a better leaving group than bromine in SNAr reactions due to its strong inductive electron withdrawal, which polarizes the carbon-halogen bond and stabilizes the transition state leading to the Meisenheimer complex.
Navigating Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In this compound, the strong electron-withdrawing nitro group activates the ring for nucleophilic attack. The key question of regioselectivity revolves around which halogen, bromine or fluorine, is preferentially displaced.
Based on established principles of SNAr, the fluorine atom at C-3 is expected to be the more facile leaving group compared to the bromine at C-2. This is due to the superior ability of the highly electronegative fluorine to stabilize the developing negative charge in the rate-determining addition step.
Comparative Reactivity of Halogens in SNAr
| Leaving Group | Position | Activating Group(s) | Expected Relative Rate of Substitution | Rationale |
| Fluoro (-F) | C-3 | Nitro (-NO₂) at C-5 (meta) | Faster | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the Meisenheimer intermediate through a powerful inductive effect. |
| Bromo (-Br) | C-2 | Nitro (-NO₂) at C-5 (meta) | Slower | Bromine is less electronegative than fluorine, resulting in a less polarized C-Br bond and a less stabilized transition state for nucleophilic attack. |
Experimental Protocol: Representative O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic method for preparing ethers from an alcohol and an alkyl halide. In the case of this compound, the phenolic proton is acidic and can be readily removed by a base to form a phenoxide, which then acts as a nucleophile.
Reaction:
This compound + Br₂ --(Lewis Acid)--> 2,4-Dibromo-3-fluoro-5-nitrophenol
Caption: SNAr reaction pathway for this compound.
Caption: EAS reaction pathway for this compound.
Conclusion
The regioselectivity of reactions involving this compound is a nuanced interplay of the directing effects of its four substituents. For nucleophilic aromatic substitution, the fluorine atom is the predicted site of attack due to its strong inductive electron-withdrawing nature. In contrast, electrophilic aromatic substitution is anticipated to occur predominantly at the C-4 position, directed by the powerful activating hydroxyl group and influenced by steric considerations. While specific experimental data on this exact molecule is limited in readily accessible literature, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for predicting and controlling the outcomes of its synthetic transformations. Researchers and drug development professionals can leverage this understanding to strategically design synthetic routes to novel and complex molecules with therapeutic potential.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (2013). Available at: [Link]
-
Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
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How to Synthesize Ethers via the Williamson Ether Synthesis - YouTube. (2021). Available at: [Link]
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Directing Effect of the Nitro Group in EAS - YouTube. (2017). Available at: [Link]
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Synthesis of Ethers | Organic Chemistry - YouTube. (2021). Available at: [Link]
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Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC. Available at: [Link]
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Directing effects of poly-substituted aromatic rings - Chemistry Stack Exchange. (2020). Available at: [Link]
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Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]
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Video: Directing Effect of Substituents: ortho–para-Directing Groups - JoVE. (2022). Available at: [Link]
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Preparing Ethers - Chemistry LibreTexts. (2021). Available at: [Link]
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Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2022). Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]
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2-Bromo-3-fluorophenol | 443-81-2 - ChemicalBook. Available at: [Link]
-
Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. (2022). Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (2018). Available at: [Link]
-
Learn the 3 Steps for Halogenation & Examples | Learn Organic Chemistry with Wizeprep. (2022). Available at: [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed. (2022). Available at: [Link]
-
Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids - PubMed. (2006). Available at: [Link]
-
3-Fluoro-5-nitrophenol | C6H4FNO3 - PubChem. Available at: [Link]
-
Aromatic Bromination in Concentrated Nitric Acid - Scirp.org. (2014). Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2021). Available at: [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]
-
Aromatic Nucleophilic Substitution Reactions. | Chemical Reviews - ACS Publications. Available at: [Link]
-
Key Specifications and Handling of 2-Bromo-3-fluorophenol for Industrial Use. (2023). Available at: [Link]
The Unsung Virtuoso: A Comparative Guide to 2-Bromo-3-fluoro-5-nitrophenol in Advanced Synthesis
For the forward-thinking researcher and medicinal chemist, the selection of a chemical building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic endeavor. Among the vast arsenal of functionalized aromatic compounds, 2-Bromo-3-fluoro-5-nitrophenol emerges as a molecule of nuanced potential, yet its direct applications remain largely uncharted in mainstream literature. This guide serves as a comprehensive technical comparison, positioning this compound against its structural isomers and analogs. By postulating a relevant synthetic application in the burgeoning field of kinase inhibitors, we aim to provide a data-driven framework for its adoption in complex molecule synthesis.
Introduction to a Multifaceted Building Block
This compound is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups that offer a rich platform for chemical derivatization. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. The nitro group, a strong electron-withdrawing moiety, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine for further functionalization. The phenolic hydroxyl group offers a site for etherification or esterification, adding another layer of synthetic versatility.
While direct literature on the applications of this compound is sparse, the utility of its structural motifs is well-established in medicinal chemistry. For instance, substituted bromo-fluoro-anilines, which can be derived from the corresponding nitrophenols, are key intermediates in the synthesis of advanced therapeutics such as the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Tezacaftor. This precedent underscores the latent potential of this compound as a valuable precursor in drug discovery.
A Hypothetical Application: Synthesis of a Benzimidazole-Based Kinase Inhibitor Scaffold
To provide a tangible context for comparison, we propose a hypothetical two-step synthesis of a novel benzimidazole scaffold, a privileged core structure in many kinase inhibitors. This synthetic route leverages the inherent reactivity of this compound.
Scheme 1: Proposed Synthesis of a 4-Bromo-5-fluoro-7-nitro-1H-benzimidazole Scaffold
Caption: A proposed two-step synthesis of a benzimidazole kinase inhibitor scaffold.
Experimental Protocol: Synthesis of 4-Bromo-5-fluoro-7-nitro-1H-benzimidazole Scaffold
Step 1: Synthesis of N-(4-aminopyridin-3-yl)-2-bromo-3-fluoro-5-nitrophenol (Intermediate A)
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add 3,4-diaminopyridine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of the Benzimidazole Scaffold
-
Dissolve Intermediate A (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (Fe) (5.0 eq) portion-wise to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.
-
After completion, cool the mixture and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final benzimidazole scaffold.
Comparative Analysis of this compound and Its Alternatives
The choice of starting material in the proposed synthesis will significantly impact the reaction's efficiency and outcome. Here, we compare this compound with three commercially available alternatives:
-
2-Bromo-5-fluoro-3-nitrophenol (Isomer 1)
-
4-Bromo-3-fluoro-5-nitrophenol (Isomer 2)
-
2-Chloro-3-fluoro-5-nitrophenol (Analog 1)
Table 1: Comparison of Physicochemical Properties and Predicted Reactivity
| Feature | This compound | 2-Bromo-5-fluoro-3-nitrophenol | 4-Bromo-3-fluoro-5-nitrophenol | 2-Chloro-3-fluoro-5-nitrophenol |
| CAS Number | 945971-14-2 | 1807155-63-0 | 661463-12-3 | 1245647-30-6 |
| Molecular Weight | 236.00 g/mol | 236.00 g/mol | 236.00 g/mol | 191.54 g/mol |
| Predicted Reactivity in SNAr | Moderate to High | High | Low to Moderate | High |
| Rationale for Reactivity | The nitro group is para to the bromine, providing strong activation. Steric hindrance from the ortho fluorine may slightly impede the nucleophilic attack. | The nitro group is ortho to the bromine, providing strong activation for SNAr. | The nitro group is meta to the bromine, offering only weak inductive activation, thus significantly lower reactivity in SNAr. | The nitro group is para to the chlorine, providing strong activation. Chlorine is generally a poorer leaving group than bromine in SNAr, but the strong activation may compensate. |
| Potential for Side Reactions | Low | Low | Low (due to low reactivity) | Low |
| Cost-Effectiveness | Varies by supplier | Varies by supplier | Varies by supplier | Generally more cost-effective than bromo-analogs |
In-Depth Discussion of Comparative Performance
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The key step in our proposed synthesis is the SNAr reaction. The rate of this reaction is primarily governed by two factors: the electrophilicity of the aromatic ring and the nature of the leaving group.
-
This compound vs. Its Isomers: The position of the electron-withdrawing nitro group relative to the leaving group (bromine) is paramount. In both This compound and 2-Bromo-5-fluoro-3-nitrophenol , the nitro group is positioned ortho or para to the bromine. This allows for the effective delocalization of the negative charge in the Meisenheimer complex intermediate, thus stabilizing it and accelerating the reaction. In contrast, for 4-Bromo-3-fluoro-5-nitrophenol , the nitro group is meta to the bromine, a position from which it cannot provide resonance stabilization, leading to a significantly lower reaction rate.
-
Bromine vs. Chlorine as a Leaving Group: In the context of SNAr, the C-X bond is broken in the fast, rearomatization step, not the rate-determining nucleophilic addition. Therefore, the electronegativity of the halogen, which influences the electrophilicity of the carbon being attacked, is more critical than the C-X bond strength. Fluorine, being the most electronegative, is typically the best leaving group in SNAr, followed by chlorine and then bromine. However, in our case, we are comparing the displacement of bromine versus chlorine. While bromine is a better leaving group in terms of bond strength, the higher electronegativity of chlorine in 2-Chloro-3-fluoro-5-nitrophenol may lead to a comparable or even slightly higher reaction rate due to increased electrophilicity at the reaction center, especially given the strong activation from the para-nitro group.
Synthetic Utility and Strategic Considerations
From a strategic standpoint, both This compound and 2-Bromo-5-fluoro-3-nitrophenol are excellent candidates for the proposed synthesis due to the favorable positioning of the nitro group. The choice between them may come down to commercial availability and cost. 4-Bromo-3-fluoro-5-nitrophenol would likely require harsher reaction conditions (higher temperatures, stronger bases) to achieve comparable yields, making it a less desirable starting material.
2-Chloro-3-fluoro-5-nitrophenol presents a compelling alternative. While chlorine is generally a less reactive leaving group than bromine in many contexts, its performance in SNAr reactions with strong activation can be excellent. Given that chlorinated starting materials are often more economical than their brominated counterparts, this analog could be a more cost-effective choice for large-scale synthesis.
Conclusion and Future Outlook
While direct experimental data for the applications of this compound is not yet abundant, a thorough analysis of its structure and the performance of its analogs allows for a strong, positive projection of its utility in advanced organic synthesis. Its unique substitution pattern makes it a highly promising building block for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitors.
This comparative guide suggests that this compound is a viable and potentially advantageous starting material for syntheses relying on nucleophilic aromatic substitution, rivaling its isomers and chloro-analogs in predicted reactivity. As the demand for novel and diverse chemical scaffolds continues to grow, it is our expert assessment that this compound is a valuable, yet underutilized, tool in the medicinal chemist's arsenal, poised for greater recognition and application.
References
- Hasegawa M, Nishigaki N, Washio Y, Kano K, Harris PA, Sato H, et al. Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. J Med Chem. 2007;50:4453–70.
- Hranjec M, Kralj M, Piantanida I, Sedic M, Suman L, Pavelic K, et al. Novel cyano- and amidino-substituted benzimidazoles and benzothiazoles: synthesis, antiproliferative activity and DNA binding. Eur J Med Chem. 2011;46(7):2678-86.
- Saleem M, Taha M, Salar U, Chigurupati S, Shah SAA, Al-Dies AM, et al. Synthesis and biological profile of substituted benzimidazoles. BMC Chem. 2018;12:124.
- Kumar D, Mariappan G, Husain A, Narayan L, Singh P. Synthesis and biological evaluation of some new benzimidazole derivatives as potential antimicrobial and anthelmintic agents. Indian J Chem. 2011;50B:1433-9.
- Patel NC, Dodiya A, Ravat N, Shah V. Synthesis and biological evaluation of some new benzimidazole derivatives. J Chem Pharm Res. 2011;3(3):360-7.
- Alam M, Zaman MS, Khan TH, Ahsan MJ, Akhtar M. Synthesis and biological evaluation of some new benzimidazole derivatives as potential antimicrobial agents. J Chem Pharm Res. 2012;4(4):2038-43.
- Yadav G, Singh S, Singh A, Verma A, Gupta MK, Sharma VK. Synthesis and biological evaluation of some new benzimidazole derivatives. J Chem Pharm Res. 2012;4(1):541-6.
- Chaudhary P, Kumar R, Verma AK, Singh D, Yadav P, Gupta MK, et al. Synthesis and biological evaluation of some new benzimidazole derivatives. J Chem Pharm Res. 2012;4(2):1012-7.
- Rana A, Siddiqui N, Khan SA, Haque SE, Bhat MA. Synthesis and biological evaluation of some new benzimidazole derivatives. J Chem Pharm Res. 2012;4(3):1537-43.
-
PubChem Compound Summary for CID 13732854, 2-Bromo-3-fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link].
-
PubChem Compound Summary for CID 1807155-63-0, 3-Bromo-5-fluoro-2-nitrophenol. National Center for Biotechnology Information. [Link].
-
PubChem Compound Summary for CID 661463-12-3, 4-Bromo-2-fluoro-5-nitrophenol. National Center for Biotechnology Information. [Link].
-
PubChem Compound Summary for CID 52987951, 2-Bromo-3-chloro-4-fluoro-6-nitrophenol. National Center for Biotechnology Information. [Link].
A Senior Application Scientist's Guide to 2-Bromo-3-fluoro-5-nitrophenol in Medicinal Chemistry
A Comparative Analysis of a Versatile Scaffolding Intermediate
Welcome to a comprehensive evaluation of 2-Bromo-3-fluoro-5-nitrophenol, a uniquely functionalized building block in the medicinal chemist's toolbox. This guide moves beyond a simple cataloging of properties to provide a comparative analysis, grounded in experimental evidence, of its performance against structurally similar alternatives. We will explore the nuanced interplay of its substituent groups and how they can be strategically leveraged in drug design and synthesis.
The Strategic Value of Polysubstituted Phenols in Drug Discovery
The phenol moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its utility stems from its ability to act as a hydrogen bond donor and acceptor, its ionizable nature, and its capacity to serve as a synthetic handle for further elaboration. The introduction of multiple substituents—halogens, nitro groups, and others—creates a complex electronic and steric landscape. This "decoration" is not random; it is a deliberate strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.
This compound (CAS 945971-14-2) is a prime example of such a strategically designed intermediate.[1] Each substituent serves a distinct purpose:
-
Phenolic Hydroxyl (-OH): A key interaction point with biological targets and a versatile reactive site for etherification or esterification.
-
Bromo Group (-Br): An excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Fluoro Group (-F): Often used to block metabolic oxidation at the adjacent position, enhance binding affinity through specific interactions, and modulate the acidity (pKa) of the phenol.
-
Nitro Group (-NO2): A strong electron-withdrawing group that significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It can also be reduced to an aniline, providing a vector for further diversification.
This guide will dissect how this specific combination of functional groups offers a unique synthetic and pharmacological potential compared to its analogs.
Comparative Analysis: Reactivity and Synthetic Potential
The true value of a building block is revealed in its reactivity profile. Let's compare this compound with other common nitrophenol intermediates to understand its unique advantages.
| Feature | This compound | Alternative 1: 2-Bromo-4-nitrophenol | Alternative 2: 2-Fluoro-5-nitrophenol [2] |
| Molecular Weight | 236.00 g/mol | 218.00 g/mol | 157.10 g/mol |
| Key Cross-Coupling Site | C-Br | C-Br | None |
| SNAr Potential | High (activated by -NO2) | Moderate (activated by -NO2) | Very High (activated by -NO2, C-F is a good leaving group) |
| Metabolic Blocking | Potential C-F metabolic block | None | Potential C-F metabolic block |
| pKa of Phenol | Lower (more acidic) due to F and NO2 | Higher (less acidic) than the fluoro-analog | Lower (more acidic) due to F and NO2 |
| Key Advantage | Orthogonal reactivity: Cross-coupling at C-Br, SNAr at C-F, and derivatization at -OH/-NO2. | Simpler starting material, well-established reactivity. | Excellent for SNAr reactions to introduce diverse fragments. |
| Limitation | More complex starting material, potentially higher cost. | Lacks the fluorine for metabolic stability or binding interactions. | Lacks a bromine handle for cross-coupling reactions. |
Expert Insight: The "orthogonality" of the reactive sites on this compound is its most powerful feature. A medicinal chemist can selectively perform a Suzuki coupling at the bromine position under palladium catalysis, followed by a nucleophilic aromatic substitution displacing the fluorine, and finally, reduce the nitro group to an amine. This allows for the systematic and controlled construction of complex molecular architectures from a single starting material. The specific arrangement of substituents dictates the regioselectivity of these transformations.[3][4]
Visualizing Synthetic Versatility
The following workflow diagram illustrates the multiple, independent reaction pathways available from this single intermediate.
Caption: Synthetic pathways from this compound.
Performance in Biological Applications
While the building block itself is not biologically active, the derivatives synthesized from it have shown promise in various therapeutic areas. The specific substitution pattern is critical for imparting desired pharmacological effects.
-
Antimicrobial Agents: The nitrophenol scaffold is a known pharmacophore in some antimicrobial agents. For instance, Bronopol (2-bromo-2-nitropropane-1,3-diol) demonstrates broad-spectrum antibacterial activity.[5] The electron-deficient aromatic ring in derivatives of our title compound can participate in charge-transfer interactions with biological targets.
-
Kinase Inhibitors: The aniline moiety, derived from the reduction of the nitro group, is a cornerstone of many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket. The flanking bromo- and fluoro- substituents can be used to probe specific pockets and enhance selectivity.
-
Anticancer Agents: The ability to generate diverse libraries of compounds allows for screening against various cancer cell lines. The presence of halogens can increase lipophilicity, aiding in cell membrane permeability.[6]
Logical Framework for Structure-Activity Relationship (SAR)
Developing a drug candidate requires a logical approach to modifying a lead compound. Our building block is ideally suited for this process.
Caption: Structure-Activity Relationship (SAR) exploration logic.
Experimental Protocols
To ensure scientific integrity, we provide detailed, self-validating protocols for a key synthetic transformation and a common biological evaluation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid, a foundational step for generating molecular complexity.
-
Objective: To synthesize a 2-aryl-3-fluoro-5-nitrophenol derivative.
-
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[7] This allows for the rapid generation of a library of analogs for SAR studies.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent, 4:1 Dioxane:Water)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to remove oxygen.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot/peak and the appearance of a new, more nonpolar product spot/peak indicates a successful reaction.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 2-aryl-3-fluoro-5-nitrophenol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Protocol 2: MTT Assay for Cytotoxicity Evaluation
This protocol describes the use of the MTT assay to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Rationale: The MTT assay is a robust and widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[8][9] Its reliability and high-throughput nature make it ideal for initial screening of potential anticancer agents.
-
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates, multichannel pipette, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Validation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value. A well-defined sigmoidal dose-response curve validates the quality of the data.
-
-
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a sophisticated building block that offers exceptional synthetic flexibility. Its key strength lies in the orthogonal reactivity of its four distinct functional groups, enabling the methodical construction of complex molecules for drug discovery. While alternatives may be simpler or cheaper, they lack the multi-faceted potential for SAR exploration that this compound provides. The strategic inclusion of both bromine and fluorine allows chemists to leverage the power of cross-coupling chemistry while simultaneously embedding a common motif for metabolic stability. For research teams aiming to accelerate their drug discovery programs through rapid library synthesis and systematic optimization, this compound represents a superior choice, justifying its place as a high-value tool in modern medicinal chemistry.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluoro-5-nitrophenol
Disclaimer: This document provides comprehensive guidance on the proper disposal of 2-Bromo-3-fluoro-5-nitrophenol based on available safety data for this compound and structurally similar halogenated nitroaromatics. However, it is not a substitute for local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance.
Foundational Understanding: The Hazard Profile
This compound is a halogenated nitroaromatic compound. This class of chemicals requires careful handling due to its inherent reactivity and toxicity. The aromatic ring, substituted with a nitro group and halogen atoms (bromine and fluorine), confers specific properties that dictate its disposal pathway. Nitrated phenols are notably resistant to biological and simple chemical degradation, underscoring the necessity for specialized disposal methods.[1]
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation.[2][5] |
This data is synthesized from SDS and PubChem entries for structurally similar compounds.
Pre-Disposal Operations: Safety First
Before any handling or disposal activities, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as the compound is a known skin irritant and harmful upon dermal absorption.[3][5][6] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against dust particles causing serious eye irritation.[5][6] |
| Body Protection | Flame-resistant lab coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when handling the solid outside of a certified chemical fume hood to prevent respiratory irritation from dust inhalation.[5][7] |
All handling of this compound, including weighing and preparing for disposal, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Spill Management Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the complete set of PPE as detailed in Table 2.
-
Contain the Spill: Do not use water. For a solid spill, prevent the generation of dust.
-
Clean Up:
-
Gently sweep or scoop the solid material using non-sparking tools.[7]
-
Place the swept material into a clearly labeled, sealable hazardous waste container.
-
Use an inert absorbent material, such as vermiculite or sand, to wipe the spill area.[8]
-
Collect the contaminated absorbent material and place it in the same hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal the waste container and manage it according to the disposal workflow in Section 5.
-
Report: Report the spill to your EHS department according to institutional policy.
Diagram: Spill Response Workflow
Caption: Workflow for safe and effective spill response.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. This compound must be classified and collected as follows:
-
Container: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The hazardous waste tag must be filled out completely and accurately, listing "this compound" and its approximate quantity. All major hazards (Toxic, Irritant) must be checked.[8]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment is used and the container is segregated from incompatible materials, such as bases and oxidizing agents.[8]
Crucial Do Nots:
-
DO NOT mix this waste with non-halogenated organic waste. This significantly increases disposal costs and complexity.[8]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[9]
-
DO NOT dispose of this chemical down the drain. This is a violation of environmental regulations and poses a significant hazard.[2][10]
The Disposal Pathway: Incineration
The recommended and most environmentally sound method for disposing of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.
The rationale for this method is twofold:
-
Chemical Stability: The aromatic structure is resistant to other forms of degradation.[1]
-
Complete Destruction: A chemical incinerator equipped with an afterburner and scrubber ensures the complete destruction of the compound and safely neutralizes hazardous combustion byproducts, such as nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]
Step-by-Step Disposal Procedure:
-
Waste Characterization: Ensure the waste is correctly identified as this compound.
-
Segregation and Collection: Following the protocol in Section 4, place the pure solid, contaminated labware (e.g., weigh boats, gloves), and spill cleanup debris into a designated "Halogenated Organic Solid Waste" container.
-
Labeling: Affix a completed hazardous waste tag to the container.
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time per institutional policy, submit a waste pickup request to your EHS department or licensed waste contractor.
-
Documentation: Retain all records and manifests associated with the waste disposal, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[11]
Diagram: Disposal Decision Workflow
Caption: Step-by-step workflow from waste generation to final disposal.
Decontamination of Glassware and Equipment
All non-disposable labware and equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) under a chemical fume hood.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. It must be collected in a "Halogenated Organic Liquid Waste" container.
-
Secondary Wash: After the solvent rinse, wash the glassware with soap and water.
-
Dry: Allow the glassware to dry completely before reuse.
References
- MSDS of 2-Bromo-4-fluoro-5-nitrophenol. (2008-11-26). Capot Chemical Co., Ltd. [Link provided by search tool]
- SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde. (2009-06-09). Thermo Fisher Scientific. [Link provided by search tool]
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2-Bromo-3-fluoro-6-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
- SAFETY DATA SHEET - 4-Bromo-2-fluoro-6-nitrophenol. (2024-03-01). Fisher Scientific. [Link provided by search tool]
- SAFETY DATA SHEET - 2-Bromo-5-fluorotoluene. (2025-07-15). Sigma-Aldrich. [Link provided by search tool]
- SAFETY DATA SHEET - 2-BROMO-2-NITRO-1,3-PROPANEDIOL. (2018-11-13). Spectrum Chemical. [Link provided by search tool]
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. [Link provided by search tool]
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2-Bromo-3-chloro-4-fluoro-6-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
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2-Bromo-4-fluoro-5-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
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2-Bromo-5-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]
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2-bromo-5-fluoro-4-nitrophenol (C6H3BrFNO3). PubChemLite. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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A Comprehensive Guide to the Safe Handling of 2-Bromo-3-fluoro-5-nitrophenol
Hazard Identification and Risk Assessment
2-Bromo-3-fluoro-5-nitrophenol is a halogenated nitroaromatic compound. Based on data from analogous chemicals, it should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1][2][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][5][6]
-
Acute Toxicity, Inhalation (Harmful): May be harmful if inhaled.[1]
-
Specific Target Organ Toxicity — Single Exposure: May cause respiratory irritation.[1][5][6]
-
Environmental Hazard: Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[3][4]
The combination of a brominated, fluorinated, and nitrated phenol ring suggests that this molecule requires careful handling to prevent exposure and environmental release. The nitro group, in particular, points to potential toxicity.
Essential Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. Engineering controls, such as a chemical fume hood, are the first and most crucial line of defense, with PPE serving as the essential final barrier.
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation. | To prevent contact with the eyes, which can cause serious and potentially irreversible damage.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Disposable nitrile gloves provide effective protection against incidental splashes. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for tears or punctures before use and change them immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin from accidental contact and prevents contamination of personal clothing. Ensure the lab coat provides adequate coverage. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or organic vapor cartridge. | Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[8] Respirator use requires a formal respiratory protection program, including fit-testing and training. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing risk. This protocol covers the lifecycle of the chemical within the laboratory, from initial preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[7] Keep a spill kit equipped with an inert absorbent material (e.g., vermiculite or sand) readily accessible.
-
Pre-use Checklist: Before handling the compound, verify that all necessary PPE is available and in good condition. Ensure all containers are clearly labeled.
Handling Procedures
-
Avoid Dust Formation: When handling the solid powder, use techniques that minimize dust generation.[9] Avoid scraping or vigorous scooping.
-
Weighing: Weigh the compound within the fume hood or in a ventilated balance enclosure.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[10]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and potential sublimation.[7]
The following diagram illustrates the essential workflow for safely managing this compound in a laboratory setting.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the chemical's container or label to the medical personnel. |
| Minor Spill | Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).[7] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete. |
| Major Spill | Evacuate the laboratory immediately and alert others in the area. Close the doors to the affected area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. |
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste. Improper disposal can cause significant environmental harm.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels, absorbent material) and surplus chemical in a dedicated, clearly labeled, and sealed hazardous waste container.[11]
-
Halogenated Waste Stream: As a halogenated organic compound, this waste must be segregated into the halogenated waste stream.[12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name and identifies the associated hazards (Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EH&S department.
-
Professional Disposal: Final disposal must be conducted by a licensed professional waste disposal service, typically via incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[9]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
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PubChem. Compound Summary for CID 13268179, 2-Bromo-4-fluoro-5-nitrophenol. National Center for Biotechnology Information. Available at: [Link]
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Capot Chemical Co., Ltd. (2008). MSDS of 2-Bromo-4-fluoro-5-nitrophenol. Available at: [Link]
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Orion Safety Products. (2017). Safety Data Sheet. Available at: [Link]
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Axalta Coating Systems. (2023). Safety Data Sheet. Available at: [Link]
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PubChem. Compound Summary for CID 13732854, 2-Bromo-3-fluoro-6-nitrophenol. National Center for Biotechnology Information. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
